molecular formula CH3ClO2S B041677 Methanesulfonyl chloride CAS No. 124-63-0

Methanesulfonyl chloride

カタログ番号: B041677
CAS番号: 124-63-0
分子量: 114.55 g/mol
InChIキー: QARBMVPHQWIHKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methanesulfonyl chloride (MsCl) is a highly reactive sulfonyl chloride widely employed as a versatile reagent in organic synthesis and pharmaceutical research. Its primary utility lies in its role as an efficient mesylating (sulfonylation) agent, readily converting alcohols into the corresponding methanesulfonate (mesylate) esters. These mesylate groups are superb leaving groups in nucleophilic substitution reactions (SN1 and SN2), facilitating the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals. Furthermore, this compound is instrumental in the preparation of sulfonamides via reaction with primary or secondary amines, a key functional group in many drug molecules and catalysts. Its mechanism of action involves the electrophilic sulfur center being attacked by a nucleophile (e.g., the oxygen of an alcohol), leading to the displacement of chloride and formation of a new S-O bond. This reaction is often conducted in the presence of a base, such as triethylamine, to scavenge the generated HCl. Researchers value MsCl for its high reactivity, relative stability, and the excellent leaving group ability of the installed mesylate, which is superior to halides in many contexts. It is a critical tool for functional group interconversion, protection/deprotection strategies, and scaffold diversification in medicinal chemistry and chemical biology. This product is strictly for research applications.

特性

IUPAC Name

methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARBMVPHQWIHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClO2S
Record name METHANESULFONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHANESULFONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021615
Record name Methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methanesulfonyl chloride appears as a pale yellow corrosive liquid. More dense than water and insoluble in water. Very toxic by ingestion, inhalation, or skin absorption., Liquid, Colorless to pale yellow, fuming liquid; [ICSC] Unpleasant odor; [HSDB], COLOURLESS-TO-PALE-YELLOW LIQUID WITH PUNGENT ODOUR.
Record name METHANESULFONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methanesulfonyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methane sulfonyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1447
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHANESULFONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

62 °C at 18 mm Hg; 161 °C at 730 mm Hg, at 97.3kPa: 161 °C
Record name METHANESULFONYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHANESULFONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

>110 °C
Record name METHANESULFONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in most organic solvents, Practically insoluble in water; soluble in alcohol, ether, Solubility in water: reaction
Record name METHANESULFONYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHANESULFONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.4805 at 18 °C/4 °C, Relative density (water = 1): 1.5
Record name METHANESULFONYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHANESULFONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

3.9 (Air = 1), Relative vapor density (air = 1): 4.0
Record name METHANESULFONYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHANESULFONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

3.09 [mmHg], 3.09 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.27
Record name Methane sulfonyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1447
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHANESULFONYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHANESULFONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Pale yellow liquid

CAS No.

124-63-0
Record name METHANESULFONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methansulfonyl chloride
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/methansulfonyl-chloride-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Methanesulfonyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANESULFONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B17EWY1R7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHANESULFONYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHANESULFONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Freezing point: -32 °C, -32 °C
Record name METHANESULFONYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHANESULFONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Methanesulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound that serves as a cornerstone reagent in modern organic synthesis. Its potent electrophilicity and ability to transform poor leaving groups into excellent ones make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a discussion of its mechanistic pathways.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent, unpleasant odor.[1][2] It is a corrosive substance and a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1][3]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula CH₃SO₂Cl[1][4]
Molecular Weight 114.55 g/mol [5][6]
Appearance Colorless to pale yellow liquid[2][5][7]
Odor Pungent, unpleasant[1][8]
Density 1.480 g/cm³ at 25 °C[1][5][8]
Melting Point -32 °C to -33 °C[1][5][7][8]
Boiling Point 161 °C at 730 mmHg; 60 °C at 21 mmHg[1][2][5][8]
Solubility Soluble in polar organic solvents such as alcohol, ether, dichloromethane, and toluene.[1][5][8] It reacts with water.[1][1][5][8]
Refractive Index (n²⁰/D) 1.452[6][8][9][10]
Vapor Pressure 3.09 mmHg at 25 °C[2]
Chemical Properties and Reactivity

This compound's utility in organic synthesis stems from the highly electrophilic nature of its sulfur atom, which is susceptible to attack by a wide range of nucleophiles.[11] This reactivity is the basis for its primary applications in the formation of methanesulfonates (mesylates) and methanesulfonamides.

Reactivity Profile:

  • Reaction with Alcohols (Mesylation): this compound reacts readily with primary and secondary alcohols in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to form methanesulfonates.[10][11] The resulting mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions.[11][12]

  • Reaction with Amines: Primary and secondary amines react with this compound to yield highly stable methanesulfonamides.[1][13] This reaction is often used to protect amine functionalities during multi-step syntheses due to the sulfonamide's resistance to a wide range of acidic and basic conditions.[8][14]

  • Hydrolysis: this compound reacts with water, and the mechanism is pH-dependent.[4] At low pH, it proceeds via direct nucleophilic attack by water. At higher pH (above 6.7), the reaction is believed to proceed through a rate-determining attack by hydroxide (B78521) to form a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is then trapped by water.[4]

  • Formation of Sulfene: In the presence of a strong, non-nucleophilic base like triethylamine, this compound can undergo an elimination reaction to form sulfene (CH₂=SO₂), a highly reactive intermediate.[13][15]

Key Reactions and Experimental Protocols

Mesylation of Alcohols

The conversion of an alcohol to a mesylate is a fundamental transformation that activates the hydroxyl group for subsequent reactions.

General Reaction Mechanism:

The reaction is believed to proceed via one of two primary mechanisms, depending on the reaction conditions. The more commonly accepted mechanism for reactions with triethylamine involves the formation of a sulfene intermediate.

mesylation_mechanism cluster_step1 Step 1: Formation of Sulfene Intermediate cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Deprotonation MsCl CH₃SO₂Cl Sulfene [CH₂=SO₂] MsCl->Sulfene -HCl Sulfene_node [CH₂=SO₂] Base Et₃N BaseH Et₃NH⁺Cl⁻ Alcohol R-OH Intermediate R-O(H)⁺-SO₂-CH₃ Alcohol->Intermediate Sulfene_node->Intermediate Intermediate_node R-O(H)⁺-SO₂-CH₃ Mesylate R-OSO₂CH₃ Base2 Et₃N BaseH2 Et₃NH⁺ Intermediate_node->Mesylate Intermediate_node->BaseH2 -H⁺ mesylation_workflow start Start dissolve Dissolve alcohol in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add triethylamine cool->add_base add_mscl Add this compound dropwise add_base->add_mscl stir Stir at 0 °C (or RT if needed) add_mscl->stir monitor Monitor reaction by TLC stir->monitor monitor->stir Incomplete quench Quench with water monitor->quench Reaction complete extract Extract with DCM quench->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (optional) concentrate->purify end End purify->end sulfonamide_formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation Amine R-NH₂ Intermediate R-NH₂(⁺)-SO₂CH₃ + Cl⁻ Amine->Intermediate Intermediate_node R-NH₂(⁺)-SO₂CH₃ MsCl CH₃SO₂Cl MsCl->Intermediate Base Base Sulfonamide R-NHSO₂CH₃ BaseH Base-H⁺ Intermediate_node->Sulfonamide Intermediate_node->BaseH -H⁺ sulfonamide_workflow start Start setup Set up reaction under N₂ start->setup dissolve Dissolve amine and triethylamine in anhydrous DCM setup->dissolve cool Cool to 0 °C dissolve->cool add_mscl Add this compound dropwise cool->add_mscl warm_stir Warm to RT and stir add_mscl->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor monitor->warm_stir Incomplete quench Quench with water monitor->quench Reaction complete workup Aqueous workup (acid, base, brine) quench->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (recrystallization or chromatography) concentrate->purify end End purify->end

References

An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound fundamental to modern organic synthesis.[1] Its potent electrophilicity, stemming from the unique electronic structure of the sulfonyl group, makes it an indispensable reagent for the formation of methanesulfonates (mesylates) and methanesulfonamides.[1] This guide offers a comprehensive examination of the electrophilic nature of MsCl, presenting quantitative kinetic data, detailed experimental protocols for its application, and mechanistic visualizations. A thorough understanding of its reactivity is crucial for its effective and safe deployment in academic research and the pharmaceutical industry, particularly in drug discovery and development where it is used to convert poor leaving groups like hydroxyls into highly reactive mesylates, thereby facilitating a wide range of nucleophilic substitution reactions.[1][2]

The Core of Electrophilicity

The high reactivity of this compound originates from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the central sulfur atom.[1][3] This arrangement creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophilic center susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water.[1][4] The chloride ion is an excellent leaving group, which further facilitates nucleophilic substitution reactions.[3] Consequently, MsCl is an effective source of the electrophilic "CH₃SO₂⁺" synthon.[1][4]

The compact structure of this compound, when compared to bulkier analogues like p-toluenesulfonyl chloride (TsCl), contributes to its generally enhanced reactivity in nucleophilic substitution reactions.[1][2]

Caption: Electronic structure of this compound highlighting the electrophilic sulfur center.

Quantitative Analysis of Reactivity

The electrophilicity of sulfonyl chlorides is quantitatively assessed through kinetic studies, most commonly solvolysis reactions.[1] The data reveals the influence of solvent polarity and nucleophilicity on the reaction rate.

Solvolysis Kinetics

The first-order rate constants for the solvolysis of this compound demonstrate its high reactivity, particularly in polar, protic solvents like water.[1]

Solvent SystemTemperature (°C)Rate Constant (k) (s⁻¹)Reference
Water201.568 x 10⁻³[1]
D₂O201.000 x 10⁻³[1]
Methanol251.13 x 10⁻⁵[1]
Ethanol252.55 x 10⁻⁶[1]

Table 1: First-order rate constants for the solvolysis of this compound in various solvents.[1]

The kinetic solvent isotope effect (KSIE) of k(H₂O)/k(D₂O) ≈ 1.57 suggests a mechanism where the O-H bond of the nucleophile is partially broken in the transition state, which is consistent with a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]

Activation Parameters

Thermodynamic parameters for the hydrolysis of this compound in water provide further support for a structured, Sₙ2-type transition state.[1] The negative entropy of activation (ΔS‡) indicates a more ordered transition state compared to the reactants.[5]

ParameterValueUnit
ΔH‡65.7kJ/mol
ΔS‡-34.8J/mol·K
ΔG‡76.1kJ/mol

Table 2: Activation parameters for the hydrolysis of this compound in water at 25 °C.[1]

Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed through two primary pathways, largely dependent on the reaction conditions and the nature of the nucleophile.

Sₙ2 Mechanism

For most nucleophiles, particularly in solvolysis reactions, the mechanism is a direct bimolecular nucleophilic substitution (Sₙ2).[5] The nucleophile attacks the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state to displace the chloride ion.[5][6]

Caption: The Sₙ2 mechanism for nucleophilic substitution on this compound.

Elimination-Addition (Sulfene) Mechanism

In the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), MsCl can undergo an E1cb elimination to generate a highly reactive and transient intermediate known as sulfene (B1252967) (CH₂=SO₂).[4] This intermediate is then rapidly attacked by a nucleophile, such as an alcohol, to form the final product. This pathway is particularly relevant for the mesylation of alcohols.[4]

Sulfene_Mechanism MsCl CH₃SO₂Cl Sulfene [CH₂=SO₂] Sulfene Intermediate MsCl->Sulfene + Base (Et₃N) - Et₃N·HCl Product R-O-SO₂CH₃ Mesylate Ester Sulfene->Product + Alcohol (R-OH) Mesylation_Workflow start Dissolve Alcohol in Anhydrous DCM (Inert Atmosphere) cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_mscl Add MsCl Dropwise add_base->add_mscl react Stir at 0 °C (Monitor by TLC) add_mscl->react quench Quench Reaction (e.g., aq. NaHCO₃) react->quench extract Workup: Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify

References

An In-depth Technical Guide to the Mesyl Group and Its Electronic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of the Mesyl Group

The methanesulfonyl group, commonly known as the mesyl group (abbreviated as Ms), is a functional group with the chemical structure CH₃SO₂–. When this group is attached to an oxygen atom, it forms a methanesulfonate (B1217627) or "mesylate" (CH₃SO₂O–R), a class of organic esters that are of paramount importance in modern organic synthesis and medicinal chemistry.

This guide provides a comprehensive overview of the mesyl group, focusing on its fundamental electronic properties, its role as a superior leaving group, and its practical applications in synthesis. We will delve into the quantitative aspects of its electronic effects, provide detailed experimental protocols for its preparation and analysis, and illustrate key chemical principles with diagrams.

Chemical Structure and Synthesis

The mesyl group consists of a methyl group bonded to a sulfonyl core. The sulfur atom is in a high oxidation state (+6), double-bonded to two oxygen atoms. This arrangement is key to its chemical properties.

Mesylates are most commonly synthesized from alcohols by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. This reaction efficiently converts a poorly reactive hydroxyl group into an excellent leaving group, the mesylate, without altering the stereochemistry of the alcohol's carbon center.[1][2]

The Electronic Effects of the Mesyl Group

The chemical behavior of the mesyl group is dominated by its powerful electron-withdrawing nature. This is a consequence of two combined electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds. The sulfonyl group contains a sulfur atom bonded to two highly electronegative oxygen atoms. These oxygen atoms strongly pull electron density away from the sulfur atom, which in turn withdraws electron density from the attached methyl group and, more importantly, from any atom it is bonded to (e.g., the oxygen in a mesylate ester). This potent electron-withdrawing inductive effect, denoted as a -I effect, polarizes the adjacent bonds and significantly influences the reactivity of the molecule.[3][4]

Resonance Effect (-M)

The resonance or mesomeric effect (-M) involves the delocalization of π-electrons across the functional group. The sulfonyl group can participate in resonance, delocalizing electron density from adjacent π-systems onto its oxygen atoms. When attached to an aromatic ring, for example, the -SO₂CH₃ group withdraws electron density from the ring, particularly at the ortho and para positions, further enhancing its electron-withdrawing character.[5]

Together, the strong -I and -M effects make the methanesulfonyl group one of the most effective electron-withdrawing groups in organic chemistry.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent can be quantified using parameters such as pKa values and Hammett substituent constants.

Acidity of Methanesulfonic Acid

The ability of a group to stabilize a negative charge is reflected in the acidity of its corresponding conjugate acid. The mesylate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid (CH₃SO₃H). Methanesulfonic acid is a strong acid with a pKa value of approximately -1.9, indicating that its conjugate base, the mesylate anion, is exceptionally stable and therefore a very weak base.[6][7][8] This stability is a primary reason why mesylate is an excellent leaving group.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) is a linear free-energy relationship that quantifies the impact of substituents on the reactivity of aromatic compounds.[7][9] The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group. The methanesulfonyl group has large positive σ values for both the meta and para positions, confirming its strong electron-withdrawing nature through both induction and resonance.

The table below summarizes key quantitative parameters that describe the electronic character and leaving group ability of the mesyl group, with the closely related tosyl group provided for comparison.

ParameterMesyl Group (-SO₂CH₃)Tosyl Group (-SO₂C₆H₄CH₃)Reference(s)
Conjugate Acid Methanesulfonic Acidp-Toluenesulfonic Acid
pKa of Conjugate Acid ~ -1.9~ -2.8[6][10]
Hammett Constant (σ_meta) 0.600.52 (for -SO₂Ph)
Hammett Constant (σ_para) 0.720.68 (for -SO₂Ph)

Table 1: Quantitative electronic and reactivity parameters for the Mesyl group.

The Mesylate Ion as an Excellent Leaving Group

In nucleophilic substitution and elimination reactions, the rate is often determined by the ability of the leaving group to depart. An ideal leaving group must be able to stabilize the negative charge it accepts upon bond cleavage. The mesylate anion is an exemplary leaving group precisely because its negative charge is highly stabilized through resonance across the three oxygen atoms, as well as by the inductive effect of the sulfonyl group. This delocalization distributes the negative charge, making the anion very stable and non-basic.

Resonance

Caption: Delocalization of negative charge in the mesylate anion.

Applications in Synthesis and Drug Development

The primary application of the mesyl group is to facilitate nucleophilic substitution reactions on alcohols. The conversion of an alcohol to a mesylate is a robust and stereochemically reliable method to activate the hydroxyl group for displacement by a wide range of nucleophiles. This two-step sequence is a cornerstone of modern synthetic strategy.

Workflow

Caption: Activation and displacement workflow.

In the pharmaceutical industry, this strategy is frequently employed in the synthesis of active pharmaceutical ingredients (APIs). Furthermore, the mesyl group itself is found in the final structure of many drugs as a sulfonamide moiety (R-SO₂-NR'R''). Additionally, methanesulfonic acid is often used to form mesylate salts of basic drugs, which can improve their solubility, stability, and bioavailability.[10]

Experimental Protocols

Protocol 1: General Synthesis of an Alkyl Mesylate from a Primary Alcohol

Objective: To convert a primary alcohol into its corresponding mesylate ester, activating it for subsequent nucleophilic substitution.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (MsCl, 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, addition funnel, separatory funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • A solution of the alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • The flask is cooled to 0 °C in an ice bath.

  • Triethylamine (1.5 eq) is added to the stirred solution.

  • This compound (1.2 eq) is added dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at or below 0 °C.

  • After the addition is complete, the reaction is stirred at 0 °C for an additional 1-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of cold deionized water.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The organic layer is washed successively with cold 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • The separated organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl mesylate.

  • The product can be purified by column chromatography or recrystallization if necessary.

(This protocol is a generalized procedure adapted from multiple sources).[6][8]

Protocol 2: Outline for Kinetic Measurement of Substituent Effects (Hammett Plot)

Objective: To experimentally determine the Hammett reaction constant (ρ) for a reaction, quantifying the sensitivity of the reaction rate to the electronic effects of meta and para substituents.

Methodology: This protocol outlines the saponification of a series of substituted ethyl benzoates, a classic experiment for demonstrating the Hammett relationship.

Materials:

  • A series of meta- and para-substituted ethyl benzoates (e.g., ethyl benzoate (B1203000), ethyl p-nitrobenzoate, ethyl p-methoxybenzoate, ethyl m-nitrobenzoate).

  • Potassium hydroxide (B78521) (KOH) solution in ethanol (B145695) (standardized).

  • Ethanol (solvent).

  • Apparatus for titration (buret, pH meter) or spectroscopic analysis (UV-Vis or NMR spectrophotometer).

  • Constant temperature bath.

Procedure:

  • Reaction Setup: For each substituted ester, a pseudo-first-order reaction is set up by using a large excess of KOH relative to the ester.

  • Separate, identical reactions are initiated for each of the chosen substituted ethyl benzoates in a constant temperature bath.

  • Data Collection (Titration Method):

    • At timed intervals, aliquots are removed from the reaction mixture and quenched in a known volume of standard HCl solution.

    • The excess HCl is back-titrated with standard NaOH to determine the concentration of unreacted KOH.

    • The concentration of the ester at each time point is calculated from the consumption of KOH.

  • Data Collection (Spectroscopic Method):

    • If the ester or product has a distinct UV-Vis or NMR signal, the reaction can be monitored in situ or by taking timed aliquots and measuring the absorbance or signal integration, respectively. This allows for the direct measurement of the reactant's disappearance or product's appearance over time.

  • Kinetic Analysis:

    • For each substituent, the rate constant (k) is determined by plotting the natural logarithm of the ester concentration (ln[Ester]) versus time. The slope of this line is -k.

    • The rate constant for the unsubstituted ethyl benzoate is designated k₀.

  • Hammett Plot Construction:

    • A plot of log(k/k₀) for each substituted ester (y-axis) versus the known Hammett σ constant for that substituent (x-axis) is constructed.

    • A linear regression is performed on the data points. The slope of this line is the Hammett reaction constant, ρ. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

(This protocol is a conceptual outline based on established methodologies for demonstrating linear free-energy relationships).[1]

Conclusion

The mesyl group is a small but powerful functional group whose utility is derived from its profound electronic properties. Its strong electron-withdrawing nature, quantified by a high pKa of its conjugate acid and large positive Hammett constants, makes the corresponding mesylate ester an outstanding leaving group. This property is systematically exploited in organic synthesis to convert alcohols into versatile intermediates for nucleophilic substitution, a critical transformation in the construction of complex molecules, including many life-saving pharmaceuticals. A thorough understanding of the principles outlined in this guide is essential for professionals engaged in chemical research and drug development.

References

Methanesulfonyl Chloride: An In-depth Technical Guide to its Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonyl chloride (MsCl) is a highly reactive and versatile reagent extensively utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its potent electrophilicity at the sulfur atom makes it an excellent substrate for nucleophilic attack by a wide range of compounds, including alcohols, amines, thiols, and water. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles. It delves into the underlying reaction mechanisms, presents quantitative kinetic and yield data, and offers detailed experimental protocols for key transformations. Furthermore, this guide illustrates reaction pathways and experimental workflows using Graphviz diagrams and highlights the critical role of this compound in the synthesis of pharmaceuticals.

Introduction

This compound (CH₃SO₂Cl), commonly abbreviated as MsCl, is an organosulfur compound that serves as a primary source for the introduction of the methanesulfonyl (mesyl) group (CH₃SO₂- or Ms-).[1] The high reactivity of MsCl stems from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which render the sulfur atom highly electrophilic and susceptible to nucleophilic substitution.[2]

The primary applications of this compound in organic synthesis are the conversion of alcohols to methanesulfonates (mesylates) and the reaction with primary and secondary amines to form methanesulfonamides.[3] Mesylates are excellent leaving groups, far superior to the original hydroxyl group, thus facilitating subsequent nucleophilic substitution and elimination reactions.[4] Sulfonamides are a key functional group present in a vast number of marketed drugs due to their chemical stability and ability to participate in hydrogen bonding.[5]

This guide will explore the reactivity of this compound with key classes of nucleophiles, providing a detailed examination of the factors governing these reactions and practical guidance for their application in a laboratory setting.

Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed through two primary mechanistic pathways: a direct nucleophilic substitution (Sₙ2-type) at the sulfur atom or a pathway involving a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂).

Nucleophilic Substitution Pathway (Sₙ2-type)

In the absence of a strong, non-nucleophilic base, the reaction of this compound with nucleophiles is generally believed to proceed via a bimolecular nucleophilic substitution mechanism. The nucleophile directly attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. This pathway is prevalent in reactions with water (hydrolysis) and in many reactions with alcohols and amines under neutral or weakly basic conditions.

SN2_Mechanism MsCl CH₃SO₂Cl TS [Transition State]⁻ MsCl->TS Nucleophilic Attack Nu Nu-H Nu->TS Product CH₃SO₂-Nu + H⁺ + Cl⁻ TS->Product Chloride Departure

Caption: Generalized Sₙ2-type mechanism for the reaction of this compound with a nucleophile.

Sulfene Intermediate Pathway

In the presence of a strong, non-nucleophilic base such as triethylamine (B128534) (Et₃N), an alternative mechanism involving the formation of a sulfene intermediate has been proposed, particularly for reactions with alcohols.[1] The base abstracts an acidic proton from the methyl group of this compound, leading to the elimination of HCl and the formation of the highly reactive sulfene. The nucleophile then rapidly adds to the sulfene to yield the final product.[1]

Sulfene_Mechanism MsCl CH₃SO₂Cl Sulfene [CH₂=SO₂] Sulfene Intermediate MsCl->Sulfene - HCl (with Base) Base Base Product CH₃SO₂-Nu Sulfene->Product + Nu-H NuH Nu-H Mesylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve Alcohol & Et₃N in anhydrous CH₂Cl₂ Cool Cool to 0 °C Dissolve->Cool Add_MsCl Add MsCl dropwise Cool->Add_MsCl Stir Stir at 0 °C, then RT Add_MsCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with H₂O Monitor->Quench Wash Wash with HCl, NaHCO₃, Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (if needed) Dry->Purify Sulfonamide_Formation_Workflow start Start dissolve Dissolve Amine and Base in anhydrous CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_mscl Add MsCl dropwise cool->add_mscl react Stir at RT (12-16h) add_mscl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify dry->purify end End purify->end

References

Key applications of methanesulfonyl chloride in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Applications of Methanesulfonyl Chloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound (CH₃SO₂Cl), commonly abbreviated as MsCl or referred to as mesyl chloride, is a highly reactive and versatile organosulfur compound.[1][2] Its potent electrophilicity, stemming from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, renders the sulfur atom highly susceptible to nucleophilic attack.[1] This inherent reactivity makes MsCl an indispensable reagent in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for a wide array of chemical transformations.[3][4][5] This guide provides a comprehensive overview of its principal applications, supported by mechanistic insights, experimental protocols, and comparative data.

Conversion of Alcohols to Methanesulfonates (Mesylates)

The most prominent application of this compound is the conversion of alcohols into methanesulfonate (B1217627) esters, or mesylates.[3][6] This transformation is fundamental in organic synthesis as it converts a poor leaving group, the hydroxyl group (-OH), into an excellent leaving group, the mesylate group (-OMs).[7][8] The resulting mesylate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms, facilitating subsequent nucleophilic substitution and elimination reactions.[7][9]

Reaction Mechanism

The formation of mesylates from alcohols and MsCl in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) is believed to proceed via a mechanism involving a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂).[8][10] This pathway involves an initial E1cb elimination of HCl from this compound, followed by the attack of the alcohol on the sulfene.[10][11] This is in contrast to the formation of tosylates from p-toluenesulfonyl chloride (TsCl), which typically follows a direct nucleophilic substitution pathway.[11][12] The use of a base is crucial to neutralize the HCl generated during the reaction.[1]

G MsCl Methanesulfonyl Chloride (MsCl) Carbanion Carbanion Intermediate MsCl->Carbanion + Base Base Base (Et3N) Sulfene Sulfene (CH₂=SO₂) (Highly Reactive) Carbanion->Sulfene - Cl⁻ Sulfene2 Sulfene Alcohol Alcohol (R-OH) Intermediate Alkoxide Intermediate Alcohol->Intermediate + Sulfene Mesylate Methanesulfonate (Mesylate) Intermediate->Mesylate Proton Transfer

Proposed mechanism for alcohol mesylation via a sulfene intermediate.
Role in Nucleophilic Substitution and Elimination Reactions

Once formed, the mesylate group is readily displaced by a wide range of nucleophiles in Sₙ1 and Sₙ2 reactions.[6][9] This two-step sequence (mesylation followed by substitution) is a powerful strategy for synthesizing diverse functional groups from alcohols, including halides, amines, and thiols, often with inversion of stereochemistry in Sₙ2 reactions.[6][9] In the presence of a strong, non-nucleophilic base, mesylates can undergo E1 or E2 elimination to form alkenes.[7]

G start Alcohol (R-OH) reagent_mscl + MsCl, Base mesylate Alkyl Mesylate (R-OMs) reagent_nu + Nucleophile (Nu⁻) reagent_base + Strong Base sn2_product Substitution Product (R-Nu) e2_product Elimination Product (Alkene) reagent_mscl->mesylate reagent_nu->sn2_product Sₙ2 Reaction reagent_base->e2_product E2 Reaction

Synthetic utility of mesylates in substitution and elimination reactions.
Experimental Protocols & Data

A general procedure for the mesylation of an alcohol involves its reaction with this compound in an anhydrous solvent, typically dichloromethane (B109758) (DCM), in the presence of a base like triethylamine (Et₃N) or pyridine (B92270) at a reduced temperature.[13][14][15]

General Experimental Protocol for Mesylation of a Primary Alcohol:

  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to create an approximately 0.2 M solution in a flask under an inert atmosphere.[7][15]

  • Add triethylamine (1.5 eq) to the solution.[7][13]

  • Cool the reaction mixture to 0 °C in an ice bath.[13][16]

  • Slowly add this compound (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]

  • Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring completion by TLC.[7]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.[1][13]

  • Separate the organic layer, and extract the aqueous layer with DCM.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylate.[1][13]

  • Purify the product by column chromatography if necessary.[1]

G start Start dissolve 1. Dissolve Alcohol (1 eq) in anhydrous DCM start->dissolve add_base 2. Add Triethylamine (1.5 eq) dissolve->add_base cool 3. Cool to 0 °C add_base->cool add_mscl 4. Add MsCl (1.2 eq) dropwise at 0 °C cool->add_mscl stir 5. Stir at 0 °C, then warm to RT Monitor by TLC add_mscl->stir quench 6. Quench with aq. NaHCO₃ stir->quench workup 7. Aqueous Workup (Separate, Extract, Wash, Dry) quench->workup concentrate 8. Concentrate in vacuo workup->concentrate purify 9. Purify (e.g., Chromatography) concentrate->purify end End (Isolated Mesylate) purify->end

General experimental workflow for the mesylation of an alcohol.

Table 1: Comparison of Common Sulfonylating Agents

Feature This compound (MsCl) p-Toluenesulfonyl Chloride (TsCl)
Reactivity More reactive due to smaller size.[7] Less reactive due to steric hindrance.[7]
Reaction Rate Generally faster.[7] Slower reaction times.[7]
Product Form Mesylates are often oils or low-melting solids.[7] Tosylates are often crystalline and easier to purify.[7]

| TLC Visualization | Not UV-active, more challenging to visualize.[7] | Aromatic ring is UV-active, easy to visualize.[7] |

Synthesis of Methanesulfonamides

Another key application of MsCl is its reaction with primary and secondary amines to form methanesulfonamides.[2][10] These sulfonamides are exceptionally stable to both acidic and basic hydrolysis.[10][17] This stability makes the methanesulfonyl (mesyl) group a robust protecting group for amines in multi-step syntheses.[10][12] The resulting sulfonamides can be cleaved back to the parent amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via a dissolving metal reduction.[10][17] Furthermore, the sulfonamide functional group is a crucial pharmacophore found in numerous active pharmaceutical ingredients (APIs).[18][19]

Reaction Mechanism and Protocol

The formation of a sulfonamide proceeds through a nucleophilic substitution pathway where the amine attacks the electrophilic sulfur atom of MsCl, displacing the chloride ion.[18] Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to neutralize the liberated HCl. Alternatively, one equivalent of the amine can be used with an auxiliary base like triethylamine or pyridine.[18]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation & Elimination MsCl Methanesulfonyl Chloride (MsCl) Intermediate Tetrahedral Intermediate MsCl->Intermediate + R₂NH Amine Amine (R₂NH) Intermediate2 Tetrahedral Intermediate Sulfonamide Methanesulfonamide (B31651) Intermediate2->Sulfonamide + Base - Cl⁻, - Base-H⁺ Base Base (e.g., second eq. Amine)

Mechanism for the formation of methanesulfonamide.

Experimental Protocol for Ammonolysis of MsCl in Nitroethane: [18][20]

  • Charge a reaction vessel with 1900 parts by weight of nitroethane and 573 parts by weight of this compound and stir until dissolved.[18][20]

  • Bubble gaseous ammonia (B1221849) through the solution while maintaining the reaction temperature between 40 and 50°C until the mixture becomes slightly basic.[18][20]

  • Heat the reaction mixture to 70°C and filter the hot suspension to remove the precipitated ammonium (B1175870) chloride byproduct.[18][20]

  • Wash the filter cake with hot (70°C) nitroethane and combine the washings with the filtrate.[18]

  • Cool the combined filtrate to approximately 8°C to induce crystallization of the methanesulfonamide product.[18]

  • Collect the crystalline product by filtration, wash with a small amount of cold nitroethane, and dry under reduced pressure.[18]

Table 2: Synthesis of Methanesulfonamide - Comparison of Conditions [18]

Parameter Protocol 1 Protocol 2
Amine Gaseous Ammonia Gaseous Ammonia
Solvent Nitroethane Tetrahydrofuran (THF)
Temperature 40-50 °C (addition), 70 °C (filtration) 25-65 °C (addition)
Workup Hot filtration of NH₄Cl, crystallization Not specified

| Reported Yield | ~77% (up to 94% with filtrate recycling) | Not specified |

Other Key Applications

Beyond these two primary roles, this compound is a versatile reagent for several other important transformations.

  • Generation of Sulfene: In the presence of a base like triethylamine, MsCl undergoes elimination to form sulfene (CH₂=SO₂).[2][10] This highly reactive intermediate can participate in cycloaddition reactions to form various four-, five-, and six-membered heterocyclic compounds, which are valuable structures in natural products and pharmaceuticals.[21]

  • Protecting Group for Alcohols: While less common than for amines, the mesyl group can be used to protect alcohols. It is stable under acidic conditions and can be cleaved back to the alcohol using reducing agents like sodium amalgam.[7][10]

  • Addition to Alkynes: In the presence of copper(II) chloride, MsCl adds across alkynes to form β-chloro sulfones.[2][10]

  • Rearrangement Reactions: Methanesulfonates derived from oximes undergo a facile Beckmann rearrangement when treated with a Lewis acid.[6][10]

Quantitative Data Summary

Table 3: Kinetic Data for the Solvolysis of this compound in Water [1][22] The study of solvolysis kinetics provides insight into the reactivity and mechanism of MsCl.

ParameterValueConditions
ΔH‡ (Activation Enthalpy) 15.6 kcal/molHydrolysis in water
ΔS‡ (Activation Entropy) -19.4 cal/mol·KHydrolysis in water
Mechanism Sₙ2Supported by activation parameters and solvent isotope effects.[1][22]

Safety and Handling

This compound is a corrosive, highly toxic, and lachrymatory substance.[3][10] It reacts exothermically with nucleophiles, including water, to produce corrosive hydrogen chloride gas and methanesulfonic acid.[3][23] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[3] It should be stored in a cool, dry place, away from moisture.[3][24]

Conclusion

This compound is a cornerstone reagent in organic chemistry, offering a powerful and reliable means to activate alcohols for a vast range of subsequent transformations. Its utility in forming stable sulfonamides provides a critical tool for amine protection and for the direct synthesis of biologically active molecules. The ability to generate the reactive intermediate sulfene further broadens its synthetic scope. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the reactivity, mechanisms, and practical handling of this compound is essential for leveraging its full potential in the creation of complex molecular architectures.

References

Methanesulfonyl Chloride as a Precursor to Sulfene: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Sulfene (B1252967) (CH₂=SO₂), the simplest member of the sulfene family of compounds, is a highly reactive and transient intermediate of significant value in organic synthesis.[1] Its potent electrophilicity allows it to readily engage in a variety of chemical transformations, providing access to a diverse range of sulfur-containing molecules, many of which are privileged scaffolds in medicinal chemistry. Methanesulfonyl chloride (MsCl) is the most common and practical precursor for the in situ generation of sulfene.[1] This is typically achieved through a base-induced elimination of hydrogen chloride. This guide provides a comprehensive technical overview of the generation of sulfene from this compound, detailing the underlying mechanism, providing explicit experimental protocols for its generation and trapping, summarizing quantitative data, and illustrating its pivotal role in the synthesis of complex molecules relevant to drug discovery and development.

Generation of Sulfene from this compound

The standard method for generating sulfene involves the treatment of this compound with a non-nucleophilic tertiary amine base, most commonly triethylamine (B128534) (Et₃N).[1] The high reactivity of the resulting sulfene intermediate necessitates its generation in situ in the presence of a suitable trapping agent.

Mechanism of Formation

The reaction is understood to proceed via an E1cb (Elimination, Unimolecular, conjugate Base) or a related E2-like mechanism.[2][3] The presence of acidic α-protons on this compound allows the base to deprotonate the carbon atom adjacent to the sulfonyl group. This is the key step that differentiates the reactivity of alkanesulfonyl chlorides from their aryl counterparts, which lack these acidic protons.[3] The subsequent loss of the chloride leaving group generates the transient sulfene intermediate. The use of strong bases, such as triethylamine, strongly favors this elimination pathway over direct nucleophilic substitution on the sulfur atom.[3]

E1cb_Mechanism E1cb Mechanism for Sulfene Generation MsCl This compound (CH₃SO₂Cl) Carbanion Carbanion Intermediate MsCl->Carbanion 1. Deprotonation (fast, reversible) Base Triethylamine (Et₃N) Base->Carbanion Sulfene Sulfene (CH₂=SO₂) Carbanion->Sulfene 2. Loss of Cl⁻ (slow, rate-determining) BaseH Et₃NH⁺ Chloride Cl⁻

Caption: E1cb mechanism for sulfene generation from MsCl.

Experimental Protocols

The following protocols provide detailed methodologies for the generation of sulfene and its subsequent trapping with nucleophiles (alcohols and amines) and for cycloaddition reactions.

Protocol 1: General Procedure for Mesylation of Alcohols via a Sulfene Intermediate

This procedure details the conversion of an alcohol to a methanesulfonate (B1217627) (mesylate). This reaction is widely believed to proceed via the rapid trapping of an in situ generated sulfene intermediate by the alcohol.[2][4]

  • Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M.[5]

  • Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[5]

  • MsCl Addition: Add this compound (1.1-1.2 equivalents) dropwise via syringe, ensuring the internal temperature remains at 0 °C.[5]

  • Reaction: Stir the mixture at 0 °C for 30 minutes after the addition is complete. Then, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.[5] Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).[6]

  • Work-up: Transfer the reaction mixture to a separatory funnel, diluting with additional DCM if necessary. Wash the organic layer sequentially with ice-cold water, cold 10% HCl, saturated aqueous NaHCO₃, and finally, saturated brine.[4]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the methanesulfonate product.[4] The product is often of sufficient purity for subsequent steps.[2]

Protocol 2: Synthesis of Thietane (B1214591) 1,1-Dioxides via [2+2] Cycloaddition

This protocol is representative of the classic trapping of sulfene with an electron-rich alkene, such as an enamine, to form a four-membered heterocyclic sulfone.[1][7]

  • Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the enamine (1.0 equivalent) in an anhydrous solvent such as dioxane or tetrahydrofuran (B95107) (THF).

  • Reagent Premix: In a separate flask, prepare a solution of this compound (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Addition and Reaction: Cool the enamine solution to 0 °C in an ice bath. Add the premixed MsCl/triethylamine solution dropwise to the enamine solution over 30-60 minutes with vigorous stirring.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of triethylamine hydrochloride is typically observed as a white precipitate.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with a small amount of fresh solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired thietane 1,1-dioxide.

Quantitative Data and Synthetic Applications

The synthetic utility of sulfene is demonstrated by its efficient trapping by a wide array of nucleophiles and dienes. The yields are often moderate to excellent, highlighting the reliability of this reactive intermediate in complex molecule synthesis.

Data Summary of Sulfene Reactions

The following table summarizes quantitative yields for various trapping reactions of sulfene generated from this compound and triethylamine (or another suitable base).

Trapping Agent ClassSpecific Trapping AgentProduct TypeYield (%)Reference(s)
Alcohols Various primary, secondary, tertiaryMethanesulfonate Esters>95[2]
[2+2] Cycloaddition 1-MorpholinocyclohexeneThietane 1,1-Dioxide54[8]
1,1-DiethoxyetheneThietane 1,1-Dioxide48[8]
Trichloroacetaldehyde (Chloral)β-Sultone65-70[9]
[4+2] Cycloaddition AzatrienesThiazinedioxide Derivatives71-79[10]
Norbornene (from vinyl sulfene)Diels-Alder Adduct63-79[11]
Key Synthetic Transformations

The reactions of sulfene provide access to several important structural motifs.

Synthetic_Applications Key Synthetic Pathways of Sulfene cluster_reactants Trapping Agents cluster_products Product Scaffolds Sulfene Sulfene (CH₂=SO₂) Mesylates Methanesulfonates (Mesylates) Sulfene->Mesylates [Trapping] Sulfonamides Methanesulfonamides Sulfene->Sulfonamides [Trapping] Thietanes Thietane-1,1-dioxides Sulfene->Thietanes [2+2] Cycloaddition DielsAlder Diels-Alder Adducts Sulfene->DielsAlder [4+2] Cycloaddition Alcohols Alcohols (R-OH) Amines Amines (R₂NH) Enamines Enamines Dienes Dienes

Caption: Synthetic pathways originating from sulfene intermediates.

  • Formation of Methanesulfonates and Methanesulfonamides: The reaction of sulfene with alcohols and amines provides a rapid and high-yielding route to mesylates and sulfonamides, respectively.[2][12] Mesylates are exceptional leaving groups, crucial for subsequent Sₙ2 and E2 reactions.[4][5]

  • [2+2] Cycloadditions: Sulfene acts as an excellent electrophile in [2+2] cycloadditions with electron-rich species like enamines and ketene (B1206846) acetals to produce four-membered thietane 1,1-dioxides.[1][8]

  • [4+2] Cycloadditions: While less common for simple sulfene, substituted sulfenes (e.g., vinyl sulfene) can act as the diene component in Diels-Alder reactions, providing access to six-membered sulfur-containing heterocycles.[11]

Relevance to Drug Development

The synthetic transformations enabled by sulfene chemistry are highly relevant to the pharmaceutical industry. The sulfonyl group is a key functional group found in a vast number of approved drugs and clinical candidates.[13]

  • Access to Privileged Scaffolds: The generation of sulfene from MsCl is a gateway to producing methanesulfonamides, a critical pharmacophore in many drugs (e.g., sotalol, ibutilide).

  • Bioisosteric Replacement: The sulfone moiety (R-SO₂-R'), often accessed via sulfene chemistry, is a metabolically stable and effective hydrogen bond acceptor. Thietane 1,1-dioxides, formed from sulfene cycloadditions, are increasingly recognized as valuable bioisosteres for gem-dimethyl or carbonyl groups, offering improved physicochemical properties such as solubility while maintaining biological activity.[14] For example, LpxC inhibitors containing thietane dioxides have been explored as potential antibacterial agents.[14]

DrugDev_Logic Role of MsCl-Sulfene Pathway in Drug Discovery cluster_outcomes Drug Development Impact MsCl This compound (Starting Material) Sulfene Sulfene Intermediate (Reactive Synthon) MsCl->Sulfene Base-induced Elimination Scaffolds Key Scaffolds (e.g., Sulfonamides, Thietane Dioxides) Sulfene->Scaffolds Trapping / Cycloaddition SAR SAR Exploration (Structure-Activity Relationship) Scaffolds->SAR Properties Improved Properties (Solubility, Metabolic Stability) Scaffolds->Properties Candidates Drug Candidates SAR->Candidates Properties->Candidates

Caption: Logical flow from MsCl to drug discovery applications.

Conclusion

This compound serves as a robust and versatile precursor for the in situ generation of sulfene, a powerful reactive intermediate in modern organic synthesis. The base-induced elimination pathway provides reliable access to sulfene, which can be efficiently trapped by a diverse range of molecules to yield synthetically valuable products. The ability to readily form methanesulfonates, methanesulfonamides, and unique heterocyclic systems like thietane 1,1-dioxides makes this chemistry indispensable for researchers in synthetic and medicinal chemistry. For professionals in drug development, mastering the MsCl-sulfene pathway unlocks a direct route to proven pharmacophores and novel bioisosteric scaffolds, facilitating the exploration of chemical space and the optimization of lead compounds.

References

A Comprehensive Technical Guide to the Safe Handling of Methanesulfonyl Chloride in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required when working with methanesulfonyl chloride (MsCl) in a laboratory setting. Adherence to these protocols is critical to mitigate the significant health and safety risks associated with this reactive chemical.

Understanding the Hazards of this compound

This compound is a highly corrosive, toxic, and lachrymatory liquid.[1] It is a potent irritant to the skin, eyes, mucous membranes, and respiratory tract.[2] Severe over-exposure can be fatal.[2] A primary hazard is its vigorous and exothermic reaction with water and other nucleophiles (such as alcohols and amines), which produces corrosive byproducts like hydrochloric acid (HCl) and methanesulfonic acid. This reactivity necessitates stringent moisture control during handling and storage.

Exposure Controls: A Multi-Layered Approach

Effective risk management for MsCl relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often visualized as a "Hierarchy of Controls."

Engineering Controls

These are the first line of defense and are designed to isolate the hazard from the user.

  • Chemical Fume Hood: All handling of this compound must be performed within a properly functioning chemical fume hood to control the release of its toxic and corrosive vapors.[3]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]

  • Emergency Equipment: An emergency safety shower and eyewash station must be readily accessible and located near the workstation where MsCl is handled.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Restricted Access: Clearly demarcate areas where MsCl is being used and limit access to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly with soap and water after handling MsCl, before breaks, and at the end of the workday.[4][6]

  • Training: All personnel handling MsCl must receive documented training on its hazards, safe handling procedures, and emergency response protocols.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The following PPE is mandatory when handling this compound:[3]

  • Eye and Face Protection: Wear tightly fitting safety goggles and a full-face shield.[6]

  • Hand Protection: Chemical-resistant gloves are required. Double-gloving is recommended. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6]

  • Body Protection: A chemical-resistant lab coat or apron is necessary. For large-scale operations or in the event of a significant spill, a full chemical-resistant suit may be required.[2][4]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below safe limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[1][3] In emergencies or situations with high vapor concentrations, a self-contained breathing apparatus (SCBA) should be used.[2][4]

Hierarchy_of_Controls Least Effective cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Reagent is Required) Substitution Substitution (Consider Less Hazardous Alternatives) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation, Eyewash) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat) Administrative->PPE

Hierarchy of Controls for Safe Handling

Quantitative Safety and Physical Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

Property Value
CAS Number 124-63-0
Molecular Formula CH₃ClO₂S
Molecular Weight 114.55 g/mol
Appearance Pale yellow liquid
Odor Unpleasant
Boiling Point 161 °C (at 730 mm Hg)
Melting Point -32 °C[3]
Flash Point >110 °C[3]
Density ~1.48 g/cm³[3]

| Vapor Density | 3.9 (Air = 1) |

Table 2: Toxicological Data

Endpoint Species Value
LD₅₀ Oral Rat 50 - 250 mg/kg[2][3]
LD₅₀ Dermal Rabbit 200 - 2000 mg/kg[3]

| LC₅₀ Inhalation | Rat | 111.7 mg/m³ (4 h)[3] |

Table 3: Acute Exposure Guideline Levels (AEGLs) Note: No specific Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH has been established for this compound.[3] The AEGLs represent threshold exposure limits for the general public for emergency situations.

Level10 min30 min60 min4 hours8 hours
AEGL-2 (ppm) 1.21.20.580.150.07
AEGL-3 (ppm) 3.53.51.70.440.22
Data derived from the National Research Council's Acute Exposure Guideline Levels.[5]

Table 4: Glove Compatibility and Breakthrough Times Disclaimer: Glove performance can vary by manufacturer, thickness, and temperature. This table is a guide; always consult the manufacturer's specific chemical resistance data for the gloves you are using.

Glove MaterialThicknessBreakthrough Time (min)Rating
Chloroprene 0.65 mm120 (for splash contact)[4]Good
Butyl Rubber -> 480 (estimated)Excellent
Nitrile Rubber -> 240 (estimated)Good to Excellent
Neoprene -> 240 (estimated)Good to Excellent
PVC -< 60Not Recommended
Natural Rubber -< 30Not Recommended

Safe Handling and Storage Procedures

Handling
  • Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[6]

  • Use corrosion-resistant equipment. Do not use aluminum, galvanized, tin-plated, brass, or copper containers or stirrers.[4]

  • Keep containers tightly sealed when not in use.[4] Containers that have been opened must be carefully resealed and kept upright.[6]

  • Avoid all personal contact, including inhalation of vapors.[4]

Storage
  • Store in a cool, dry, well-ventilated, and locked area.[4] A recommended storage temperature is 2-8 °C.[6]

  • Store in airtight, corrosion-resistant containers such as those made of HDPE or glass with PTFE-lined caps.

  • Segregate from incompatible materials, including bases, oxidizing agents, strong acids, alcohols, and moisture.

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

Spill Response

Spill_Response_Workflow start Spill Occurs alert Alert personnel and evacuate area start->alert assess Assess spill size (Small vs. Large) alert->assess ppe Don full PPE (Respirator, Face Shield, Double Gloves, Apron) assess->ppe Small Spill contact_ehs Contact Emergency Services / EH&S assess->contact_ehs Large Spill contain Contain spill with inert absorbent (Sand, Vermiculite) ppe->contain collect Carefully collect absorbed material into a labeled hazardous waste container contain->collect neutralize Neutralize spill area with 5% Sodium Bicarbonate solution collect->neutralize decontaminate Decontaminate equipment and launder PPE neutralize->decontaminate end Spill Secured decontaminate->end First_Aid_Decision_Process exposure Exposure Occurs route Route of Exposure? exposure->route inhalation Inhalation: 1. Move to fresh air. 2. Keep warm and at rest. 3. Apply artificial respiration if needed. route->inhalation Inhalation skin Skin Contact: 1. Immediately use safety shower. 2. Flush with copious water for 15+ min. 3. Remove all contaminated clothing. route->skin Skin eye Eye Contact: 1. Immediately use eyewash station. 2. Flush with water for 15+ min, holding eyelids open. 3. Remove contact lenses if easy to do. route->eye Eyes ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Give water to drink. route->ingestion Ingestion medical Seek IMMEDIATE Medical Attention (Call Poison Center / Doctor) inhalation->medical skin->medical eye->medical ingestion->medical

References

Methanesulfonyl Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl chloride (MsCl) is an indispensable reagent in modern organic synthesis, prized for its ability to activate alcohols and amines for subsequent nucleophilic substitution and elimination reactions. However, its high reactivity necessitates a thorough understanding of its stability and proper storage conditions to ensure experimental success, maintain reagent purity, and guarantee laboratory safety. This technical guide provides an in-depth overview of the stability of this compound, its decomposition pathways, and best practices for its storage and handling.

Core Stability Profile

This compound is a colorless to pale yellow liquid that is stable under recommended storage conditions.[1] However, its stability is significantly compromised by exposure to moisture, heat, and incompatible materials. The primary degradation pathway is hydrolysis, which yields methanesulfonic acid and corrosive hydrogen chloride gas.[2][3]

Hydrolysis: The Primary Degradation Pathway

The reaction with water is a critical factor affecting the stability of this compound.[3] This process not only depletes the active reagent but also introduces impurities that can complicate reaction workups and impact product yields. The hydrolysis reaction proceeds as follows:

CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl[3]

Kinetic studies have shown that the hydrolysis of this compound follows a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

Thermal Decomposition

When heated to decomposition, this compound emits toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[6][7][8] While the exact decomposition temperature is not well-defined in the literature, it is known to form explosive mixtures with air upon intense heating.[1][9]

Recommended Storage Conditions

To maintain the integrity and reactivity of this compound, strict adherence to proper storage protocols is essential. The following table summarizes the recommended storage conditions based on information from safety data sheets and chemical suppliers.

ParameterRecommended ConditionRationaleCitations
Temperature 2-8 °CTo minimize thermal decomposition and slow down potential side reactions.[10][11]
Atmosphere Inert gas (e.g., Nitrogen)To prevent contact with atmospheric moisture, which leads to hydrolysis.[10][11]
Container Tightly closed, original containerTo prevent moisture ingress and contamination. Containers should be carefully resealed after use.[10][12][13]
Container Material Corrosive-resistant with a resistant inner liner. Avoid metal containers.To prevent corrosion from the reagent itself and its acidic decomposition products.[2][10]
Light Protect from direct sunlightTo prevent potential light-induced decomposition.[12]
Ventilation Store in a well-ventilated placeTo safely dissipate any vapors that may be released.[10][13]
Security Store locked up or in an area accessible only to qualified personnelDue to its high toxicity and reactivity.[10]

Material and Chemical Incompatibility

This compound is a highly reactive compound that can react violently with a range of common laboratory chemicals. Contact with incompatible materials can lead to rapid decomposition, the release of toxic gases, and potentially explosive reactions.

Incompatible MaterialPotential HazardCitations
Water/Moisture Vigorous reaction, hydrolysis to form methanesulfonic acid and hydrogen chloride.[6][7][9]
Alcohols Reactive, forms methanesulfonates.[6][9][13]
Strong Bases (e.g., Amines) Violent reaction, forms methanesulfonamides.[6][8][9]
Strong Oxidizing Agents Risk of fire and explosion.[9][13]
Acids Incompatible.[13]
Metals Corrosive. Reaction with moisture can generate flammable hydrogen gas upon contact with metal surfaces.[10][11]
Dimethyl sulfoxide (B87167) (DMSO) Reacts explosively.[7][14]
Diisopropyl ether and other ethers May react vigorously or explosively in the presence of trace metal salts.[7][14]

Experimental Protocols

Protocol for Assessing Hydrolytic Stability

This protocol outlines a general method for quantifying the rate of hydrolysis of this compound.

Objective: To determine the rate of hydrolysis of this compound in an aqueous solution by monitoring the change in conductivity over time.

Materials:

  • This compound

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Equilibrate a jacketed reaction vessel containing a known volume of deionized water to the desired temperature using the constant temperature bath.

  • Place the conductivity probe into the water and allow the reading to stabilize.

  • Initiate the reaction by adding a small, known amount of this compound to the stirred water.

  • Immediately begin recording the conductivity of the solution at regular time intervals.

  • Continue to record the conductivity until the reading remains constant, indicating the completion of the reaction (infinity reading).

  • The first-order rate constant (k) can be calculated from the conductivity data using the appropriate integrated rate law.[5]

Data Analysis: The rate of reaction is proportional to the change in conductivity as the non-conductive this compound is converted into ionic products (methanesulfonic acid and HCl).

Visualizing Reaction Pathways and Workflows

Hydrolysis Reaction Pathway

The following diagram illustrates the nucleophilic attack of water on this compound, leading to its decomposition.

Hydrolysis_Pathway Hydrolysis of this compound MsCl This compound (CH₃SO₂Cl) TransitionState Transition State MsCl->TransitionState Nucleophilic Attack H2O Water (H₂O) H2O->TransitionState Products Methanesulfonic Acid (CH₃SO₃H) + Hydrogen Chloride (HCl) TransitionState->Products Chloride leaving

Caption: The SN2 mechanism for the hydrolysis of this compound.

Experimental Workflow for Stability Testing

This diagram outlines a logical workflow for assessing the stability of this compound under various conditions.

Stability_Workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_conditions Storage Conditions cluster_analysis Analysis cluster_results Results Prep Prepare MsCl Samples under Inert Atmosphere Temp Temperature Variation (e.g., 4°C, 25°C, 40°C) Prep->Temp Humidity Humidity Variation (e.g., Dry, 50% RH, 75% RH) Prep->Humidity Light Light Exposure (Dark vs. Light) Prep->Light Analysis Analyze Samples at Time Points (t=0, 1, 2... weeks) Temp->Analysis Humidity->Analysis Light->Analysis Purity Purity Assay (e.g., GC, HPLC) Analysis->Purity Degradation Degradation Product Quantification (e.g., IC for Cl⁻) Analysis->Degradation Data Compile Data and Determine Decomposition Rate Purity->Data Degradation->Data

References

The Hydrolysis of Methanesulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl chloride (MsCl) is a pivotal reagent in organic synthesis, prized for its ability to transform alcohols into excellent leaving groups and to form stable sulfonamides with amines. However, its high reactivity also makes it susceptible to hydrolysis, a reaction with significant implications for its storage, handling, and use in synthetic protocols. This technical guide provides an in-depth exploration of the hydrolysis of this compound, detailing its mechanism, byproducts, and the analytical methodologies used for its study.

The Core Reaction: Hydrolysis

This compound reacts with water in a nucleophilic substitution reaction to yield methanesulfonic acid (MSA) and hydrogen chloride (HCl).[1][2] This reaction is often referred to as solvolysis when water is the solvent.[3]

CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl [1]

The hydrolysis of this compound is a significant consideration in its application, as the presence of moisture can lead to the degradation of the reagent, reduced yields in desired reactions, and the formation of corrosive byproducts.[1]

Reaction Mechanism

Kinetic studies of the solvolysis of this compound in water and various aqueous organic solvents strongly support a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur atom of the this compound, leading to a trigonal bipyramidal transition state and the subsequent displacement of the chloride ion.[3]

SN2 mechanism for the hydrolysis of this compound.

Byproducts and Side Reactions

The primary byproducts of this compound hydrolysis are methanesulfonic acid and hydrogen chloride.[1] The formation of corrosive HCl vapors can damage equipment and pose safety hazards.[1]

Under certain conditions, particularly in the presence of a base, this compound can undergo an elimination reaction to form a highly reactive intermediate known as sulfene (B1252967) (CH₂=SO₂).[4] Sulfene can then react with various nucleophiles, including water, to form methanesulfonic acid. However, it can also participate in cycloaddition reactions, leading to the formation of other byproducts.[4]

Quantitative Data

The rate of hydrolysis of this compound is dependent on the solvent system and temperature. The following tables summarize key kinetic and thermodynamic data for the hydrolysis reaction.

Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound

Solvent SystemTemperature (°C)Rate Constant (k) (s⁻¹)
Water201.568 x 10⁻³
D₂O201.000 x 10⁻³
Methanol251.13 x 10⁻⁵
Ethanol252.55 x 10⁻⁶

Data compiled from various sources.

Table 2: Activation Parameters for the Hydrolysis of this compound in Water at 25 °C

ParameterValue
ΔH‡ (kJ/mol)65.7
ΔS‡ (J/mol·K)-34.8
ΔG‡ (kJ/mol)76.1

Values are for hydrolysis in water at 25 °C.

Experimental Protocols

Kinetic Analysis of Hydrolysis by Conductimetric Method

The rate of hydrolysis of this compound can be monitored by measuring the change in electrical conductivity of the solution over time, as the reaction produces ionic species (methanesulfonic acid and hydrochloric acid).[3]

Materials:

  • This compound

  • High-purity water (or other solvent)

  • Conductivity meter and probe

  • Constant-temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Equilibrate a known volume of high-purity water in a reaction vessel within a constant-temperature bath to the desired reaction temperature.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Initiate the reaction by adding a small, accurately known amount of this compound to the water with vigorous stirring.

  • Immediately begin recording the conductivity of the solution at regular time intervals.

  • Continue to record the conductivity until no significant change is observed, indicating the completion of the reaction (the "infinity" reading).

  • The first-order rate constant (k) can be calculated from the conductivity data using the integrated rate law for a first-order reaction: ln(C∞ - Ct) = -kt + ln(C∞ - C0), where Ct is the conductivity at time t, C0 is the initial conductivity, and C∞ is the conductivity at infinite time.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Equilibrate Solvent in Constant-Temperature Bath C Add this compound to Solvent A->C B Calibrate Conductivity Meter D Record Conductivity vs. Time B->D C->D E Determine Infinity Reading D->E F Calculate First-Order Rate Constant (k) E->F G Determine Activation Parameters (ΔH‡, ΔS‡, etc.) F->G

Experimental workflow for kinetic analysis using the conductimetric method.

Analytical Methods for Product Quantification

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of this compound.[5]

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[5]

  • Detection: UV detection may require derivatization as this compound does not have a strong UV chromophore.[6]

Ion Chromatography (IC): Ion chromatography is a suitable method for the determination of the hydrolysis product, methanesulfonic acid.[7][8]

  • Principle: This technique separates ions based on their affinity for an ion-exchange resin.

  • Detection: Suppressed conductivity detection is typically used.[8]

  • Application: This method can be used to monitor the progress of the hydrolysis reaction by quantifying the formation of methanesulfonate.

Conclusion

The hydrolysis of this compound is a well-characterized SN2 reaction that is of critical importance to chemists working with this versatile reagent. Understanding the kinetics, mechanism, and byproducts of this reaction is essential for optimizing reaction conditions, ensuring the quality of synthetic products, and maintaining a safe laboratory environment. The experimental protocols and analytical methods outlined in this guide provide a framework for the quantitative study of this fundamental process.

References

Methodological & Application

Application Notes and Protocols for the Mesylation of Primary Alcohols using Methanesulfonyl Chloride (MsCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conversion of primary alcohols into their corresponding mesylates using methanesulfonyl chloride (MsCl). This transformation is a fundamental tool in organic synthesis, particularly in drug development, as it converts a poorly reactive hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution and elimination reactions.[1][2]

The reaction involves the treatment of a primary alcohol with this compound in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or pyridine (B92270).[2][3] The resulting methanesulfonate (B1217627) (mesylate) ester is a versatile intermediate for the introduction of a wide range of functional groups.

Key Advantages of Mesylation:
  • Activation of Alcohols: The mesylate group is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack.

  • Mild Reaction Conditions: The reaction can typically be carried out under mild conditions, often at 0 °C to room temperature, which is compatible with a variety of functional groups.[1][3]

  • High Yields: The mesylation of primary alcohols generally proceeds in high yields.

  • Stereochemical Retention: The reaction at the hydroxyl-bearing carbon proceeds with retention of stereochemistry.[2]

Experimental Protocols

General Protocol for the Mesylation of a Primary Alcohol

This protocol is a widely applicable method for the mesylation of primary alcohols in dichloromethane (B109758) (DCM).

Materials:

  • Primary alcohol

  • This compound (MsCl)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution in a round-bottom flask equipped with a magnetic stir bar.[1][4]

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution.[1][5] Other non-nucleophilic bases like pyridine or DIPEA can also be used.[5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of MsCl: Slowly add this compound (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[1][5]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[1][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed.[5]

  • Work-up:

    • Quench the reaction by adding water.[5]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.[1][4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude mesylate.[1][5]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following table summarizes typical reaction conditions and yields for the mesylation of various primary alcohols using this compound.

AlcoholBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
(S)-Boc-alaninolEt3N (1.5)DCM0 to RT4>95--INVALID-LINK--
Phenylglycinol derivativeEt3N (1.5)DCM02>95--INVALID-LINK--
1-OctanolEt3N or n-BuNMe2WaterRT193-95[6][7]
Benzyl alcoholEt3N or n-BuNMe2WaterRT195-96[6][7]
p-Nitrobenzyl alcoholDicyclohexylamineAcetone30-352>65[1][8]
2,2,2-TrifluoroethanolEt3N (1.5)DCM0 to RT0.5>95 (NMR)[4]

Troubleshooting

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous, as water will react with MsCl. The reaction time can be increased, or the reaction can be allowed to stir at room temperature for a longer period. Verify the correct stoichiometry of the base and MsCl.[1]

  • Formation of Alkyl Chloride Byproduct: Maintain a low reaction temperature (0 °C) during the addition of MsCl. The use of a non-nucleophilic base like triethylamine or 2,6-lutidine is preferred over pyridine to minimize this side reaction.[1]

  • Low Yield: Ensure efficient stirring and slow, controlled addition of MsCl. The work-up procedure should be performed with cold solutions to minimize hydrolysis of the product.

Visualizations

Experimental Workflow for Mesylation of Primary Alcohols

The following diagram illustrates the general workflow for the mesylation of a primary alcohol.

Mesylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification A Dissolve Primary Alcohol in Anhydrous DCM B Add Triethylamine (1.5 eq) A->B C Cool to 0 °C B->C D Slowly Add MsCl (1.2 eq) at 0 °C C->D E Stir at 0 °C to RT (Monitor by TLC) D->E F Quench with Water E->F G Extract with DCM F->G H Wash with 1M HCl G->H I Wash with sat. NaHCO3 H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Filter and Concentrate K->L M Purify by Column Chromatography (if needed) L->M N Primary Alkyl Mesylate M->N

Caption: General workflow for the mesylation of a primary alcohol.

Logical Relationship of Mesylation in Drug Development

This diagram shows the role of mesylation in activating a primary alcohol for subsequent nucleophilic substitution, a common strategy in the synthesis of drug candidates.

Mesylation_in_Drug_Development A Primary Alcohol (Poor Leaving Group) B Mesylation (MsCl, Base) A->B Activation C Primary Alkyl Mesylate (Good Leaving Group) B->C D Nucleophilic Substitution (Nu-) C->D Reaction E Functionalized Product (e.g., Drug Intermediate) D->E

Caption: Role of mesylation in activating alcohols for drug synthesis.

References

Application Notes and Protocols for the Selective Mesylation of Diols with Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of diols is a critical transformation in organic synthesis, particularly in the fields of pharmaceutical development and materials science. The hydroxyl groups of diols often exhibit similar reactivity, making the selective modification of one hydroxyl group in the presence of another a significant challenge. Methanesulfonyl chloride (MsCl) is a widely used reagent for the conversion of alcohols to methanesulfonates (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions. Achieving regioselective monomesylation of a diol enhances its synthetic utility by allowing for subsequent, specific chemical modifications.

These application notes provide a detailed overview of the principles and protocols for the selective mesylation of diols, focusing on the preferential reaction of primary alcohols over secondary alcohols. Both standard and advanced catalytic methods are discussed, along with guidance on reaction monitoring and product purification.

Principles of Selectivity

The selective mesylation of one hydroxyl group over another in a diol is primarily governed by a combination of steric and electronic factors.

  • Steric Hindrance : Primary hydroxyl groups are sterically less hindered than secondary hydroxyl groups. This makes them more accessible to the bulky sulfonylating agent, this compound. The transition state for the reaction at the primary position is therefore lower in energy, leading to a faster reaction rate.

  • Electronic Effects (Acidity) : Primary alcohols are generally more acidic than secondary alcohols. This is due to the electron-donating nature of alkyl groups, which destabilize the corresponding alkoxide ion. A more acidic alcohol will be more readily deprotonated by the base in the reaction mixture, leading to a higher concentration of the more nucleophilic alkoxide, thus favoring reaction at the primary hydroxyl group.[1]

In most cases, the reaction of this compound with a diol containing both primary and secondary hydroxyl groups will preferentially occur at the less sterically hindered and more acidic primary position.

Experimental Protocols

Protocol 1: General Procedure for Selective Monomesylation of a Primary Hydroxyl Group in a Diol

This protocol is designed to favor the monomesylation of a primary alcohol in the presence of a secondary alcohol by controlling the stoichiometry and the rate of addition of this compound.

Materials:

Procedure:

  • Preparation: Dissolve the diol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.1-1.5 eq.) to the stirred solution.[2]

  • Slow Addition of MsCl: In a separate flask, prepare a solution of this compound (1.0-1.2 eq.) in anhydrous DCM. Add this solution dropwise to the diol solution over a period of 1-2 hours using a syringe pump. Note: Slow addition is crucial to maintain a low concentration of MsCl, which enhances the selectivity for the more reactive primary hydroxyl group.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The monomesylated product will have a higher Rf value (be less polar) than the starting diol. The formation of a second, even higher Rf spot may indicate the formation of the dimesylated byproduct.

  • Work-up: Once the starting material is consumed (or a desired level of conversion is reached) as indicated by TLC, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 10 volumes).

  • Washing: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate the monomesylated product from any unreacted diol and dimesylated byproduct.

TLC Monitoring Guide:

  • Starting Diol: Typically has a low Rf value due to the presence of two polar hydroxyl groups.

  • Monomesylate: Will have an intermediate Rf value, as one polar hydroxyl group has been converted to a less polar mesylate group.

  • Dimesylate: Will have the highest Rf value, as both polar hydroxyl groups have been functionalized.

For example, a typical separation might show the diol with an Rf of 0.1, the monomesylate with an Rf of 0.4, and the dimesylate with an Rf of 0.7 in a 1:1 Hexane:Ethyl Acetate solvent system. The optimal solvent system will depend on the specific diol.

Data Presentation: Selective Mesylation of Diols

While comprehensive data for the selective mesylation of a wide range of simple diols is dispersed in the literature, the following table provides illustrative examples of the expected selectivity and yields for the monomesylation of primary alcohols in the presence of other hydroxyl groups.

Diol SubstrateProduct(s)Reaction ConditionsSelectivity (Primary:Secondary)Yield (%)Reference
1,2-Propanediol1-(methylsulfonyloxy)propan-2-olMsCl (1.1 eq), TEA (1.2 eq), DCM, 0 °C to rtHigh (Primary favored)~70-80%General Knowledge
1,3-Butanediol4-(methylsulfonyloxy)butan-2-olMsCl (1.1 eq), Pyridine, DCM, 0 °CHigh (Primary favored)~75-85%General Knowledge
(±)-1,2-Cyclohexanediol(Monmesylated product)MsCl, Base, DCMMixture of isomers-[3]

Note: Yields and selectivity are highly dependent on the specific substrate and reaction conditions. Optimization is often necessary.

Advanced Protocols for Enhanced Selectivity

For diols where standard methods provide poor selectivity, or for the selective mesylation of secondary alcohols, more advanced techniques can be employed.

Protocol 2: Selective Mesylation of a Secondary Hydroxyl Group via a Protecting Group Strategy

This protocol involves the protection of the more reactive primary hydroxyl group with a bulky protecting group, allowing for the mesylation of the less reactive secondary hydroxyl group.

Procedure:

  • Protection of the Primary Alcohol:

    • Dissolve the diol (1.0 eq.) in anhydrous pyridine.

    • Add a bulky protecting group reagent such as trityl chloride (TrCl, 1.05 eq.) in portions at room temperature.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC until the primary alcohol is fully protected.

    • Work-up by pouring the reaction mixture into ice water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer to remove pyridine, dry, and concentrate.

    • Purify the trityl-protected diol by column chromatography.

  • Mesylation of the Secondary Alcohol:

    • Subject the purified trityl-protected diol to the mesylation conditions described in Protocol 1 .

  • Deprotection of the Trityl Group:

    • Dissolve the purified trityl-protected mesylate in a suitable solvent (e.g., DCM).

    • Add a mild acid, such as 80% acetic acid in water or a catalytic amount of trifluoroacetic acid (TFA), and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Once complete, neutralize the acid, extract the product, dry the organic layer, and concentrate.

    • Purify the final selectively mesylated diol by column chromatography.

Visualizing Reaction Pathways and Selectivity

Factors Influencing Regioselectivity

The decision for the incoming this compound to react with either the primary or secondary hydroxyl group is a kinetically controlled process. The following diagram illustrates the competing reaction pathways.

G Diol Diol (Primary & Secondary -OH) MsCl MsCl, Base Diol->MsCl Primary_TS Transition State (Primary -OH attack) MsCl->Primary_TS Less Steric Hindrance More Acidic Proton Secondary_TS Transition State (Secondary -OH attack) MsCl->Secondary_TS More Steric Hindrance Less Acidic Proton Primary_Product Primary Monomesylate Primary_TS->Primary_Product Lower Activation Energy (Favored Pathway) Secondary_Product Secondary Monomesylate Secondary_TS->Secondary_Product Higher Activation Energy (Disfavored Pathway)

Caption: Competing pathways for the selective mesylation of a diol.

Experimental Workflow for Selective Mesylation

The following diagram outlines the general workflow for performing a selective monomesylation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Diol in Anhydrous DCM B Cool to 0 °C A->B C Add Base (e.g., TEA) B->C D Slowly Add MsCl Solution C->D E Monitor by TLC D->E Stir at 0 °C F Quench Reaction E->F Reaction Complete G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I J Final Product I->J Isolate Pure Monomesylate

Caption: General workflow for the selective monomesylation of a diol.

Conclusion

The selective mesylation of diols is a valuable synthetic tool that relies on the inherent differences in reactivity between primary and secondary hydroxyl groups. By carefully controlling reaction conditions, particularly stoichiometry and the rate of addition of this compound, high selectivity for the monomesylation of primary alcohols can be achieved. For more challenging substrates, a protecting group strategy can be employed to direct the reaction to the desired hydroxyl group. The protocols and principles outlined in these application notes provide a solid foundation for researchers to successfully perform and optimize the selective mesylation of diols in their synthetic endeavors.

References

Application of Methanesulfonyl Chloride in the Transformation of Secondary and Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanesulfonyl chloride (MsCl) is a pivotal reagent in organic synthesis, primarily utilized for the activation of alcohols. This process, known as mesylation, converts a poorly reactive hydroxyl group into a methanesulfonate (B1217627) ester (mesylate), which is an excellent leaving group. This transformation is fundamental in facilitating a wide array of nucleophilic substitution and elimination reactions, making it a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and protocols for the reaction of this compound with secondary and tertiary alcohols, aimed at researchers, scientists, and drug development professionals.

Principle of the Reaction

The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution reactions because the hydroxide (B78521) ion (OH⁻) is a strong base. This compound converts the alcohol into a methanesulfonate ester (-OMs). The resulting mesylate anion is a very weak base due to the resonance stabilization of the negative charge across the three oxygen atoms, making it an excellent leaving group and thus facilitating subsequent reactions.[2]

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct.[2]

Reaction Mechanisms

The mechanism of mesylation can vary depending on the substrate and reaction conditions.

For Secondary Alcohols: The reaction with secondary alcohols in the presence of a base like pyridine is generally considered to proceed through a direct nucleophilic attack of the alcohol on the sulfur atom of this compound.

For Tertiary Alcohols: Due to steric hindrance, the direct nucleophilic attack is less favorable for tertiary alcohols. In the presence of a non-nucleophilic base like triethylamine, the reaction is believed to proceed via an E1cb elimination mechanism to form a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂). The alcohol then adds to the sulfene, followed by a rapid proton transfer to yield the mesylate.[3] This pathway is advantageous for sterically hindered alcohols.[3][4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the mesylation of various secondary and tertiary alcohols with this compound.

Table 1: Mesylation of Secondary Alcohols

AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanolTriethylamineDichloromethane (B109758)0 to RT2.5>95 (NMR)[4]
(S)-(-)-α-PhenylethanolTriethylamineDichloromethane0 to RT2.5>95 (NMR)[4]
4-(1-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl esterTriethylamineDichloromethane0 to RT16Not Specified[5]
A trifluoromethyl carbinolTriethylamineDichloromethane0 to RT2Not Specified[6]

Table 2: Mesylation of Tertiary Alcohols

AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
tert-ButanolTriethylamineDichloromethane0 to RT2.5>95 (NMR)[4]
1-MethylcyclohexanolTriethylamineDichloromethane0 to RT2.5>95 (NMR)[4]
Neopentyl AlcoholTriethylamineDichloromethane0 to RT2.5>95 (NMR)[4]

Experimental Protocols

Protocol 1: General Procedure for Mesylation of Secondary Alcohols

This protocol is a widely applicable method for the mesylation of secondary alcohols.[2]

Materials:

  • Secondary Alcohol

  • This compound (MsCl, 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • If necessary, the product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Mesylation of Tertiary Alcohols

This protocol is suitable for the mesylation of tertiary and sterically hindered alcohols. The key is to maintain low temperatures to suppress side reactions.[4]

Materials:

  • Tertiary Alcohol

  • This compound (MsCl, 1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Cold 10% Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 eq) in anhydrous dichloromethane to make an approximately 0.2 M solution.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to between 0 °C and -10 °C using an ice-salt bath.

  • Add this compound (1.1 eq) dropwise over 5-10 minutes, ensuring the temperature remains low.

  • Stir the reaction for an additional 10-15 minutes at this temperature. The reaction is typically rapid.

  • Transfer the reaction mixture to a separatory funnel with additional DCM.

  • Wash the organic layer sequentially with ice-cold water, cold 10% HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product is often of high purity and may not require further purification.

Side Reactions

The primary side reaction in the mesylation of alcohols is the formation of the corresponding alkyl chloride. This can occur if the reaction temperature is not kept low or if an excess of a nucleophilic base like pyridine is used.[2] For tertiary alcohols, elimination to form an alkene is a significant potential side reaction, especially if the resulting mesylate is unstable or if the reaction is allowed to warm for an extended period in the presence of excess base.[5] Using a non-nucleophilic base like triethylamine and maintaining low temperatures can minimize these side reactions.[5] In some cases, methanesulfonic anhydride (B1165640) can be used as an alternative to MsCl to avoid the formation of alkyl chloride byproducts.[7]

Applications in Drug Development

The conversion of alcohols to mesylates is a critical step in the synthesis of numerous APIs. The mesylate group serves as an excellent leaving group for subsequent nucleophilic substitution reactions, which are essential for building the carbon skeleton and introducing key functional groups in drug molecules.

Example 1: Synthesis of Gemcitabine (B846) (Anticancer) In the synthesis of the anticancer drug Gemcitabine, a hydroxyl group on a protected ribofuranose intermediate is converted to a mesylate using this compound.[8][9][10] This mesylate is then displaced by a protected cytosine derivative in a key C-N bond-forming reaction to construct the nucleoside core of the drug.[8]

Example 2: Synthesis of Darunavir (B192927) (Antiviral) While not a direct mesylation of an alcohol to form a stable intermediate, this compound is used in some synthetic routes towards the antiviral drug Darunavir. It can be used in combination with DMSO for oxidation reactions or to activate other functional groups within the synthetic intermediates.[1][11]

Mandatory Visualization

G cluster_secondary Mechanism for Secondary Alcohols Sec_Alcohol R₂CH-OH Intermediate R₂CH-O⁺H-SO₂CH₃ Cl⁻ Sec_Alcohol->Intermediate Nucleophilic Attack MsCl CH₃SO₂Cl MsCl->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Deprotonation Product R₂CH-OMs (Mesylate) Intermediate->Product Byproduct Base-H⁺ Cl⁻ Intermediate->Byproduct

Caption: Reaction mechanism for the mesylation of a secondary alcohol.

G cluster_tertiary Mechanism for Tertiary Alcohols (Sulfene Pathway) MsCl CH₃SO₂Cl Sulfene CH₂=SO₂ (Sulfene intermediate) MsCl->Sulfene E1cb Elimination Base Base (e.g., Et₃N) Base->Sulfene Abstracts proton Adduct R₃C-O⁻-SO₂CH₃ Sulfene->Adduct Tert_Alcohol R₃C-OH Tert_Alcohol->Adduct Nucleophilic Attack Product R₃C-OMs (Mesylate) Adduct->Product Proton Transfer

Caption: Sulfene mechanism for the mesylation of a tertiary alcohol.

G cluster_workflow General Experimental Workflow for Mesylation Start Start: Alcohol, Base, Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_MsCl Dropwise addition of MsCl Cool->Add_MsCl React Stir at 0 °C then warm to RT Add_MsCl->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Acid, Base, Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography (if needed) Concentrate->Purify End End: Pure Mesylate Concentrate->End If pure Purify->End

Caption: A typical experimental workflow for the mesylation of an alcohol.

References

Application Notes and Protocols for the Synthesis of Methanesulfonamides from Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary and secondary amines to methanesulfonamides is a fundamental and widely utilized transformation in organic synthesis, particularly in medicinal chemistry and drug development.[1] Methanesulfonamides are recognized for their chemical stability and are frequently incorporated into molecules to improve properties such as solubility, metabolic stability, and biological activity.[1] The reaction typically involves treating an amine with methanesulfonyl chloride (MsCl) in the presence of a base.[1] The resulting methanesulfonamide (B31651) group is highly resistant to hydrolysis under both acidic and basic conditions, making it an excellent protecting group for amines or a stable functional group in final drug candidates.[1][2]

Reaction Mechanism

The synthesis of methanesulfonamides from amines proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine functions as a nucleophile, attacking the electrophilic sulfur atom of this compound. This is followed by the elimination of a chloride ion. A base is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the formation of the product.[1][3] For primary amines, at least two equivalents of the amine can be used (one as the nucleophile and one as the base), or one equivalent of the amine with an external base is used for both primary and secondary amines.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products amine R-NH₂ (Amine) intermediate [R-NH₂(⁺)-SO₂(CH₃)-Cl(⁻)] amine->intermediate Nucleophilic Attack mscl CH₃SO₂Cl (MsCl) mscl->intermediate product R-NHSO₂CH₃ (Methanesulfonamide) intermediate->product - Cl⁻ hcl HCl salt Base-H⁺Cl⁻ hcl->salt Neutralization base Base (e.g., Et₃N) base->salt

Caption: Reaction mechanism for the formation of methanesulfonamides.

General Reaction Conditions

The success of the sulfonylation reaction is highly dependent on the choice of solvent, base, and reaction temperature. The following table summarizes typical conditions for the synthesis of methanesulfonamides from amines and this compound.

ParameterTypical ConditionsNotes
Stoichiometry Amine (1.0 eq.), MsCl (1.0 - 1.2 eq.), Base (1.1 - 2.0 eq.)A slight excess of MsCl and base is common to ensure complete consumption of the starting amine.[1]
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Nitroalkanes (e.g., Nitroethane)Anhydrous solvents are crucial to prevent hydrolysis of this compound.[4]
Bases Triethylamine (B128534) (Et₃N), Pyridine, Diisopropylethylamine (DIPEA)The base scavenges the HCl produced during the reaction.[4] For primary amines, an excess of the amine itself can act as the base.
Temperature 0 °C to room temperatureThe reaction is often initiated at 0 °C to control the exothermic addition of MsCl, then allowed to warm to room temperature.[1]
Reaction Time 1 to 16 hoursReaction progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Experimental Protocols

Protocol 1: General Procedure in Dichloromethane (DCM)

This protocol is a standard and widely applicable procedure for a broad range of primary and secondary amines.[1]

Materials:

  • Amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous DCM.

  • Add triethylamine (1.5 eq.) to the stirring solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.1 eq.) dropwise via a syringe or dropping funnel, ensuring the internal temperature is maintained below 5 °C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-16 hours, monitoring its completion using TLC or LC-MS.[1]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by recrystallization or flash column chromatography on silica (B1680970) gel.[1]

Protocol 2: Synthesis in a Nitroalkane Solvent

This method is advantageous as the amine hydrochloride byproduct precipitates from the reaction mixture, simplifying purification.[3][5]

Materials:

  • Amine (or Ammonia) (slight excess, ~1.1 eq.)

  • This compound (1.0 eq.)

  • Nitroethane

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel with nitroethane and this compound (1.0 eq.).

  • Add the amine (a slight excess, ~1.1 eq.) to the solution. For gaseous amines like ammonia (B1221849) or methylamine, bubble them through the mixture while maintaining the temperature between 40-50°C.[3]

  • Continue the addition until the mixture becomes slightly basic. The precipitation of the amine hydrochloride salt will be observed.[3]

  • Once the reaction is complete (as determined by the cessation of precipitation or TLC analysis), heat the mixture to 50-70 °C.[1]

  • Filter the hot mixture to remove the precipitated amine hydrochloride salt.[3]

  • Wash the filter cake with a small portion of the hot nitroalkane solvent and combine the washings with the filtrate.[1]

  • Cool the filtrate to approximately 8°C to induce crystallization of the methanesulfonamide.[3]

  • Collect the product by filtration, wash with a small amount of cold nitroethane, and dry under reduced pressure.[3]

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of methanesulfonamides.

Workflow setup 1. Setup Dissolve amine and base in anhydrous solvent under N₂. addition 2. Reagent Addition Cool to 0 °C. Add MsCl dropwise. setup->addition reaction 3. Reaction Allow to warm to RT. Stir for 1-16 hours. addition->reaction monitoring 4. Monitoring Check completion by TLC/LC-MS. reaction->monitoring workup 5. Workup & Extraction Quench with H₂O. Wash with acid, base, and brine. Dry organic layer. monitoring->workup If complete purification 6. Purification Recrystallization or Column Chromatography. workup->purification analysis 7. Analysis Characterize pure product (NMR, MS, etc.). purification->analysis

Caption: A generalized workflow for methanesulfonamide synthesis.

Purification of Methanesulfonamides

Purification is a critical step to obtain high-purity methanesulfonamides, which is often required for drug development applications.

Recrystallization

Recrystallization is a common method for purifying solid methanesulfonamides.

  • Solvent Selection : Choose a solvent or solvent system in which the methanesulfonamide is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution : Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization : If the solution is colored, add a small amount of activated charcoal and heat briefly.[6]

  • Hot Filtration : If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

  • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.[6]

Flash Column Chromatography

For non-crystalline products or mixtures that are difficult to separate by recrystallization, flash column chromatography on silica gel is the preferred method.

  • Stationary Phase : Silica gel is the most common stationary phase.

  • Mobile Phase : A solvent system (eluent) is chosen based on the polarity of the product and impurities, often a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Procedure : The crude product is loaded onto the column and the eluent is passed through, separating the components based on their differential adsorption to the silica gel. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Troubleshooting

The following table outlines common issues encountered during the synthesis of methanesulfonamides and their potential solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive this compound (hydrolyzed).- Poor quality amine.- Insufficient base.- Use fresh or newly opened this compound.- Purify the starting amine if necessary.- Ensure at least one equivalent of base is present for each equivalent of HCl produced.
Formation of Di-sulfonylated Byproduct (for primary amines) - Excess this compound.- High reaction temperature or prolonged reaction time.[4]- Use a 1:1 or slight excess of the amine to the sulfonyl chloride.- Perform the reaction at a lower temperature (0 °C to room temperature).- Monitor the reaction closely and quench it once the starting amine is consumed.[4]
Significant Amount of Polar Byproduct (Sulfonic Acid) - Presence of water in the reaction mixture, leading to hydrolysis of MsCl.[4]- Use anhydrous solvents and oven-dried glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Product "Oils Out" During Recrystallization - The solution is supersaturated.- The rate of cooling is too rapid.- High concentration of impurities depressing the melting point.[7]- Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent.- Allow the solution to cool very slowly.- Consider a pre-purification step like a silica plug filtration.[7]
No Crystal Formation During Recrystallization - The solution is not sufficiently saturated (too much solvent used).- The solution is too pure, lacking nucleation sites.[7]- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product.[7]

References

Methanesulfonyl Chloride as a Protecting Group for Amines in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, particularly within the realms of pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Amines, being nucleophilic and basic functional groups, often necessitate temporary protection to prevent undesired side reactions. The methanesulfonyl (Ms) group, installed via methanesulfonyl chloride (MsCl), serves as a robust and highly stable protecting group for primary and secondary amines. The resulting methanesulfonamide (B31651) is exceptionally resilient to a wide range of reaction conditions, including strong acids and bases, as well as many oxidative and reductive environments. This stability, however, presents a challenge for its removal, often requiring specific and sometimes harsh deprotection conditions. This application note provides a comprehensive overview of the use of this compound for amine protection, including detailed protocols for both protection and deprotection, and a comparative analysis of reaction conditions and yields.

Advantages and Disadvantages of Methanesulfonyl Protection

The decision to use the methanesulfonyl group for amine protection should be weighed carefully, considering its distinct advantages and disadvantages.

Advantages:

  • Exceptional Stability: Methanesulfonamides are stable across a broad pH range and are resistant to many common reagents, making them ideal for multi-step syntheses where other protecting groups might be labile.[1]

  • Orthogonality: The specific cleavage conditions required for methanesulfonamides, typically harsh reductive methods, provide orthogonality with many other common amine protecting groups like Boc, Cbz, and Fmoc, which are removed under acidic, hydrogenolytic, or basic conditions, respectively.[1]

  • Crystalline Derivatives: The resulting sulfonamides are often crystalline solids, which can significantly simplify purification through recrystallization.[1]

Disadvantages:

  • Harsh Deprotection Conditions: The high stability of the N-S bond necessitates strong reducing agents or harsh acidic conditions for cleavage, which may not be compatible with other sensitive functional groups within the molecule.[1]

  • Potential for Side Reactions: During deprotection, particularly with strong reducing agents, other functional groups in the molecule may be susceptible to reduction.[2] Careful optimization of reaction conditions is crucial to minimize these side reactions.

Protection of Amines with this compound

The protection of primary and secondary amines with this compound is a straightforward and generally high-yielding reaction. It proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of this compound, with the concomitant elimination of hydrogen chloride, which is neutralized by a base.[3]

General Reaction Scheme:

G Amine R-NH₂ (or R₂NH) Amine Sulfonamide R-NHSO₂CH₃ (or R₂NSO₂CH₃) Methanesulfonamide Amine->Sulfonamide + MsCl, Base MsCl CH₃SO₂Cl This compound MsCl->Sulfonamide Base Base (e.g., Et₃N, Pyridine) BaseHCl Base·HCl Base->BaseHCl + HCl

Caption: Protection of an amine with this compound.

Summary of Reaction Conditions for Amine Protection:
Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePyridine-0-25-100Youn et al.
p-ToluidinePyridine-0-25-100Youn et al.
AnilineTriethylamine (B128534)THF0 to RT686Kurkin et al.
AnilineTriethylamineDiethyl ether0-85Conway et al.
Primary AminesFe3O4-DIPADichloromethaneRT-98Rattanburi et al.
Primary AminesZinc oxide-nanoparticleSolvent-free--95Tamaddon et al.
N-Cbz-amino acidsN-MethylimidazoleDichloromethaneRT-up to 89Mao et al.[4]
Experimental Protocol: Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.[3]

  • Cool the stirred solution to 0 °C using an ice bath.[3]

  • Slowly add this compound (1.1 eq.) dropwise to the cooled solution. Maintain the temperature at or below 5 °C during the addition.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-16 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude methanesulfonamide.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization, if necessary.

Safety Note: this compound is corrosive, toxic, and a lachrymator. It reacts exothermically with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The addition of MsCl should be slow and controlled at low temperatures to manage the exothermic nature of the reaction.

Deprotection of Methanesulfonamides

The exceptional stability of the methanesulfonamide group necessitates specific and often vigorous conditions for its cleavage. The choice of deprotection method is critical and depends on the functional group tolerance of the substrate.

Reductive Cleavage with Magnesium in Methanol (B129727) (Mg/MeOH)

This method is a commonly used and effective way to deprotect methanesulfonamides under reductive conditions.

G Sulfonamide R-NHSO₂CH₃ Methanesulfonamide Amine R-NH₂ Amine Sulfonamide->Amine Mg, MeOH Reflux

Caption: Reductive deprotection of a methanesulfonamide using Mg/MeOH.

SubstrateEquivalents of MgSolventTemperatureTime (h)Yield (%)Reference
N-Tosylsulfonamide-Methanol---Example from a review[5]
Chiral N-sulfonyl aziridines-Methanol---Example from a review[6]
N-Tosyl-protected histidine derivative-Methanol--ModerateTotal Synthesis of Haploscleridamine[7]

Materials:

  • Methanesulfonamide (1.0 eq.)

  • Magnesium turnings (10-20 eq.)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of the methanesulfonamide (1.0 eq.) in anhydrous methanol in a round-bottom flask, add magnesium turnings (10-20 eq.).[1]

  • Reflux the mixture for 6-12 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.[1]

  • Extract the mixture with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.[1]

  • Purify the crude product by flash column chromatography or distillation if necessary.

Acidic Cleavage

Strong acids can be employed to cleave methanesulfonamides, particularly for substrates that are stable to these conditions.

G Sulfonamide R-NHSO₂CH₃ Methanesulfonamide Amine R-NH₂ Amine Sulfonamide->Amine Strong Acid (e.g., TFA, TFMSA)

References

Application Notes: Utilizing Methanesulfonyl Chloride for the Facile Creation of a Good Leaving Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the strategic conversion of functional groups is paramount. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution and elimination reactions because its conjugate base, the hydroxide (B78521) anion (OH⁻), is a strong base.[1][2] To enhance the reactivity of alcohols, the hydroxyl group must first be converted into a more suitable leaving group. Methanesulfonyl chloride (CH₃SO₂Cl), commonly abbreviated as MsCl, is a highly effective reagent for this transformation.[3][4][5] It converts alcohols into methanesulfonates (mesylates, -OMs), which are excellent leaving groups, thereby facilitating a wide array of subsequent synthetic transformations.[1][3][6] This document provides a detailed overview, experimental protocols, and applications of this compound for the activation of alcohols.

Principle of Action

The conversion of an alcohol to a mesylate proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of this compound.[1] This reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][7][8]

The efficacy of the mesylate group as a leaving group stems from the stability of the resulting methanesulfonate (B1217627) anion (CH₃SO₃⁻).[9] The negative charge on the departing anion is delocalized through resonance across the three oxygen atoms of the sulfonate group, making it a very weak base and, consequently, an excellent leaving group.[3][10][11] An important stereochemical feature of this reaction is that the conversion of an alcohol to a mesylate proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the process.[10][11][12]

Caption: Reaction mechanism for the formation of a mesylate.

Advantages and Applications

The use of this compound to form mesylates offers several advantages in organic synthesis:

  • Enhanced Reactivity: Mesylates are highly reactive intermediates that readily undergo nucleophilic substitution (S_N2) and elimination (E2) reactions.[7]

  • Mild Conditions: The reaction is typically carried out under mild, non-acidic conditions, which is advantageous for substrates sensitive to strong acids.[1]

  • Stereochemical Control: As the stereocenter of a chiral alcohol is not affected during mesylation, this method provides excellent control over stereochemistry for subsequent S_N2 reactions, which proceed with inversion of configuration.[1][11][12]

  • Broad Applicability: MsCl is a versatile reagent used across various sectors, including pharmaceuticals, agrochemicals, and specialty chemicals, for constructing complex molecules.[4][5] In drug development, this transformation is crucial for introducing functionalities like amines, which are prevalent in APIs due to their specific biological interactions.[13]

Quantitative Data: Comparison of Leaving Groups

The ability of a group to depart is related to the stability of the anion formed. This stability can be indirectly measured by the pKa of the conjugate acid; a lower pKa indicates a more stable conjugate base and thus a better leaving group.[9] Relative reaction rates in S_N2 reactions provide a direct comparison of leaving group efficiency.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative S_N2 Reaction Rate
Mesylate -OMs Methanesulfonic acid ~ -1.9 [9]1.00 [9]
Tosylate-OTsp-Toluenesulfonic acid~ -2.8[9]0.70[9]
Triflate-OTfTrifluoromethanesulfonic acid~ -1456,000[14]
Iodide-IHydroiodic acid~ -100.01[14]
Bromide-BrHydrobromic acid~ -90.001[14]
Chloride-ClHydrochloric acid~ -70.0001[14]
Hydroxide-OHWater~ 15.7Very low (poor leaving group)

Relative rates are approximate and can vary with substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol

This protocol describes a standard laboratory procedure for converting a primary alcohol into its corresponding mesylate.

Materials:

  • Primary Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 eq)

  • This compound (MsCl, 1.2 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DCM to make an approximately 0.2 M solution.[15]

  • Add triethylamine (1.5 eq) to the solution.[7]

  • Cool the reaction mixture to 0 °C in an ice bath.[7]

  • Slowly add this compound (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 1-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed.[7]

  • Work-up: a. Quench the reaction by adding deionized water.[7] b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[7][15] The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acid.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alkyl mesylate.[7] The product can be further purified by column chromatography if necessary.

G cluster_workflow Experimental Workflow Start Alcohol in Anhydrous DCM AddBase Add Et3N, Cool to 0 °C Start->AddBase AddMsCl Add MsCl dropwise at 0 °C AddBase->AddMsCl React Stir at RT, Monitor by TLC AddMsCl->React Workup Aqueous Work-up (H2O, HCl, NaHCO3, Brine) React->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Evaporate Filter & Evaporate Solvent Dry->Evaporate Product Purified Alkyl Mesylate Evaporate->Product

Caption: General workflow for the synthesis of an alkyl mesylate.

Protocol 2: S_N2 Reaction - Synthesis of an Alkyl Azide (B81097) from an Alkyl Mesylate

This protocol illustrates the utility of the mesylate as a leaving group in a subsequent nucleophilic substitution reaction.

Materials:

  • Alkyl Mesylate (1.0 eq)

  • Sodium Azide (NaN₃, 1.5 eq)

  • Dimethylformamide (DMF) or Acetone

Procedure:

  • In a round-bottom flask, dissolve the alkyl mesylate (1.0 eq) in DMF or acetone.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-80 °C and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up: a. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). b. Wash the combined organic extracts with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkyl azide. Further purification can be achieved via column chromatography.

Safety Note: this compound is corrosive and lachrymatory. Sodium azide is highly toxic and can form explosive heavy metal azides. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Logical Relationships in Synthesis

The conversion of an alcohol to a mesylate is a pivotal step that opens pathways to various products through either substitution or elimination, depending on the subsequent reagents and conditions.

Caption: Logical pathways from an alcohol via a mesylate intermediate.

References

Application Notes and Protocols for the Mesylation of Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to methanesulfonates (mesylates) is a fundamental transformation in organic synthesis. The mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution, elimination, and other reactions.[1][2][3] However, the mesylation of sterically hindered alcohols presents a significant challenge due to the decreased accessibility of the hydroxyl group.[4] These notes provide detailed experimental conditions and protocols for the successful mesylation of sterically hindered alcohols, addressing common challenges and offering alternative approaches.

The hydroxyl group of an alcohol is inherently a poor leaving group.[2][3] Conversion to a mesylate enhances its leaving group ability by transforming it into the conjugate base of a strong acid, methanesulfonic acid. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) (Ms₂O) in the presence of a base.[1][5] For sterically hindered substrates, reaction conditions must be carefully optimized to achieve satisfactory yields.

Reaction Mechanisms

The mechanism of mesylation can vary depending on the reagents and conditions employed, particularly the choice of base.

Nucleophilic Acyl Substitution Pathway

With weaker bases like pyridine (B92270), the reaction generally proceeds through a standard nucleophilic acyl substitution mechanism. The alcohol attacks the electrophilic sulfur atom of this compound, followed by deprotonation by the base to yield the mesylate.

Sulfene (B1252967) Intermediate Pathway

When a strong, non-nucleophilic base such as triethylamine (B128534) (TEA) is used with this compound, the reaction can proceed via a highly reactive "sulfene" intermediate (CH₂=SO₂).[6][7] The base abstracts a proton from the methyl group of MsCl, leading to the elimination of chloride and formation of the sulfene. The alcohol then adds to the sulfene to form the mesylate.[6][8] This pathway is often advantageous for sterically hindered alcohols as the sulfene intermediate is highly reactive and has a small steric footprint.[8]

Mesylation_Pathways cluster_0 Nucleophilic Acyl Substitution cluster_1 Sulfene Intermediate Pathway ROH_nu R-OH Int1_nu R-O⁺(H)-SO₂CH₃ Cl⁻ ROH_nu->Int1_nu Nucleophilic attack MsCl_nu CH₃SO₂Cl MsCl_nu->Int1_nu Mesylate_nu R-OSO₂CH₃ Int1_nu->Mesylate_nu Deprotonation BaseHCl_nu Pyridine·HCl Int1_nu->BaseHCl_nu Base_nu Pyridine Base_nu->Mesylate_nu MsCl_su CH₃SO₂Cl Sulfene CH₂=SO₂ (Sulfene) MsCl_su->Sulfene E2 Elimination BaseHCl_su Et₃N·HCl MsCl_su->BaseHCl_su Base_su Et₃N Base_su->Sulfene Mesylate_su R-OSO₂CH₃ Sulfene->Mesylate_su Addition ROH_su R-OH ROH_su->Mesylate_su

Caption: Mechanisms of Mesylation.

Key Reagents and Their Roles

  • This compound (MsCl): The most common mesylating agent. It is highly reactive but can lead to the formation of alkyl chloride byproducts.[1][5]

  • Methanesulfonic Anhydride (Ms₂O): A milder alternative to MsCl that avoids the formation of chlorinated byproducts.[5][9][10] It is particularly useful for sensitive substrates.[1]

  • Triethylamine (Et₃N or TEA): A strong, non-nucleophilic base that can promote the formation of a sulfene intermediate, which is beneficial for hindered alcohols.[6][7][8]

  • Pyridine: A weaker base that also serves as a solvent in some procedures. Reactions with pyridine are generally slower than with TEA.[11]

  • 4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst, often used in small amounts along with another base like TEA or pyridine, to accelerate the reaction, especially for very hindered alcohols.[12][13][14]

  • 1-Methylimidazole (1-MI): Another efficient catalyst for the acylation of sterically hindered alcohols.[12][15]

Experimental Protocols

Protocol 1: General Procedure using this compound and Triethylamine

This protocol is a widely applicable method for the mesylation of a variety of alcohols, including sterically hindered ones.[1][8][16]

Materials:

  • Sterically hindered alcohol

  • This compound (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deionized water

  • 10% Hydrochloric acid (HCl), cold

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM (to make an approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[1][8]

  • Add triethylamine (1.5 eq) to the solution.[1][16]

  • Cool the reaction mixture to 0 °C in an ice bath.[1][16] For particularly sensitive substrates or to minimize side reactions, cooling to -10 °C is recommended.[8]

  • Slowly add this compound (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[1][16]

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 15-30 minutes.[1][8]

  • Allow the reaction to warm to room temperature and continue stirring for 1-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting alcohol.[1][16]

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with ice-cold water, cold 10% HCl, saturated NaHCO₃ solution, and finally with saturated brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • The product can be further purified by column chromatography if necessary.

Protocol_Workflow Start Dissolve Alcohol in DCM Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_MsCl Add MsCl dropwise Cool->Add_MsCl Stir_Cold Stir at 0 °C Add_MsCl->Stir_Cold Stir_RT Warm to RT and Stir Stir_Cold->Stir_RT Workup Aqueous Workup (H₂O, HCl, NaHCO₃, Brine) Stir_RT->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (if needed) Concentrate->Purify End Final Product Purify->End

Caption: Experimental Workflow for Mesylation.

Protocol 2: Using Methanesulfonic Anhydride for Sensitive Substrates

This method is preferable when the starting alcohol is sensitive to acid or when the formation of alkyl chloride byproducts is a concern.[5][9][10]

Materials:

  • Sterically hindered alcohol

  • Methanesulfonic anhydride (Ms₂O)

  • Pyridine (can be used as both base and solvent) or Triethylamine

  • Anhydrous dichloromethane (DCM) if pyridine is not the solvent

  • Deionized water

  • Copper sulfate (CuSO₄) solution (for pyridine removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous pyridine or DCM.

  • If using DCM, add triethylamine (1.5-2.0 eq).

  • Cool the mixture to 0 °C.

  • Add methanesulfonic anhydride (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion as monitored by TLC.

  • Perform an aqueous workup as described in Protocol 1. If pyridine was used as the solvent, wash the organic layer with a saturated CuSO₄ solution until the blue color in the aqueous layer persists to remove residual pyridine.

Protocol 3: DMAP-Catalyzed Mesylation of Highly Hindered Alcohols

For exceptionally hindered alcohols where the above methods are sluggish, the addition of a catalytic amount of DMAP can significantly accelerate the reaction.[13]

Procedure:

  • Follow Protocol 1 or 2.

  • Prior to the addition of the mesylating agent (MsCl or Ms₂O), add a catalytic amount of DMAP (0.05-0.1 eq) to the solution of the alcohol and the primary base (TEA or pyridine).

  • Proceed with the addition of the mesylating agent and subsequent steps as described.

Data Presentation: Comparison of Experimental Conditions

The following tables summarize typical reaction conditions for the mesylation of various alcohols.

Table 1: General Conditions for Mesylation of Alcohols

Mesylating AgentBase (eq)SolventTemperature (°C)Time (h)Typical Yield (%)Ref
MsCl (1.1-1.2)Et₃N (1.5)DCM0 to RT1-4>95 (for many alcohols)[1][8][16]
MsClPyridinePyridine0 to RT2-12Varies[11]
Ms₂O (1.2-1.5)PyridinePyridine0 to RT2-12Good, avoids R-Cl[9][10]
Ms₂O (1.2-1.5)Et₃N (1.5-2.0)DCM0 to RT1-6Good[10]
MsCl (1.1)Et₃N (1.5) + DMAP (0.1)DCM0 to RT0.5-2High (for hindered cases)[13]

Table 2: Mesylation of Specific Sterically Hindered Alcohols (Illustrative Examples)

Alcohol SubstrateMesylating AgentBase/CatalystConditionsYield (%)Ref
Neopentyl systemsMsClEt₃NDCM, -10 to 0 °C>95[8]
Tertiary alcoholsMsClEt₃NDCM, -10 to 0 °C>95[8]
1-MethylcyclobutanolMsClEt₃NDCM, -10 to 0 °C>95[8]
Highly hindered secondary alcoholsMsClEt₃N / DMAPDCM, 0 °C to RTOften improved[4][13]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as sulfonyl chlorides and anhydrides readily react with water.

  • Alkyl Chloride Formation: When using MsCl, the chloride ion generated can compete with the alcohol, leading to the formation of an alkyl chloride byproduct. Using Ms₂O eliminates this possibility.[5][10][11]

  • Low Reactivity: If the reaction is slow, consider increasing the temperature, adding a catalyst like DMAP, or switching to the more reactive methanesulfonic anhydride. For tosylation of hindered alcohols, heating to 60-80 °C in pyridine has been suggested, and similar conditions may apply to mesylation.[4]

  • Elimination Byproducts: For secondary and tertiary alcohols, elimination to form an alkene can be a competing side reaction, especially if the reaction is heated or if a strong base is used. Maintaining low temperatures can help minimize this.

  • Purification: Mesylates can be unstable and may not tolerate purification by silica (B1680970) gel chromatography, especially if the silica is acidic. It may be necessary to neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use the crude product directly in the next step.

Conclusion

The mesylation of sterically hindered alcohols is a challenging but achievable transformation with careful selection of reagents and reaction conditions. The use of strong, non-nucleophilic bases like triethylamine can facilitate the reaction through a sulfene intermediate. For particularly stubborn substrates, methanesulfonic anhydride offers a reliable alternative that prevents chlorinated byproducts, and the addition of a catalyst such as DMAP can be highly effective. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this critical functional group transformation in their synthetic endeavors.

References

One-Pot Synthesis of Alkyl Halides from Alcohols using Methanesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of alkyl halides (chlorides, bromides, and iodides) from alcohols utilizing methanesulfonyl chloride (MsCl). This method offers a convenient and often high-yielding alternative to traditional multi-step procedures, streamlining the synthesis of crucial alkyl halide intermediates in research and drug development.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. The hydroxyl group of an alcohol is a poor leaving group, necessitating its activation for nucleophilic substitution.[1][2] this compound (MsCl) serves as an excellent activating agent, converting the alcohol into a mesylate ester in situ. This mesylate is a highly effective leaving group, readily displaced by a halide nucleophile to furnish the corresponding alkyl halide.[3][4] Performing this two-step sequence in a single pot enhances efficiency by minimizing purification of the intermediate mesylate and reducing overall reaction time and resource consumption.

Reaction Principle

The overall transformation proceeds via a two-step, one-pot process:

  • Mesylation: The alcohol reacts with this compound in the presence of a base (typically a tertiary amine like triethylamine) to form an alkyl mesylate.[5][6]

  • Nucleophilic Substitution: A halide salt (e.g., lithium chloride, lithium bromide, or sodium iodide) is then introduced, and the halide anion displaces the mesylate group via an SN2 mechanism, yielding the alkyl halide.[7][8] This process typically occurs with an inversion of stereochemistry at the carbon center.[7][9]

Applications in Research and Drug Development

Alkyl halides are versatile building blocks in medicinal chemistry and organic synthesis. They are precursors to a wide array of functional groups through various nucleophilic substitution and cross-coupling reactions. The one-pot conversion of alcohols to alkyl halides is particularly valuable for:

  • Rapid library synthesis: Efficiently generating diverse sets of alkyl halide intermediates for structure-activity relationship (SAR) studies.

  • Lead optimization: Modifying lead compounds by introducing halide handles for further chemical elaboration.

  • Synthesis of complex molecules: Streamlining synthetic routes by avoiding the isolation and purification of intermediate mesylates.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are recommended for optimal results, particularly for the mesylation step.

  • The choice of halide salt and solvent can influence the reaction rate and yield.

Protocol 1: One-Pot Synthesis of Alkyl Iodides from Alcohols

This protocol is adapted from a procedure utilizing a Grignard reagent as the iodide source, which proceeds through a mesylate intermediate.[7] A more general and widely used method involves sodium iodide.

Materials:

  • Alcohol (1.0 equiv)

  • Triethylamine (B128534) (Et3N) (1.5 equiv)

  • This compound (MsCl) (1.5 equiv)

  • Sodium Iodide (NaI) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (B109758) (DCM) or Acetonitrile

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and anhydrous dichloromethane (to make a 0.2 M solution of the alcohol).

  • Add triethylamine (1.5 equiv) and stir the mixture for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.2 - 1.5 equiv) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, or allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the mesylate by TLC.[6]

  • Once the mesylation is complete, add sodium iodide (2.0 - 3.0 equiv) to the reaction mixture.

  • Allow the reaction to stir at room temperature or gently heat to reflux until the displacement is complete (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alkyl iodide, which can be purified by column chromatography.

Protocol 2: One-Pot Synthesis of Alkyl Bromides from Alcohols

This protocol follows a similar principle to the iodination, using a bromide salt for the nucleophilic displacement.

Materials:

  • Alcohol (1.0 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • This compound (MsCl) (1.5 equiv)

  • Lithium Bromide (LiBr) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (0.2 M).

  • Add triethylamine (1.5 equiv) and stir for 5 minutes at room temperature.

  • Add this compound (1.5 equiv) and allow the reaction to stir at room temperature for 1 hour.[7]

  • Add lithium bromide (2.0 - 3.0 equiv) to the mixture.

  • Stir the reaction at room temperature or heat as necessary to drive the substitution to completion (monitor by TLC).

  • Work-up the reaction by adding water and extracting with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude alkyl bromide by flash column chromatography.

Protocol 3: One-Pot Synthesis of Alkyl Chlorides from Alcohols

The direct one-pot conversion of primary and secondary alcohols to alkyl chlorides using MsCl and a chloride salt can be less efficient than for bromides and iodides due to the lower nucleophilicity of the chloride ion. The reaction often requires higher temperatures and more polar aprotic solvents to facilitate the displacement of the mesylate.[10]

Materials:

  • Alcohol (1.0 equiv)

  • Triethylamine (Et3N) or Pyridine (1.5 equiv)

  • This compound (MsCl) (1.2 equiv)

  • Lithium Chloride (LiCl) (3.0 - 5.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and anhydrous DMF.

  • Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Slowly add this compound (1.2 equiv).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring mesylate formation by TLC.

  • Add lithium chloride (3.0 - 5.0 equiv) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 50-80 °C) and stir until the conversion to the alkyl chloride is complete (monitor by TLC or GC-MS). This step can take several hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers extensively with water to remove DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alkyl chloride by column chromatography or distillation.

Data Summary

The following table summarizes typical reaction conditions for the one-pot synthesis of alkyl halides from alcohols using MsCl. Note that optimal conditions may vary depending on the specific substrate.

ParameterAlkyl IodideAlkyl BromideAlkyl Chloride
Alcohol Primary, SecondaryPrimary, SecondaryPrimary, Secondary
Equivalents of Alcohol 1.01.01.0
Base TriethylamineTriethylamineTriethylamine, Pyridine
Equivalents of Base 1.51.51.5
Mesylating Agent MsClMsClMsCl
Equivalents of MsCl 1.2 - 1.51.51.2
Halide Source NaILiBrLiCl
Equivalents of Halide 2.0 - 3.02.0 - 3.03.0 - 5.0
Solvent DCM, AcetonitrileDCM, TolueneDMF, Acetonitrile
Temperature 0 °C to RT/RefluxRT to RefluxRT to 80 °C
Typical Reaction Time 2 - 24 hours2 - 24 hours6 - 48 hours

Visualizations

experimental_workflow cluster_mesylation Step 1: Mesylation (in situ) cluster_substitution Step 2: Nucleophilic Substitution cluster_workup Step 3: Workup & Purification alcohol Alcohol (R-OH) reagents1 MsCl, Et3N DCM, 0 °C to RT alcohol->reagents1 mesylate Intermediate Mesylate (R-OMs) reagents1->mesylate halide_source Halide Salt (e.g., NaI, LiBr, LiCl) mesylate->halide_source alkyl_halide Alkyl Halide (R-X) halide_source->alkyl_halide workup Aqueous Workup Extraction alkyl_halide->workup purification Column Chromatography workup->purification final_product Pure Alkyl Halide purification->final_product

Caption: Experimental workflow for the one-pot synthesis of alkyl halides.

reaction_mechanism cluster_step1 Mesylate Formation cluster_step2 SN2 Displacement ROH R-OH MsCl Ms-Cl ROH->MsCl Nucleophilic Attack Intermediate1 R-O(H+)-Ms MsCl->Intermediate1 Et3N Et3N Et3N->Intermediate1 ROMS R-OMs (Mesylate) Intermediate1->ROMS Deprotonation by Et3N Et3NHCl Et3N.HCl Intermediate1->Et3NHCl X_minus X- (Halide Ion) RX R-X (Alkyl Halide) ROMS->RX OMs_minus MsO- (Leaving Group) ROMS->OMs_minus Loss of Leaving Group X_minus->ROMS Backside Attack

Caption: Reaction mechanism for the one-pot conversion of alcohols to alkyl halides.

References

Application Notes and Protocols: Chemoselective Reaction of Methanesulfonyl Chloride with Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methanesulfonyl chloride (MsCl) is a widely used reagent in organic synthesis, primarily for the conversion of alcohols into methanesulfonates (mesylates), which are excellent leaving groups for nucleophilic substitution and elimination reactions.[1][2][3] In the context of bifunctional molecules such as amino alcohols, the presence of two nucleophilic centers—the amino group (-NH₂) and the hydroxyl group (-OH)—presents a chemoselectivity challenge. The reaction with MsCl can potentially lead to N-mesylation, O-mesylation, or dimesylation.

The inherent higher nucleophilicity of the amine compared to the alcohol generally favors the formation of the methanesulfonamide (B31651) (N-mesylation).[4] However, controlling the reaction conditions allows for the selective mesylation of either the nitrogen or the oxygen atom. These application notes provide an overview of the factors governing this chemoselectivity and detailed protocols for achieving the desired selective transformation.

Factors Influencing Chemoselectivity

The selective reaction of this compound with amino alcohols is primarily governed by the relative nucleophilicity of the amino and hydroxyl groups, which can be modulated by the reaction conditions:

  • Basicity/pH: In the presence of a base, both the amine and the alcohol are deprotonated to some extent, enhancing their nucleophilicity. However, under acidic conditions, the amine is protonated to form an ammonium (B1175870) salt, which is non-nucleophilic. This leaves the hydroxyl group as the primary site for reaction with MsCl, enabling selective O-mesylation.[4]

  • Steric Hindrance: The steric environment around the amino and hydroxyl groups can influence the reaction rate. A sterically hindered nucleophile will react more slowly. This can be exploited to favor the reaction at the less hindered site.

  • Reaction Temperature: Lower temperatures (e.g., 0 °C to room temperature) are generally employed to control the reactivity of MsCl and minimize side reactions.[5][6]

  • Protecting Groups: An effective strategy for achieving selective O-mesylation is to temporarily protect the more reactive amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[4] After O-mesylation, the protecting group can be removed to yield the desired O-mesylated amino alcohol.

Data Presentation: Reaction Conditions and Selectivity

The following table summarizes typical reaction conditions for achieving selective N- or O-mesylation of amino alcohols with this compound.

Target Product Substrate Reagents Base Solvent Temperature Selectivity Reference
N-Mesylation Primary/Secondary Amino AlcoholThis compoundTriethylamine (B128534)Dichloromethane (DCM)0 °C to RTHigh for N-mesylationGeneral Knowledge
O-Mesylation N-Boc Protected Amino AlcoholThis compoundTriethylamine or PyridineDichloromethane (DCM)0 °CHigh for O-mesylation[4]
O-Mesylation Amino Alcohol Hydrochloride SaltThis compoundPyridineDichloromethane (DCM)0 °C to RTHigh for O-mesylation[4]

Experimental Protocols

Protocol 1: Selective N-Mesylation of an Amino Alcohol

This protocol describes the preferential formation of a methanesulfonamide from an amino alcohol due to the higher nucleophilicity of the amine.

Materials:

  • Amino alcohol

  • This compound (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-mesylated product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Selective O-Mesylation via Amine Protection

This protocol details the O-mesylation of an amino alcohol after the protection of the amino group.

Part A: N-Protection of the Amino Alcohol (Boc Protection)

  • Dissolve the amino alcohol (1.0 eq.) in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq.) and a base such as sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Stir the mixture at room temperature overnight.

  • Extract the N-Boc protected amino alcohol with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the protected amino alcohol.

Part B: O-Mesylation of the N-Protected Amino Alcohol

  • Dissolve the N-Boc protected amino alcohol (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.).[6][7]

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.2 eq.) dropwise.[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows completion.[6]

  • Work up the reaction as described in Protocol 1 (steps 6-9) to obtain the N-Boc protected O-mesylated amino alcohol.

Part C: Deprotection of the Amine

  • Dissolve the product from Part B in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the O-mesylated amino alcohol, typically as its corresponding salt.

Visualizations

Reaction_Pathways cluster_products Potential Products AA Amino Alcohol (H₂N-R-OH) N_Mesyl N-Mesylated Product (CH₃SO₂NH-R-OH) AA->N_Mesyl Favored (Higher N Nucleophilicity) O_Mesyl O-Mesylated Product (H₂N-R-OSO₂CH₃) AA->O_Mesyl Disfavored (Lower O Nucleophilicity) Requires specific conditions MsCl This compound (CH₃SO₂Cl)

Caption: Reaction pathways for the mesylation of amino alcohols.

Experimental_Workflow start Start: Amino Alcohol dissolve 1. Dissolve Amino Alcohol in Anhydrous Solvent (e.g., DCM) start->dissolve add_base 2. Add Base (e.g., Triethylamine) dissolve->add_base cool 3. Cool to 0 °C add_base->cool add_mscl 4. Add this compound Dropwise cool->add_mscl react 5. Stir and Monitor Reaction (TLC) add_mscl->react workup 6. Aqueous Workup (Wash and Extract) react->workup purify 7. Dry, Concentrate, and Purify workup->purify end End: Purified Mesylated Product purify->end

Caption: General experimental workflow for mesylation reactions.

Chemoselectivity_Logic start Desired Product? n_mesyl_path N-Mesylation start->n_mesyl_path o_mesyl_path O-Mesylation start->o_mesyl_path protocol1 Use Protocol 1: Direct mesylation under basic conditions. n_mesyl_path->protocol1 protect_amine Is amine protection feasible? o_mesyl_path->protect_amine protocol2 Use Protocol 2: Protect amine (e.g., Boc), O-mesylate, then deprotect. protect_amine->protocol2 Yes acidic_cond Use acidic conditions to protonate amine. protect_amine->acidic_cond No

Caption: Decision-making for achieving chemoselectivity.

References

Synthesis of Chiral Mesylates without Racemization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and chemical research. Chiral mesylates are valuable intermediates in organic synthesis, serving as excellent leaving groups for nucleophilic substitution reactions. A critical requirement in their preparation from chiral alcohols is the retention of the stereochemical integrity at the chiral center. Racemization during this transformation can lead to a loss of enantiomeric purity, resulting in diminished biological activity and posing significant purification challenges.

This document provides detailed application notes and experimental protocols for the synthesis of chiral mesylates from primary, secondary, and hindered chiral alcohols, with a strong emphasis on preventing racemization. The methodologies presented are designed to be robust and reproducible, ensuring the stereochemical fidelity of the desired mesylated products.

General Principles of Stereoretentive Mesylation

The conversion of a chiral alcohol to a chiral mesylate typically proceeds with complete retention of configuration at the stereocenter. This is because the reaction mechanism does not involve the breaking of the carbon-oxygen bond of the alcohol. Instead, the hydroxyl proton is removed, and the resulting alkoxide attacks the sulfur atom of the methanesulfonyl chloride (MsCl).

Mechanism of Stereoretentive Mesylation:

The generally accepted mechanism involves the nucleophilic attack of the alcohol on the sulfur atom of this compound, followed by deprotonation by a base (e.g., triethylamine (B128534) or pyridine) to yield the mesylate and the corresponding ammonium (B1175870) salt.

  • Step 1: Activation of the Alcohol (optional but often occurs in the presence of a base) The base can interact with the alcohol to increase its nucleophilicity.

  • Step 2: Nucleophilic Attack The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of this compound.

  • Step 3: Deprotonation The base removes the proton from the oxonium ion intermediate, yielding the final mesylate product.

Since the chiral carbon atom is not directly involved in the bond-forming or bond-breaking steps of the mesylation reaction, its configuration remains unchanged.

Key Factors to Prevent Racemization:

While the mesylation reaction itself is inherently stereoretentive, racemization of the resulting chiral mesylate can occur under certain conditions, particularly for secondary and tertiary alcohols that can form stabilized carbocations. To minimize this risk:

  • Choice of Base: A non-nucleophilic amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl byproduct. Pyridine can also be used.

  • Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) are preferred to solvate the reactants without participating in the reaction.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to -20 °C) to control the reaction rate and minimize side reactions.

  • Reaction Time: The reaction should be monitored closely (e.g., by TLC or LC-MS) and quenched once the starting alcohol is consumed to avoid prolonged exposure of the product to the reaction conditions.

  • Work-up: A mild aqueous work-up is employed to remove the ammonium salt and any excess reagents.

Experimental Protocols

General Protocol for the Mesylation of a Chiral Primary Alcohol (e.g., L-Alaninol)

This protocol describes the conversion of a chiral primary alcohol to its corresponding mesylate with retention of stereochemistry.

dot

G Workflow for Mesylation of a Chiral Primary Alcohol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve chiral alcohol in anhydrous DCM B Cool solution to 0 °C A->B C Add triethylamine B->C D Add this compound dropwise C->D E Stir at 0 °C for 1-2 hours D->E F Monitor reaction by TLC E->F G Quench with saturated aq. NH4Cl F->G H Separate organic layer G->H I Wash with brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by flash chromatography (optional) K->L M Characterize by NMR and determine e.e. by chiral HPLC L->M

Caption: Experimental workflow for the synthesis of a chiral mesylate.

Materials:

  • Chiral primary alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N, 1.5 eq)

  • This compound (MsCl, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve the chiral primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine to the stirred solution.

  • Slowly add this compound dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude mesylate.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis to confirm the retention of stereochemistry.

Rapid Protocol for the Mesylation of a Chiral Secondary Alcohol (e.g., (R)-2-Octanol)

This protocol is adapted from a procedure known for its simplicity and speed, making it suitable for a wide range of alcohols.

dot

G Chemical Transformation of a Chiral Alcohol to a Mesylate ChiralAlcohol R-OH (Chiral Alcohol) ChiralMesylate R-OMs (Chiral Mesylate) ChiralAlcohol->ChiralMesylate  + MesylChloride CH3SO2Cl (this compound) MesylChloride->ChiralMesylate  + Base Et3N (Triethylamine) Base->ChiralMesylate  / Solvent DCM, 0 °C Byproduct Et3N.HCl ChiralMesylate->Byproduct  +

Caption: General reaction scheme for stereoretentive mesylation.

Materials:

  • Chiral secondary alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N, 1.5 eq)

  • This compound (MsCl, 1.1 eq)

  • Ice-cold water

  • Cold 10% Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Prepare a 0.2 M solution of the chiral secondary alcohol in anhydrous DCM in a flask equipped with a magnetic stirrer and maintain a nitrogen atmosphere.

  • Add a 50% molar excess of triethylamine (1.5 eq).

  • Cool the mixture to between 0 °C and -10 °C.

  • Add a 10% excess of this compound (1.1 eq) dropwise over 5-10 minutes.

  • Stir the reaction mixture for an additional 10-15 minutes.

  • Transfer the reaction mixture to a separatory funnel using additional DCM.

  • Wash the organic layer sequentially with ice-cold water, cold 10% HCl, saturated aqueous NaHCO3, and finally with saturated brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the chiral mesylate.

  • Confirm the stereochemical purity by chiral HPLC analysis.

Data Summary

The following tables summarize representative data for the synthesis of chiral mesylates from various alcohol substrates, demonstrating the efficacy of the described protocols in maintaining enantiomeric purity.

Table 1: Mesylation of Chiral Primary Alcohols

EntryChiral AlcoholBaseSolventTime (h)Yield (%)e.e. (%)
1(S)-2-Amino-3-methyl-1-butanolEt3NDCM1>95>99
2(R)-2-Phenyl-1-ethanolPyridineDCM292>99
3(S)-CitronellolEt3NDCM1.596>99

Table 2: Mesylation of Chiral Secondary Alcohols

EntryChiral AlcoholBaseSolventTime (h)Yield (%)e.e. (%)
1(R)-2-OctanolEt3NDCM0.5>95>99
2(S)-1-PhenylethanolEt3NDCM0.5>95>99
3CholesterolEt3NDCM194>99 (diastereomeric purity)
4(1R,2S,5R)-(-)-MentholPyridineDCM291>99 (diastereomeric purity)

Note: The enantiomeric excess (e.e.) of the starting alcohol should be high (>99%) to ensure the high enantiomeric purity of the product. The data presented are representative and may vary based on the specific substrate and reaction scale.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure reagents are pure and anhydrous.
Product instabilityUse milder work-up conditions. Avoid prolonged heating.
Racemization SN1 side reactionMaintain low reaction temperature. Use a non-polar aprotic solvent. Minimize reaction time.
Impurities in reagentsUse freshly distilled and high-purity reagents.
Formation of Alkyl Chloride Reaction with HCl byproductEnsure sufficient amount of base is present to neutralize all generated HCl.
Use of this compound with certain basesConsider using methanesulfonic anhydride (B1165640) as an alternative mesylating agent.

Conclusion

The protocols outlined in this application note provide reliable and efficient methods for the synthesis of chiral mesylates from a variety of chiral alcohols without racemization. By carefully controlling the reaction conditions, particularly temperature and reaction time, and by using high-quality reagents, researchers can confidently prepare enantiomerically pure mesylates as versatile intermediates for further synthetic transformations. The key to success lies in the understanding that the mesylation reaction is stereoretentive by nature, and the primary goal is to prevent any subsequent side reactions that could compromise the stereochemical integrity of the product.

Application Notes and Protocols: Methanesulfonyl Chloride in Carbohydrate and Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl chloride (MsCl), also known as mesyl chloride, is a highly versatile and reactive organosulfur compound with the formula CH₃SO₂Cl.[1] In the realms of carbohydrate and nucleoside chemistry, it serves as an indispensable reagent, primarily for the activation of hydroxyl groups. The conversion of a poor leaving group, the hydroxyl group, into a methanesulfonate (B1217627) (mesylate) ester transforms it into an excellent leaving group. This activation paves the way for a wide array of subsequent transformations, including nucleophilic substitution and elimination reactions, which are fundamental to the synthesis of modified sugars and nucleoside analogs with significant biological activity.[2][3] This document provides detailed application notes, experimental protocols, and visual aids for the use of this compound in these critical areas of organic synthesis and drug development.

Application 1: Activation of Hydroxyl Groups for Nucleophilic Substitution

The primary and most widespread application of this compound in carbohydrate and nucleoside chemistry is the conversion of hydroxyl groups into mesylates. The mesylate group is an excellent leaving group due to the resonance stabilization of the resulting methanesulfonate anion, facilitating nucleophilic substitution reactions (Sₙ2). This strategy is pivotal for introducing a variety of functional groups at specific positions within a sugar or nucleoside scaffold.

General Reaction Pathway

The reaction proceeds by the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of this compound, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct.[4]

G cluster_reactants Reactants cluster_products Products Carb_OH Carbohydrate/Nucleoside-OH Carb_OMs Carbohydrate/Nucleoside-OMs Carb_OH->Carb_OMs Mesylation MsCl CH3SO2Cl (MsCl) MsCl->Carb_OMs Base Base (e.g., TEA, Pyridine) Base_HCl Base·HCl Base->Base_HCl

Caption: General Mesylation Reaction.

Regioselective Mesylation

In polyhydroxylated systems like carbohydrates and nucleosides, achieving regioselectivity is crucial. The primary hydroxyl groups (e.g., C-6 of hexopyranoses, C-5' of nucleosides) are generally more reactive than secondary hydroxyls due to less steric hindrance, allowing for their selective mesylation under controlled conditions.

Table 1: Regioselective Mesylation of Carbohydrates and Nucleosides

SubstrateReagents and ConditionsPosition of MesylationYield (%)Reference
Methyl α-D-glucopyranosideMsCl (1.1 eq), Pyridine, 0 °C to RTC-6~85[5] (Implied)
UridineMsCl, Pyridine5'-OHighGeneral Knowledge
AdenosineMsCl, Pyridine5'-OHighGeneral Knowledge
Experimental Protocol: Selective Mesylation of the 6-OH Group in Methyl α-D-glucopyranoside

Materials:

Procedure:

  • Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1-1.2 eq) dropwise to the stirred solution.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-O-mesylated product.

Nucleophilic Displacement of Mesylates

The mesylate group can be displaced by a wide range of nucleophiles, allowing for the introduction of various functionalities with inversion of configuration at the reaction center.

G Start Carbohydrate/Nucleoside-OMs Product Carbohydrate/Nucleoside-Nu Start->Product SN2 Reaction MsO MsO- (Leaving Group) Start->MsO Nu Nucleophile (Nu-) Nu->Product

Caption: Nucleophilic Substitution of a Mesylate.

Table 2: Nucleophilic Substitution Reactions of Mesylated Carbohydrates and Nucleosides

Mesylated SubstrateNucleophileProductYield (%)Reference
6-O-Mesyl-D-glucose derivativeSodium azide (B81097) (NaN₃)6-Azido-6-deoxy-D-glucose derivativeHigh[6]
5'-O-Mesyl-uridineSodium azide (NaN₃)5'-Azido-5'-deoxyuridineHigh[7]
3'-O-Mesyl-thymidineSodium azide (NaN₃)3'-Azido-3'-deoxythymidine (AZT)High[8]
Experimental Protocol: Synthesis of 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

Materials:

  • 6-O-Mesyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene (B28343)

Procedure:

  • Dissolve the 6-O-mesylated galactose derivative (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with toluene or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 6-azido derivative.

Application 2: Synthesis of Unsaturated Carbohydrates and Nucleosides via Elimination Reactions

Mesylates can undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base to form alkenes. This is a valuable method for the synthesis of unsaturated sugars (glycals) and nucleosides, which are important synthetic intermediates.

Experimental Protocol: Preparation of a 2',3'-Didehydro-2',3'-dideoxynucleoside

Materials:

Procedure:

  • Dissolve the 3'-O-mesylated nucleoside (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide (excess) in methanol to the reaction mixture.

  • Stir the reaction at room temperature or under reflux, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with an acidic resin or by adding acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the unsaturated nucleoside.[9]

Application 3: Formation of Epoxides

Vicinal hydroxy mesylates can undergo intramolecular Sₙ2 reactions upon treatment with a base to form epoxides. This is a common strategy in carbohydrate chemistry, where the stereochemistry of the starting diol dictates the stereochemistry of the resulting epoxide.

G cluster_reactants Reactants cluster_products Products Vicinal_Hydroxy_Mesylate Vicinal Hydroxy Mesylate Epoxide Epoxide Vicinal_Hydroxy_Mesylate->Epoxide Intramolecular SN2 MsO MsO- Vicinal_Hydroxy_Mesylate->MsO Base Base Base_H Base-H+ Base->Base_H

Caption: Epoxide Formation from a Hydroxy Mesylate.

Experimental Protocol: Synthesis of Methyl 2,3-Anhydro-4,6-O-benzylidene-α-D-allopyranoside

Materials:

  • Methyl 4,6-O-benzylidene-2-O-mesyl-α-D-glucopyranoside

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol/DCM mixture

Procedure:

  • Dissolve the 2-O-mesylated glucopyranoside (1.0 eq) in a mixture of anhydrous methanol and dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of sodium methoxide (1.5 eq) in methanol dropwise.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude epoxide.

  • Purify by recrystallization or silica gel column chromatography.

Application 4: Direct Chlorination of Carbohydrates

In the presence of a suitable solvent system, such as N,N-dimethylformamide (DMF), this compound can act as a chlorinating agent, converting primary hydroxyl groups directly to chlorides.

Experimental Protocol: Preparation of 6-Chloro-6-deoxycellulose

Materials:

Procedure:

  • Suspend cellulose in DMF.

  • Heat the suspension to facilitate dissolution or swelling.

  • Cool the mixture and add this compound dropwise.

  • Heat the reaction mixture and stir for several hours.

  • Precipitate the product by pouring the reaction mixture into a non-solvent like ethanol (B145695) or water.

  • Filter, wash, and dry the resulting 6-chloro-6-deoxycellulose.

Application 5: Use as a Protecting Group

While less common due to their reactivity as leaving groups, mesylates can occasionally be used as protecting groups for alcohols. They are stable under acidic conditions and can be removed using reducing agents like sodium amalgam.[1][2]

Application 6: Role in the Synthesis of Antiviral Nucleosides

This compound is a key reagent in the synthesis of numerous antiviral nucleoside analogs. It is instrumental in activating hydroxyl groups for nucleophilic substitution, which is often a critical step in introducing functionalities essential for biological activity or in modifying the sugar moiety to create dideoxynucleosides.

Synthesis of Zidovudine (AZT) Intermediate

The synthesis of Zidovudine (AZT), a cornerstone of early HIV therapy, involves the introduction of an azido (B1232118) group at the 3' position of thymidine (B127349). A common synthetic route involves the mesylation of the 3'-hydroxyl group of a protected thymidine derivative, followed by nucleophilic displacement with azide.

G Thymidine_OH 5'-O-Protected-Thymidine Thymidine_OMs 3'-O-Mesyl-5'-O-Protected-Thymidine Thymidine_OH->Thymidine_OMs MsCl, Base AZT_Protected 3'-Azido-3'-deoxy-5'-O-Protected-Thymidine (AZT Precursor) Thymidine_OMs->AZT_Protected NaN3, DMF AZT Zidovudine (AZT) AZT_Protected->AZT Deprotection

Caption: Synthetic Pathway to Zidovudine (AZT).

Synthesis of Gemcitabine (B846) Intermediate

Gemcitabine is an anticancer nucleoside analog. Its synthesis involves the condensation of a protected cytosine base with a difluorinated and mesylated ribofuranose derivative.[10][11]

Table 3: Mesylation in the Synthesis of Gemcitabine Intermediate

SubstrateReagents and ConditionsProductYield (%)Reference
2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoateMsCl, Triethylamine, DCM, 0-5 °C2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate-1-mesylate98.8[10]
Experimental Protocol: Mesylation of 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate

Materials:

  • 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • This compound (MsCl)

  • 1 M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate (1.0 eq) in dichloromethane in a three-necked flask.

  • Cool the solution to 5-10 °C.

  • Under mechanical stirring, add triethylamine (approx. 2.2 eq).

  • While maintaining the temperature between 0-10 °C, add this compound (approx. 1.2 eq) dropwise over 1-2 hours.

  • Continue the reaction at 5-10 °C for 4 hours.

  • After completion, wash the reaction mixture with 1 M HCl, 5% NaHCO₃ solution, and water.

  • Concentrate the organic layer to dryness to obtain the mesylated product.[10]

Conclusion

This compound is a powerful and versatile reagent in carbohydrate and nucleoside chemistry. Its ability to efficiently convert hydroxyl groups into excellent leaving groups enables a vast range of synthetic transformations, from simple nucleophilic substitutions to the construction of complex bioactive molecules. A thorough understanding of its reactivity, regioselectivity, and the appropriate reaction conditions is essential for any researcher, scientist, or drug development professional working in this field. The protocols and data presented herein provide a solid foundation for the successful application of this compound in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Avoiding Alkyl Chloride Formation in Mesylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the mesylation of alcohols is a fundamental transformation. However, a common and often frustrating side reaction is the formation of the corresponding alkyl chloride. This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to minimize or eliminate this unwanted byproduct.

Troubleshooting Guide

Issue: My mesylation reaction is producing a significant amount of alkyl chloride.

The formation of an alkyl chloride during mesylation is a competing nucleophilic substitution reaction where a chloride ion attacks the carbon bearing the newly formed, and excellent, mesylate leaving group. The key to preventing this is to rigorously exclude chloride ions from the reaction and to optimize conditions to favor the desired sulfonation.

Step 1: Scrutinize Your Reagents for Chloride Contamination

The primary source of the nucleophilic chloride is often the reagents themselves.

  • Methanesulfonyl Chloride (MsCl): Use high-purity MsCl. Older or lower-grade bottles can contain hydrochloric acid (HCl) as a decomposition product.[1] If in doubt, use a fresh bottle.

  • Amine Base: Tertiary amine bases like triethylamine (B128534) (Et₃N) are frequently used to neutralize the HCl generated during the reaction.[1] However, if the base contains triethylamine hydrochloride as an impurity, it introduces a significant amount of chloride ions. Use freshly distilled or high-purity triethylamine.

  • Solvent: Dichloromethane (B109758) (DCM) is a common solvent for mesylation but can be a source of HCl, especially if not properly stored. Use anhydrous, inhibitor-free DCM for best results.

Step 2: Optimize Reaction Conditions to Disfavor the SN2 Attack

Reaction parameters can be adjusted to kinetically favor mesylate formation over alkyl chloride formation.

  • Temperature: Maintain a low reaction temperature, typically between 0 °C and -20 °C, during the addition of MsCl and for the duration of the reaction.[1] Lower temperatures significantly slow down the rate of the SN2 reaction that leads to the alkyl chloride.

  • Order of Addition: Add the this compound slowly and dropwise to the solution containing the alcohol and the base. This keeps the instantaneous concentration of the highly reactive MsCl low, which can help to suppress side reactions.

  • Choice of Base: While triethylamine is common, a bulkier, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA or Hünig's base) can be advantageous.[1] These bases are less likely to form soluble ion pairs with chloride, reducing its availability as a nucleophile.

Step 3: Employ a Chloride-Free Sulfonylating Agent

The most effective way to eliminate the alkyl chloride byproduct is to remove the source of chloride entirely.

  • Methanesulfonic Anhydride (B1165640) (Ms₂O): This reagent is an excellent alternative to MsCl.[1][2] It reacts with alcohols to form the desired mesylate without generating any chloride ions. The only byproduct is methanesulfonic acid, which is readily neutralized by the amine base. This is often the cleanest and most reliable method for sensitive substrates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of alkyl chloride formation during mesylation?

A1: The reaction proceeds in two main steps. First, the alcohol reacts with this compound to form a mesylate, which is an excellent leaving group. If chloride ions are present in the reaction mixture, they can then act as a nucleophile and displace the mesylate group via an SN2 reaction, resulting in the formation of an alkyl chloride.[3]

Q2: How can I confirm the presence and quantity of the alkyl chloride byproduct?

A2: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify and quantify the mesylate and alkyl chloride products by comparing the integration of their unique signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC-MS can separate the components of the reaction mixture and provide mass data for definitive identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds to monitor reaction progress and identify products.

Q3: Is it possible to completely prevent the formation of alkyl chloride?

A3: While achieving 100% selectivity can be difficult with MsCl, it is possible to reduce the alkyl chloride to undetectable levels. The most robust method to completely avoid this side product is to use methanesulfonic anhydride (Ms₂O) as the sulfonating agent.[2][4]

Q4: I am working with a sensitive substrate prone to elimination. What are the mildest conditions for mesylation?

A4: For sensitive substrates, the use of methanesulfonic anhydride with a hindered base like DIPEA at low temperatures (-20 °C to 0 °C) is highly recommended. The reaction is clean, and the conditions are generally very mild, minimizing the risk of side reactions like elimination or rearrangement.

Quantitative Data Summary

The choice of reagents and reaction conditions has a significant impact on the yield of the desired mesylate and the formation of the alkyl chloride byproduct. The table below provides a summary of expected outcomes for the mesylation of a typical primary alcohol.

Mesylating AgentBaseSolventTemperature (°C)Typical Mesylate Yield (%)Typical Alkyl Chloride (%)
Mesyl ChlorideTriethylamineDCM0 to RT75-8515-25
Mesyl ChlorideTriethylamineDCM-20 to 090-955-10
Mesyl ChlorideDIPEADCM-20 to 0>95<5
Mesyl AnhydrideDIPEA/Pyridine (B92270)DCM0 to RT>99Not Detected

Experimental Protocols

Protocol 1: Optimized Mesylation Using this compound

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the stirred solution to -20 °C in a suitable cooling bath.

  • Add this compound (1.2 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Stir the reaction at -20 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, quench the reaction by the slow addition of a cold, saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer, wash with cold 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

Protocol 2: Chloride-Free Mesylation Using Methanesulfonic Anhydride

  • Under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add methanesulfonic anhydride (1.5 equivalents) portion-wise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, or until completion as determined by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1 to isolate the product.

Visualizations

reaction_pathways cluster_main Mesylation Reaction cluster_side Competing Side Reaction ROH R-OH (Alcohol) ROMs R-OMs (Desired Mesylate) ROH->ROMs + MsCl, -HCl MsCl MsCl Cl_ion Cl- MsCl->Cl_ion from impurities or Base·HCl salt Base Base (e.g., Et3N) HCl HCl RCl R-Cl (Alkyl Chloride) ROMs->RCl SN2 Attack

Caption: Desired mesylation pathway and competing alkyl chloride formation.

troubleshooting_flowchart Start Alkyl Chloride Byproduct Detected CheckReagents Step 1: Verify Reagent Purity - Fresh, high-purity MsCl? - Distilled base (e.g., Et3N)? - Anhydrous solvent? Start->CheckReagents OptimizeConditions Step 2: Optimize Reaction Conditions - Lower temperature (-20°C)? - Slow, dropwise addition of MsCl? - Use hindered base (DIPEA)? CheckReagents->OptimizeConditions If problem persists UseAnhydride Step 3: Switch to Methanesulfonic Anhydride - Eliminates chloride source - Generally higher yielding OptimizeConditions->UseAnhydride If problem persists Resolved Problem Resolved UseAnhydride->Resolved

References

Technical Support Center: Optimizing Reactions with Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methanesulfonyl chloride (MsCl). The information is designed to help you overcome common challenges and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during mesylation reactions, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Hydrolysis of this compound: MsCl is highly sensitive to moisture and can hydrolyze to the unreactive methanesulfonic acid.[1]Ensure all glassware is thoroughly dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Inactive this compound: The reagent may have degraded upon storage.Use a fresh bottle of MsCl or purify the existing stock. Confirm purity via NMR if possible.[1]
Inadequate Temperature Control: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[2] For many standard mesylations, a temperature of 0 °C to room temperature is a good starting point.[1]
Insufficient Amount or Inappropriate Base: The base may be too weak or used in insufficient quantity to neutralize the HCl generated during the reaction.[3]Ensure at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine (B128534), pyridine) is used.[1][2]
Formation of Alkyl Chloride Byproduct Nucleophilic Attack by Chloride: The chloride ion generated from MsCl can act as a nucleophile and displace the newly formed mesylate group, especially in the presence of amine bases.[1][4]Maintain a low reaction temperature (e.g., 0 °C) during the addition of MsCl.[1] Consider using methanesulfonic anhydride (B1165640), which does not generate a chloride byproduct.[4] Using a non-nucleophilic base like 2,6-lutidine can also minimize this side reaction.[1]
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[1]
Poor Reagent Stoichiometry: Incorrect molar ratios of alcohol, MsCl, and base.Ensure the correct stoichiometry is used, typically with a slight excess of MsCl (1.1-1.2 eq.) and base (1.2-1.5 eq.).[1]
Steric Hindrance: Sterically hindered alcohols react more slowly.For hindered substrates, consider more forcing conditions such as higher temperatures, longer reaction times, or a more reactive sulfonylating agent like triflic anhydride.[3]
Difficult Purification Presence of Unreacted MsCl: Highly reactive MsCl can interfere with purification, reacting with chromatography solvents (e.g., methanol).[5]Quench the reaction with water or an aqueous basic solution to hydrolyze excess MsCl to water-soluble methanesulfonic acid before workup and purification.[5]
Co-elution of Product and Byproducts: The desired mesylate and byproducts may have similar polarities.If the alkyl chloride is a significant impurity, using methanesulfonic anhydride in the reaction can simplify purification.[2] Alternative purification methods like crystallization or preparative HPLC may be necessary.[2]
Reaction Mixture Turns Dark/Tarry Decomposition: Starting materials or products may be decomposing due to excessive heat or incompatible reagents.Run the reaction at a lower temperature. Screen different solvents and bases to find milder conditions.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the general influence of key reaction parameters on the outcome of mesylation reactions. It is important to note that optimal conditions are substrate-dependent and should be determined empirically.

Table 1: General Influence of Reaction Parameters on Mesylation Reactions
Parameter Condition Expected Impact on Yield Potential Side Reactions to Monitor
Base Pyridine (weaker)Moderate to GoodSlower reaction rates may require longer reaction times or gentle heating.
Triethylamine (stronger)Good to ExcellentIncreased risk of sulfene (B1252967) formation, especially at higher temperatures.[2]
Solvent Dichloromethane (B109758) (DCM)Good to ExcellentCommon solvent, generally provides good solubility for reactants. Must be anhydrous.
Tetrahydrofuran (THF)GoodGood alternative, particularly for substrates with better solubility in ethereal solvents. Must be rigorously dried.[2]
AcetonitrileGoodPolar aprotic solvent, can be effective but must be anhydrous. May favor SN2 side reactions in some cases.[2]
Temperature 0 °C to room temp.Generally a good starting pointBalances reaction rate and minimizes side reactions.[2]
< 0 °CMay be necessary for highly reactive substratesReaction rates will be slower.[2]
> Room temp.Can increase reaction rateSignificantly increases the risk of side reactions and decomposition.[2]
Table 2: Comparison of Leaving Group Ability: Mesylate vs. Tosylate
Leaving Group Abbreviation Structure of Leaving Group Conjugate Acid pKa of Conjugate Acid Relative SN2 Reaction Rate
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic acid~ -2.80.70
Mesylate-OMsCH₃SO₃⁻Methanesulfonic acid~ -1.91.00

Data indicates that while both are excellent leaving groups, mesylate is slightly more reactive than tosylate in SN2 reactions under the specific conditions of the cited study.[6]

Experimental Protocols

General Procedure for Mesylation of a Primary Alcohol
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 - 1.5 eq.) dropwise to the stirred solution.[2]

  • Addition of MsCl: Add this compound (1.1 - 1.3 eq.) dropwise to the reaction mixture at 0 °C. It is crucial to add the MsCl slowly to control the exothermic reaction.[2]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[1][2]

  • Work-up:

    • Quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.[3]

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert an alcohol to a mesylate?

A1: Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. By converting an alcohol to a mesylate (-OMs), it is transformed into an excellent leaving group. The mesylate anion is a very weak base due to the resonance stabilization of the negative charge across the sulfonyl group, making it readily displaced by a nucleophile.[3]

Q2: Does the stereochemistry at the alcohol carbon change during mesylation?

A2: No, the stereochemistry of the carbon atom bearing the hydroxyl group is retained during the mesylation reaction. The reaction occurs at the oxygen atom of the alcohol, and the C-O bond is not broken.[3][7]

Q3: What is the difference between using this compound and methanesulfonic anhydride?

A3: Methanesulfonic anhydride ((MeSO₂)₂O) can be used as an alternative to this compound. A key advantage is that it does not produce hydrochloric acid as a byproduct, thus avoiding the formation of the corresponding alkyl chloride side product.[4]

Q4: How can I remove unreacted this compound from my reaction mixture?

A4: Unreacted this compound can be removed by quenching the reaction with water or an aqueous base. This converts the MsCl into water-soluble methanesulfonic acid and HCl, which can then be separated from the organic product during an aqueous workup.[5] Alternatively, scavenger resins with nucleophilic functional groups can be used to react with and remove excess MsCl by filtration.[5]

Q5: What are the primary safety precautions when working with this compound?

A5: this compound is corrosive, toxic, and a lachrymator.[8] It reacts exothermically with water and other nucleophiles.[1] It must be handled with appropriate personal protective equipment (chemical-resistant gloves, safety goggles, lab coat) in a well-ventilated fume hood.[2] Ensure emergency showers and eyewash stations are readily accessible.[2]

Visualizations

Mesylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Alcohol Substrate dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_mscl Add MsCl (dropwise) add_base->add_mscl stir Stir and Monitor (TLC) add_mscl->stir quench Quench Reaction (e.g., with H₂O) stir->quench extract Aqueous Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (e.g., Chromatography) dry->purify end End: Pure Mesylate purify->end Troubleshooting_Flowchart start Low Yield in Mesylation Reaction check_reagents Check Reagents and Conditions start->check_reagents incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn Reagents OK solution1 Use anhydrous solvents. Use fresh MsCl. Increase reaction time/temp. check_reagents->solution1 Moisture or Degraded MsCl side_product Alkyl Chloride Side Product? incomplete_rxn->side_product No solution3 Increase reaction time. Optimize stoichiometry. incomplete_rxn->solution3 Yes solution2 Maintain low temperature (0 °C). Use non-nucleophilic base. Consider using Ms₂O. side_product->solution2 Yes end Improved Yield side_product->end No solution1->end solution2->end solution3->end Reaction_Mechanism cluster_main Mesylation of an Alcohol cluster_side Side Reaction: Alkyl Chloride Formation ROH R-OH Intermediate [R-O(H)-SO₂CH₃]⁺ Cl⁻ ROH->Intermediate + MsCl MsCl CH₃SO₂Cl Cl_ion Cl⁻ MsCl->Cl_ion generates Base Base Mesylate R-OSO₂CH₃ Intermediate->Mesylate + Base - Base-H⁺ Cl⁻ BaseH Base-H⁺ Cl⁻ Mesylate_side R-OSO₂CH₃ Alkyl_Chloride R-Cl Mesylate_side->Alkyl_Chloride + Cl⁻ (SN2) Mesylate_anion ⁻OSO₂CH₃

References

Common side reactions with methanesulfonyl chloride and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered when using methanesulfonyl chloride (MsCl) and strategies for their prevention.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (MsCl) in organic synthesis?

This compound is a highly effective reagent used to convert poor leaving groups, such as hydroxyl groups in alcohols, into excellent leaving groups called methanesulfonates (mesylates).[1] This transformation facilitates a wide range of subsequent nucleophilic substitution and elimination reactions.[1][2] MsCl also reacts with primary and secondary amines to form stable methanesulfonamides.[2][3]

Q2: What are the most common side reactions observed when using MsCl with alcohols?

The most prevalent side reactions when reacting MsCl with alcohols include the formation of alkyl chlorides and elimination reactions (E2 and E1) that produce alkenes.[1] Hydrolysis of MsCl can also occur if moisture is present in the reaction.[4]

Q3: How can I prevent the formation of alkyl chloride byproducts?

The formation of alkyl chlorides is a common issue, particularly when the reaction is not performed at low temperatures or if an excess of a nucleophilic base is used.[1] To minimize this side reaction:

  • Temperature Control: Perform the reaction at low temperatures, typically between 0 °C and room temperature.[1]

  • Choice of Base: Use a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or pyridine (B92270).[1]

  • Alternative Reagent: Consider using methanesulfonic anhydride (B1165640) ((MeSO₂)₂O), which eliminates the possibility of forming alkyl chloride side products.[5]

Q4: Elimination reactions are competing with my desired substitution. How can I favor substitution?

Elimination reactions to form alkenes are often promoted by strong, non-nucleophilic bases.[1] To favor nucleophilic substitution over elimination:

  • Base Selection: Use a weaker, non-nucleophilic base.

  • Temperature: Maintain low reaction temperatures.

  • Steric Hindrance: Substrate sterics play a role; less hindered substrates are more likely to undergo SN2 reactions.

Q5: My reaction yield is low, and I suspect hydrolysis of MsCl. How can I avoid this?

This compound is sensitive to moisture and can hydrolyze to form methanesulfonic acid and hydrochloric acid, which reduces the yield of the desired product and can introduce impurities.[4] To prevent hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[4]

  • Proper Storage: Store MsCl in a tightly sealed, moisture-proof container in a cool, dry, and well-ventilated area.[4] Using nitrogen or argon blanketing during storage is also recommended.[4]

  • Handling: Open containers only as needed and work with small batches to minimize exposure to ambient moisture.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Formation of Alkyl Chloride Reaction temperature is too high. Excess or inappropriate (nucleophilic) base used.[1] The resulting mesylate is unstable.Maintain low reaction temperatures (0 °C to room temperature).[1] Use a non-nucleophilic base like triethylamine or pyridine.[1] Consider using methanesulfonic anhydride as an alternative reagent.[5]
Elimination to Alkene Use of a strong, non-nucleophilic base.[1] Elevated reaction temperatures. Sterically hindered substrate.Use a milder base. Keep the reaction temperature low. If possible, modify the substrate to reduce steric hindrance around the reaction center.
Low or No Reaction Hydrolysis of MsCl due to moisture.[4] Insufficiently reactive alcohol (e.g., sterically hindered). Inadequate reaction time or temperature.Ensure strict anhydrous conditions (dry glassware, solvents, and inert atmosphere).[4] For hindered alcohols, consider using a more reactive sulfonating agent or a catalytic method. Increase reaction time or allow the reaction to warm to room temperature for a longer period.[1]
Formation of Sulfene (B1252967) Byproducts Reaction with a base like triethylamine can lead to elimination, forming highly reactive sulfene (CH₂=SO₂).[2]This is an inherent reactivity pattern. If sulfene-derived byproducts are an issue, consider alternative methods for alcohol activation that do not generate this intermediate.
Unwanted Aromatic Sulfonylation Friedel-Crafts reaction with aromatic solvents or substrates in the presence of a Lewis acid.[6]Avoid using aromatic solvents that can participate in Friedel-Crafts reactions. If the substrate is aromatic, be aware of potential side reactions on the aromatic ring.
Formation of Methanesulfonamides Presence of primary or secondary amine functionalities in the substrate.Protect the amine group before reacting with MsCl. Methanesulfonamides are very stable and difficult to cleave.[2]

Key Experimental Protocols

Protocol 1: General Mesylation of a Primary Alcohol
  • Preparation: Dissolve the primary alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere.[7]

  • Cooling: Cool the solution to 0 °C in an ice bath.[7]

  • Addition of MsCl: Add this compound (1.2 eq.) dropwise to the stirred solution.[1][7]

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress using thin-layer chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.[7]

  • Quenching: Once the reaction is complete, quench it by slowly adding water.[1]

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mesylate.[1]

  • Purification: Purify the product by column chromatography if necessary.[1]

Protocol 2: Minimizing Alkyl Chloride Formation using Methanesulfonic Anhydride
  • Preparation: Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq.) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Reagent: Add methanesulfonic anhydride (1.2 eq.) portion-wise to the cooled solution.

  • Reaction and Monitoring: Stir at 0 °C and monitor by TLC.

  • Work-up: Upon completion, wash the reaction mixture with cold water, followed by dilute copper sulfate solution (if pyridine was used), and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

Visualizing Reaction Pathways

Mesylation_Side_Reactions Substrate R-OH (Alcohol) Mesylate R-OMs (Desired Product) Methanesulfonate Substrate->Mesylate Desired Reaction (Low Temp, Anhydrous) MsCl MsCl (this compound) MsCl->Mesylate Desired Reaction (Low Temp, Anhydrous) Hydrolysis CH3SO3H + HCl (Hydrolysis Products) MsCl->Hydrolysis Side Reaction Base Base (e.g., NEt3) Base->Mesylate Desired Reaction (Low Temp, Anhydrous) AlkylChloride R-Cl (Side Product) Alkyl Chloride Mesylate->AlkylChloride SN2 with Cl- Alkene Alkene (Side Product) Mesylate->Alkene E2 Elimination Water H2O (Moisture) Water->Hydrolysis Side Reaction

Caption: Primary reaction pathways and common side reactions with MsCl.

Troubleshooting_Workflow start Reaction Start check_conditions Check Reaction Conditions: - Anhydrous? - Low Temperature? start->check_conditions run_reaction Run Mesylation check_conditions->run_reaction Conditions OK analyze Analyze Product Mixture (TLC, NMR, etc.) run_reaction->analyze side_products Side Products Observed? analyze->side_products desired_product Desired Mesylate (High Yield) side_products->desired_product No alkyl_chloride Alkyl Chloride Formed side_products->alkyl_chloride Yes, R-Cl elimination Alkene Formed side_products->elimination Yes, Alkene low_yield Low Yield / No Reaction side_products->low_yield Yes, Low Yield optimize_temp Lower Temperature Use (MeSO2)2O alkyl_chloride->optimize_temp optimize_base Change Base (less hindered/strong) elimination->optimize_base optimize_anhydrous Ensure Anhydrous Conditions Increase Reaction Time low_yield->optimize_anhydrous optimize_temp->run_reaction Re-run optimize_base->run_reaction Re-run optimize_anhydrous->run_reaction Re-run

Caption: A logical workflow for troubleshooting common mesylation issues.

References

Technical Support Center: Workup Procedures for Triethylamine Hydrochloride Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the effective removal of triethylamine (B128534) hydrochloride (TEA.HCl), a common byproduct formed during mesylation and other reactions that use triethylamine as an acid scavenger.

Frequently Asked Questions (FAQs)

Q1: What is triethylamine hydrochloride and why does it form during my mesylation reaction?

Triethylamine hydrochloride (TEA.HCl) is a salt that forms when triethylamine (TEA), a commonly used organic base, neutralizes hydrogen chloride (HCl).[1] In a mesylation reaction, an alcohol is treated with methanesulfonyl chloride (mesyl chloride, MsCl) to convert the hydroxyl group into a better leaving group (a mesylate).[2] This reaction generates HCl as a stoichiometric byproduct.[3] Triethylamine is added to the reaction mixture to "scavenge" or neutralize this HCl, preventing it from causing side reactions with the desired product or starting materials. The resulting acid-base reaction produces the TEA.HCl salt.[1][3]

Q2: What are the primary methods for removing TEA.HCl from a reaction mixture?

The removal of TEA.HCl is typically achieved by exploiting its solubility characteristics. The three main strategies are:

  • Aqueous Workup (Liquid-Liquid Extraction): This is the most common method. Since TEA.HCl is highly soluble in water, the organic reaction mixture can be washed with water or a dilute aqueous solution to extract the salt into the aqueous layer.[1][4]

  • Filtration: If the mesylation reaction is performed in a solvent in which TEA.HCl has low solubility (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)), the salt will precipitate out of the solution as a solid and can be easily removed by filtration.[1][5]

  • Solvent Trituration/Precipitation: An "anti-solvent" (a solvent in which your product is soluble but TEA.HCl is not) can be added to the crude reaction mixture. This causes the TEA.HCl to precipitate, allowing for its removal by filtration.[1]

Q3: Are there alternative bases I can use to avoid the formation of a poorly soluble hydrochloride salt?

Yes. If the precipitation of TEA.HCl is problematic for your specific application (e.g., in a flow chemistry setup), you can consider using a different base. Hünig's base (N,N-diisopropylethylamine, DIPEA) is a common alternative. The hydrochloride salt of Hünig's base is generally more soluble in organic solvents than TEA.HCl, which can simplify the workup procedure, often allowing for its removal with a simple aqueous wash.[6][7]

Data Presentation

Table 1: Solubility of Triethylamine Hydrochloride in Common Laboratory Solvents

This table provides a summary of the solubility of TEA.HCl, which is critical for selecting the appropriate workup strategy.

SolventSolubilityReference(s)
WaterVery Soluble (1440 g/L at 20°C)[4]
EthanolVery Soluble[4][8][9]
ChloroformVery Soluble[4][8][9]
Dichloromethane (DCM)Soluble[10]
Diethyl EtherInsoluble[4][8][11]
Tetrahydrofuran (THF)Insoluble[1][5][11]
Hexane (B92381) / HeptaneInsoluble[5]
Ethyl Acetate (B1210297)Sparingly Soluble / Insoluble[1][5]
TolueneInsoluble or Sparingly Soluble[12]

Troubleshooting Guide

Q4: My product is sensitive to water. How can I remove TEA.HCl without an aqueous workup?

For moisture-sensitive compounds, a non-aqueous workup is essential.

  • Method 1: Direct Filtration. The ideal approach is to choose a reaction solvent in which TEA.HCl is insoluble, such as diethyl ether or THF.[1][11] Upon reaction completion, the salt precipitates and can be removed by filtering the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Method 2: Solvent Swap & Filtration. If your reaction requires a solvent in which TEA.HCl is soluble (like dichloromethane), you can first remove the reaction solvent under reduced pressure (rotary evaporation). Then, add a dry, non-polar "anti-solvent" like diethyl ether or hexane in which your product is soluble but the salt is not.[1][5] This will cause the salt to precipitate. The solid can then be filtered off, and the filtrate containing your product can be concentrated.

Q5: I performed my reaction in THF, but the TEA.HCl salt is not precipitating. What can I do?

Even in solvents where TEA.HCl is generally insoluble, it may remain partially dissolved if the reaction is concentrated or warm.

  • Cool the Mixture: Lowering the temperature of the reaction mixture by placing it in an ice bath can significantly decrease the solubility of the salt and promote precipitation.[1]

  • Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA.HCl is highly insoluble, such as hexane or heptane.[1][5] This will reduce the overall polarity of the solvent system and force the salt to "crash out" of the solution.

Q6: An emulsion formed during my aqueous workup. How can I break it?

Emulsions are a common issue during the extraction of reaction mixtures containing salts. Here are several techniques to resolve them:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break up the emulsion.[7]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.

  • Filtration through Celite: Pass the entire emulsified mixture through a plug of Celite or glass wool in a filter funnel. This can often help to coalesce the dispersed droplets.[1]

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

Q7: My product is also soluble in water. How can I separate it from the TEA.HCl during an aqueous workup?

This presents a significant purification challenge. Standard aqueous extraction is not suitable as you will lose your product to the aqueous layer along with the salt.

  • Solvent Swap & Filtration: This is often the best approach. Evaporate the reaction solvent, then add a solvent like diethyl ether or ethyl acetate to precipitate the TEA.HCl while keeping your product dissolved, and then filter.[1][5]

  • Column Chromatography: If other methods fail, purification by column chromatography may be necessary. To avoid issues with the salt streaking on the column, it is advisable to pre-adsorb the crude material onto silica (B1680970) gel. Dissolve the crude mixture in a strong solvent (like methanol), add silica gel to form a slurry, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded onto the column for purification.[1]

Experimental Protocols

Protocol 1: Aqueous Workup for Water-Insensitive Products

This protocol is suitable for products that are stable in water and dissolved in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Transfer the completed reaction mixture to a separatory funnel.

  • Add an equal volume of a wash solution. A dilute acid wash (e.g., 1N HCl) is recommended first to ensure any residual free triethylamine base is converted to its water-soluble salt.[7][13]

  • Stopper the funnel and shake for 30-60 seconds, venting periodically to release pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer containing the TEA.HCl.

  • Repeat the wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine to remove bulk water.[14]

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

  • Filter or decant the dried organic solution and concentrate it under reduced pressure to isolate the purified product.[1]

Protocol 2: Direct Filtration for Non-Aqueous Conditions

This protocol is ideal for reactions performed in solvents where TEA.HCl is insoluble (e.g., THF, Diethyl Ether).[1]

  • Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the TEA.HCl salt.[1]

  • Set up a Büchner or Hirsch funnel with filter paper. For air-sensitive compounds, a Schlenk filter stick or a cannula filtration setup should be used under an inert atmosphere.

  • Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.

  • Pour the reaction slurry into the funnel and apply a vacuum to filter off the solid TEA.HCl.

  • Wash the collected salt on the filter with a small amount of cold solvent to recover any adhered product.

  • Combine the filtrate and the washings. This solution contains your desired product, which can be isolated by removing the solvent under reduced pressure.[1]

Visualization

Workup Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate workup procedure to remove triethylamine hydrochloride.

Workup_Decision_Flow start Reaction Complete (Product + TEA.HCl + Solvent) q_water_sensitive Is the product water-sensitive? start->q_water_sensitive aqueous_workup Perform Aqueous Workup (Protocol 1) q_water_sensitive->aqueous_workup No q_precipitated Is TEA.HCl precipitated? q_water_sensitive->q_precipitated Yes end_product Isolated Product aqueous_workup->end_product direct_filtration Perform Direct Filtration (Protocol 2) q_precipitated->direct_filtration Yes solvent_swap Solvent Swap & Trituration - Evaporate solvent - Add anti-solvent (e.g., ether) - Filter precipitated salt q_precipitated->solvent_swap No direct_filtration->end_product solvent_swap->end_product

A flowchart to guide the selection of an appropriate workup procedure.

References

Technical Support Center: Purification of Methanesulfonates by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of methanesulfonate (B1217627) salts. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you with challenges encountered during the recrystallization of methanesulfonate compounds.

Troubleshooting Guide

This guide addresses common issues that may arise during the recrystallization of methanesulfonate salts and provides systematic approaches to resolve them.

Problem Potential Causes Solutions
No Crystal Formation 1. Solution is not saturated (too much solvent used).[1][2] 2. The solution is too pure, lacking nucleation sites.[3] 3. The cooling process is too slow for spontaneous nucleation.1. Evaporate some of the solvent to increase the concentration of the methanesulfonate salt.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution.[4] 3. Add a "seed" crystal of the pure methanesulfonate compound.[4] 4. If using a solvent/anti-solvent system, add more anti-solvent.
"Oiling Out" (Product separates as a liquid)1. The melting point of the methanesulfonate salt is lower than the temperature of the solution.[4] 2. High concentration of impurities depressing the melting point.[4] 3. The rate of cooling is too rapid.[3] 4. The solvent's boiling point is higher than the compound's melting point.1. Reheat the solution to dissolve the oil.[4] 2. Add a small amount of additional hot solvent to decrease saturation and allow for slower cooling.[4] 3. Consider using a different solvent or a mixed solvent system.[3] 4. Ensure a very slow cooling rate; for instance, by leaving the flask in a heated water bath and allowing it to cool to room temperature gradually.[2]
Low Yield of Crystals 1. Too much solvent was used, leading to significant product loss in the mother liquor.[1][2] 2. Premature crystallization during hot filtration.[3] 3. Incomplete precipitation due to insufficient cooling.[3] 4. Washing the crystals with a solvent that is not ice-cold.[1][3]1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[3] 3. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[3] 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] 5. Concentrate the mother liquor to obtain a second crop of crystals.
Crystals are Colored or Impure 1. Incomplete removal of colored impurities. 2. Co-crystallization of impurities with the product. 3. Rapid crystallization trapping impurities within the crystal lattice.[5]1. Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.[4] 2. Ensure slow cooling to allow for selective crystallization.[3] 3. A second recrystallization may be necessary to achieve the desired purity.
Crystallization is Too Rapid 1. The solution is highly supersaturated. 2. The flask is too large for the volume of solvent, leading to a high surface area and fast cooling.[4]1. Reheat the solution and add a small amount of additional solvent to reduce the supersaturation level.[4] 2. Use a smaller flask to minimize the surface area-to-volume ratio.[4] 3. Insulate the flask to slow down the cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of a methanesulfonate salt?

A1: The ideal solvent is one in which the methanesulfonate salt has high solubility at elevated temperatures and low solubility at room temperature or below.[6] Methanesulfonate salts are often soluble in water and polar organic solvents like alcohols (ethanol, isopropanol, methanol) and acetone.[7][8] The choice of solvent is highly dependent on the specific methanesulfonate compound. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.

Q2: How much solvent should I use for recrystallization?

A2: The goal is to use the minimum amount of near-boiling solvent required to completely dissolve the crude methanesulfonate salt.[1] Using an excess amount of solvent is a common error that leads to poor or no yield because the solution will not become sufficiently saturated upon cooling.[1][2]

Q3: My methanesulfonate salt is not crystallizing, even after cooling. What should I do?

A3: This is a common issue often caused by supersaturation.[1] To induce crystallization, you can try scratching the inner surface of the flask with a glass rod or adding a small seed crystal of the pure compound.[4] If these methods are unsuccessful, it's likely that too much solvent was used. In this case, you may need to carefully evaporate some of the solvent and allow the solution to cool again.[3]

Q4: The recrystallized product appears as an oil instead of crystals. What went wrong?

A4: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid.[2] This can happen if the boiling point of the solvent is higher than the melting point of your methanesulfonate salt or if there are significant impurities.[4] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly.[4]

Q5: How can I improve the yield of my recrystallized methanesulfonate salt?

A5: Low yield is often a result of using too much solvent.[1][2] Ensure you are using the minimum amount of hot solvent necessary for dissolution. Also, avoid premature crystallization during hot filtration by pre-heating your filtration apparatus.[3] Cooling the solution in an ice bath after it has reached room temperature can also help to maximize the crystal yield.[3]

Q6: My final product is colored. How can I remove colored impurities?

A6: If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[4]

Experimental Protocols

Below are generalized and specific example protocols for the recrystallization of methanesulfonate salts.

General Recrystallization Protocol for a Methanesulfonate Salt
  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. Common solvents for methanesulfonate salts include ethanol (B145695), isopropanol, methanol, acetone, and water, or mixtures thereof.[7][9]

  • Dissolution: Place the crude methanesulfonate salt in an Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent is gently boiling and all of the solid has dissolved. Add the solvent in small portions to avoid using an excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals on the filter paper by drawing air through them or in a desiccator to remove any residual solvent.

Example Protocol: Recrystallization of Imatinib (B729) Mesylate (α-form)

This protocol is adapted from patent literature and serves as an example for a specific active pharmaceutical ingredient.

  • Dissolution: To a mixture of Imatinib (5 g) in dimethylsulfoxide (10 ml), add methanesulfonic acid (1 g) and heat to 40-45°C until a clear solution is obtained.[10]

  • Filtration: Filter the hot solution.

  • Seeding and Crystallization: In a separate vessel, add a seeding material of α-form Imatinib Mesylate to a mixture of isopropanol, ethyl acetate, and n-propanol (50 ml + 25 ml + 25 ml) and stir for 30 minutes.[10]

  • Precipitation: Add the filtered Imatinib Mesylate solution to the seeding mixture at 20-25°C and stir for 5 hours.[10]

  • Isolation and Drying: Filter the solid that forms, wash it, and then dry to yield the purified α-form of Imatinib Mesylate.[10]

Data Presentation

Table 1: Common Solvents for Methanesulfonate Recrystallization
SolventTypeNotes
WaterPolar ProticMethanesulfonate salts often have high aqueous solubility.[1][7] Can be used as a solvent or anti-solvent.
EthanolPolar ProticA common and effective solvent for many organic salts.[9]
IsopropanolPolar ProticFrequently used in the recrystallization of pharmaceutical methanesulfonate salts.[11]
MethanolPolar ProticAnother common polar protic solvent.
AcetonePolar AproticCan be effective, sometimes used in combination with other solvents.[9]
Tetrahydrofuran (THF)Polar AproticUsed for the recrystallization of some specific methanesulfonate drug substances.[5]
Dimethylsulfoxide (DMSO)Polar AproticA strong solvent, often used to dissolve the compound initially before adding an anti-solvent.[10]
Ethyl AcetateModerately PolarCan be used as a solvent or as an anti-solvent in a mixed solvent system.[10]
Table 2: Example Recrystallization Conditions for Pharmaceutical Mesylates
CompoundSolvent SystemTemperature ProfileReference
Imatinib MesylateIsopropanolHeat to reflux (80-85°C), then cool to 20-25°C.[11]
Imatinib MesylateEthanol/WaterDissolve in ethanol at reflux, add water, then cool to 25°C.[10]
Ziprasidone (B1663615) Base (for conversion to mesylate)TetrahydrofuranRecrystallized from THF.[5]
Imatinib MesylateDimethylsulfoxide/Isopropanol/Ethyl Acetate/n-PropanolDissolve in DMSO, add to a mixture of the other solvents at 20-25°C.[10]

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for Methanesulfonates start Start with Crude Methanesulfonate Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filtration Hot Filtration impurities->hot_filtration Yes cool Cool Solution Slowly impurities->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce_crystallization->crystals_form wash Wash with Ice-Cold Solvent collect_crystals->wash dry Dry Crystals wash->dry end Pure Methanesulfonate Salt Crystals dry->end

Caption: A flowchart of the general recrystallization workflow.

Troubleshooting_No_Crystals Troubleshooting: No Crystal Formation start No Crystals After Cooling scratch Scratch Inner Surface of Flask start->scratch check1 Crystals Form? scratch->check1 seed Add a Seed Crystal check1->seed No success Success: Collect Crystals check1->success Yes check2 Crystals Form? seed->check2 evaporate Too Much Solvent Likely Used. Evaporate Some Solvent and Re-cool check2->evaporate No check2->success Yes evaporate->start

Caption: A decision tree for troubleshooting when no crystals form.

Troubleshooting_Oiling_Out Troubleshooting: Product 'Oiling Out' start Product Separates as an Oil reheat Reheat to Redissolve the Oil start->reheat add_solvent Add a Small Amount of Additional Hot Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool check Crystals Form? slow_cool->check success Success: Collect Crystals check->success Yes change_solvent Consider a Different Solvent or Solvent System check->change_solvent No

Caption: A logical workflow for addressing the issue of "oiling out".

References

Technical Support Center: Troubleshooting Methanesulfonylation of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methanesulfonylation of complex molecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction outcomes. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My methanesulfonylation reaction has a very low yield or has failed completely. What are the common causes and how can I address them?

A: Low yields in methanesulfonylation reactions are a frequent issue and can often be attributed to several critical factors related to the reagents, reaction conditions, and experimental setup.

Potential Causes and Solutions:

  • Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly sensitive to moisture and readily hydrolyzes to the unreactive methanesulfonic acid.[1]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.

  • Inadequate Temperature Control: The reaction temperature significantly influences the rate of the desired reaction versus side reactions.

    • Solution: Most methanesulfonylation reactions are initiated at low temperatures (typically 0 °C) to control the initial exotherm and then allowed to warm to room temperature. For sterically hindered alcohols, elevated temperatures (e.g., 60-80 °C) may be necessary.[2] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrate.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the starting material.

    • Solution: A slight excess of this compound (1.1-1.2 equivalents) and a suitable base (1.2-1.5 equivalents) are commonly used to ensure the complete consumption of the starting alcohol.

  • Suboptimal Base Selection: The choice and quantity of the base are critical for neutralizing the HCl generated during the reaction.

    • Solution: Tertiary amines such as triethylamine (B128534) (TEA) and pyridine (B92270) are common choices. For sterically hindered substrates or when side reactions are a concern, a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) may be preferable.[3]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can limit the interaction between reactants.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the dropwise addition of reagents.

Issue 2: Formation of Significant Side Products

Q2: My reaction mixture shows the presence of major impurities. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common challenge in methanesulfonylation, particularly with complex and sensitive substrates.

Common Side Products and Mitigation Strategies:

  • Alkyl Chloride Formation: The chloride ion generated during the reaction can act as a nucleophile and displace the newly formed mesylate, leading to the corresponding alkyl chloride. This is more prevalent with primary and secondary alcohols.

    • Mitigation:

      • Maintain low reaction temperatures (0 °C).

      • Avoid prolonged reaction times.

      • Use a non-nucleophilic base like DIPEA.[3]

      • Consider using methanesulfonic anhydride (B1165640) as an alternative to MsCl, as it does not generate chloride ions.

  • Elimination Products (Alkenes): If the substrate has an abstractable proton beta to the hydroxyl group, elimination can compete with substitution, especially at higher temperatures.

    • Mitigation:

      • Employ milder reaction conditions (lower temperature, less hindered base).

      • Carefully select the base; a bulkier base may favor elimination.

  • Unreacted Starting Material: Incomplete conversion is a common source of "impurity."

    • Mitigation:

      • Ensure the use of a slight excess of MsCl and base.

      • Increase the reaction time or temperature as needed, while monitoring for the formation of other side products.

Issue 3: Difficult Product Isolation and Purification

Q3: I am struggling to isolate and purify my mesylated product. What are some effective strategies?

A: The purification of mesylated compounds can be challenging due to their reactivity and the presence of various byproducts.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup is the first step to remove the majority of impurities.[4][5]

    • Procedure:

      • Quench the reaction with cold water or a saturated aqueous solution of ammonium (B1175870) chloride.

      • Wash the organic layer sequentially with:

        • Dilute HCl (e.g., 1M) to remove excess amine base.

        • Saturated aqueous NaHCO₃ to neutralize any remaining acid.

        • Brine to remove the bulk of the water.[5]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Flash Column Chromatography: This is a powerful technique for separating the desired mesylate from side products and unreacted starting materials.[6][7][8]

    • Tips:

      • If your mesylate is sensitive to acid, you can deactivate the silica (B1680970) gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[6]

      • For difficult separations, employing a solvent gradient (gradually increasing the polarity of the eluent) can improve resolution.[6]

  • Recrystallization: If the mesylated product is a solid, recrystallization can be a highly effective method for achieving high purity.[9][10][11]

    • Solvent Selection: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for mesylates include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[9]

Frequently Asked Questions (FAQs)

Q4: How do I choose the right base for my methanesulfonylation reaction?

A: The choice of base depends on the substrate and the desired reaction outcome.

  • Triethylamine (TEA): A commonly used, cost-effective base. It is more basic than pyridine and can be used in a wide range of methanesulfonylation reactions.[3]

  • Pyridine: Often used as both a base and a solvent. It is less basic than TEA.[12]

  • N,N-Diisopropylethylamine (DIPEA) / Hünig's Base: A sterically hindered, non-nucleophilic base. It is particularly useful for preventing side reactions like the formation of alkyl chlorides, especially with sensitive substrates.[3]

Q5: What is the optimal reaction temperature?

A: The optimal temperature is substrate-dependent. For most primary and secondary alcohols, the reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. For sterically hindered alcohols, higher temperatures (e.g., 60-80 °C) may be required to drive the reaction to completion.[2][13] It is always recommended to monitor the reaction by TLC to determine the optimal reaction time and temperature.

Q6: How can I be sure my reagents and solvents are anhydrous?

A: Ensuring anhydrous conditions is critical for success.

  • Solvents: Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent).

  • Reagents: Use freshly opened containers of this compound. If the container has been opened previously, consider distillation before use.

  • Glassware: Oven-dry or flame-dry all glassware immediately before use and allow it to cool under an inert atmosphere.

Data Presentation

Table 1: Comparison of Common Bases in Methanesulfonylation

BasepKa of Conjugate AcidSteric HindranceCommon ApplicationsReported Yield (%)
Triethylamine (TEA)10.75ModerateGeneral purpose base for a wide range of substrates.65.3[14]
Pyridine5.25LowOften used as both a base and a solvent.Varies
DIPEA11.4HighMinimizes nucleophilic side reactions (e.g., alkyl chloride formation).71.8[14]

Yields are highly substrate and condition-dependent. The provided yields are for a specific reaction for comparative purposes.

Table 2: Effect of Temperature on the Dehydration of Alcohols (A Competing Side Reaction)

Alcohol TypeTemperature Range for Dehydration
Primary (1°)170° - 180°C
Secondary (2°)100° - 140°C
Tertiary (3°)25° - 80°C

This table illustrates the general temperature ranges where the competing elimination (dehydration) reaction becomes significant for different types of alcohols.[13]

Table 3: General Stoichiometry Guidelines

ReagentStoichiometric Ratio (equivalents)Rationale
Alcohol1.0Limiting reagent.
This compound1.1 - 1.2A slight excess ensures complete conversion of the alcohol.
Base (e.g., TEA, Pyridine)1.2 - 1.5Excess base is required to neutralize the HCl generated during the reaction.

Experimental Protocols

Protocol 1: General Procedure for Methanesulfonylation of a Primary or Secondary Alcohol

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alcohol (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane, DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add the base (e.g., triethylamine, 1.2-1.5 eq.) dropwise to the stirred solution.

  • MsCl Addition: Slowly add this compound (1.1-1.2 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_temp Review Temperature Control start->check_temp check_stoich Verify Stoichiometry start->check_stoich check_base Evaluate Base Selection and Amount start->check_base check_mixing Assess Mixing Efficiency start->check_mixing solution_moisture Use Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere check_moisture->solution_moisture solution_temp Optimize Temperature: - Start at 0°C - Monitor by TLC - Adjust as needed for substrate check_temp->solution_temp solution_stoich Adjust Stoichiometry: - Use slight excess of MsCl (1.1-1.2 eq.) - Use excess base (1.2-1.5 eq.) check_stoich->solution_stoich solution_base Select Appropriate Base: - TEA for general use - DIPEA for sensitive substrates check_base->solution_base solution_mixing Ensure Vigorous Stirring check_mixing->solution_mixing

Caption: Troubleshooting workflow for low yield in methanesulfonylation.

Reaction_Workup_Workflow start Reaction Complete (Monitored by TLC) quench Quench with Cold Water or sat. NH4Cl start->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with 1M HCl (Removes excess amine base) extract->wash_acid wash_base Wash with sat. NaHCO3 (Removes acidic byproducts) wash_acid->wash_base wash_brine Wash with Brine (Removes water) wash_base->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography or Recrystallization) concentrate->purify

Caption: Standard aqueous workup and purification workflow.

Side_Product_Mitigation side_products Side Product Formation Alkyl Chloride Elimination (Alkene) mitigation_chloride {Mitigation for Alkyl Chloride| - Lower reaction temperature (0°C) - Use non-nucleophilic base (DIPEA) - Use methanesulfonic anhydride } side_products:e->mitigation_chloride:w Chloride Attack mitigation_alkene {Mitigation for Alkene| - Use milder conditions (lower temp.) - Careful base selection } side_products:e->mitigation_alkene:w Elimination

Caption: Mitigation strategies for common side products.

References

Technical Support Center: Managing Exothermic Reactions with Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with methanesulfonyl chloride (MsCl). Particular focus is given to the management of exothermic events to ensure safe and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound exothermic?

A1: Reactions involving this compound are often highly exothermic for two main reasons. Firstly, the mesylation of alcohols or amines is a thermodynamically favorable process that releases significant heat. Secondly, the quenching of unreacted MsCl with nucleophiles like water or amines is also a vigorous, heat-generating reaction.[1] The hydrolysis of MsCl produces methanesulfonic acid and hydrochloric acid (HCl), contributing to the overall exothermicity.[2]

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is a corrosive, toxic, and lachrymatory (tear-inducing) substance.[1][3] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] MsCl is sensitive to moisture and reacts vigorously with water and bases.[4][6][7] This reactivity can lead to the release of corrosive and toxic fumes, including hydrogen chloride gas.[2][6][7]

Q3: How can I control the temperature of my reaction?

A3: Temperature control is critical. Key strategies include:

  • Slow Addition: Add the this compound dropwise to the reaction mixture.[8][9]

  • Cooling: Maintain a low reaction temperature, typically 0 °C, using an ice bath, especially during the addition of MsCl.[1][8][9]

  • Dilution: Using an appropriate amount of solvent can help to dissipate the heat generated.

Q4: My reaction mixture turned dark or tarry. What does this indicate?

A4: A dark or tarry reaction mixture often suggests decomposition of the starting materials or products. This can be caused by excessive heat or the use of incompatible reagents.[8] To mitigate this, consider running the reaction at a lower temperature or screening different solvents and bases to find milder conditions.[8]

Q5: What are the common byproducts in a mesylation reaction?

A5: Common byproducts include:

  • Alkyl chlorides: Formed when the chloride ion generated during the reaction displaces the newly formed mesylate.[8]

  • Methanesulfonic acid: Results from the hydrolysis of MsCl due to residual moisture in the reagents or solvents.[1][2]

  • Amine hydrochloride salt: Precipitation of this salt is expected when an amine base like triethylamine (B128534) is used and generally indicates the reaction is proceeding.[8]

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike (Thermal Runaway)

An uncontrolled temperature increase is a significant safety hazard.

Immediate Action Follow-up & Prevention
1. Cease Reagent Addition: Immediately stop adding this compound.[9]Review Protocol: After stabilizing the reaction, thoroughly review your experimental parameters. The rate of addition is a critical factor in managing the exotherm.[9]
2. Emergency Cooling: If the temperature continues to rise, use a secondary, colder cooling bath (e.g., dry ice/acetone) to rapidly decrease the temperature.[9]Improve Cooling Efficiency: Ensure your cooling bath has sufficient capacity for the scale of the reaction and that the reaction flask has good surface area contact with the bath.
3. Dilute if Necessary: If the temperature remains uncontrollable, a pre-chilled, inert solvent can be carefully added to dilute the reaction mixture and help absorb heat.[9]Adjust Addition Rate: For future experiments, significantly slow down the rate of MsCl addition and ensure the internal temperature is closely monitored and does not exceed the target temperature (e.g., 5 °C).[9]
4. Avoid Protic Quench: Do not add water or other protic solvents to an active reaction containing a Lewis acid catalyst, as this can be highly exothermic.[9]Scale-Up Considerations: Be aware that heat dissipation becomes less efficient as the reaction scale increases. A process that is safe on a small scale may become hazardous on a larger scale without modifications to cooling and addition procedures.
Issue 2: Low or No Product Yield

Low product yield can stem from several factors related to reagent quality and reaction conditions.

Symptom Potential Cause Suggested Solution
Low or no conversion of starting material.Inactive MsCl: The this compound may have hydrolyzed due to improper storage or exposure to moisture.[8] Insufficient Base: Not enough base to neutralize the HCl generated.[8] Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[8]Use Fresh Reagent: Use a new bottle of MsCl or distill the reagent before use.[8] Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and other reagents.[2][8] Check Stoichiometry: Ensure at least one equivalent of base is used.[8] Optimize Temperature: After the initial exothermic addition at a low temperature, allow the reaction to warm to room temperature and monitor its progress.[8][9]
Formation of a significant amount of alkyl chloride byproduct.The chloride ion generated is acting as a nucleophile and displacing the mesylate.[8]Lower Reaction Temperature: Running the reaction at a lower temperature can help to disfavor this SN2 displacement.[8] Consider Methanesulfonic Anhydride (B1165640): As an alternative to MsCl, methanesulfonic anhydride can be used to avoid the generation of chloride ions.[8]
Persistent acidic byproducts in the final product.Incomplete neutralization or extraction of methanesulfonic acid during the workup.[1]Thorough Washing: Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.[1]

Experimental Protocols

Protocol 1: General Procedure for Mesylation of an Alcohol

This protocol outlines a standard procedure for converting an alcohol to a methanesulfonate (B1217627) while managing the exothermic nature of the reaction.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a suitable amine base, such as triethylamine (1.2 - 1.5 eq.), dropwise to the stirred solution.[8]

  • MsCl Addition: Slowly add this compound (1.1 - 1.3 eq.) dropwise to the reaction mixture.[8] It is crucial to monitor the internal temperature and maintain it at or below 5 °C during the addition.[9]

  • Reaction Monitoring: Stir the reaction at 0 °C for 15-30 minutes after the addition is complete, then allow it to warm to room temperature. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add cold water or crushed ice to quench any unreacted this compound. Be aware that this quenching process is exothermic.[1]

  • Workup: Transfer the quenched mixture to a separatory funnel and dilute with an organic solvent (e.g., DCM, ethyl acetate).[1] Wash the organic layer sequentially with a cold, dilute acid (e.g., 10% HCl), a saturated solution of sodium bicarbonate, and finally with brine.[10]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10] Further purification can be achieved by column chromatography or recrystallization if necessary.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic MsCl Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_emergency Troubleshooting prep 1. Dissolve Alcohol in Anhydrous Solvent inert 2. Establish Inert Atmosphere prep->inert cool_initial 3. Cool to 0°C inert->cool_initial add_base 4. Add Base (e.g., Triethylamine) cool_initial->add_base add_mscl 5. Add MsCl Dropwise (Maintain T ≤ 5°C) add_base->add_mscl monitor 6. Monitor Reaction (TLC / LC-MS) add_mscl->monitor temp_spike Temperature Spike? add_mscl->temp_spike cool_quench 7. Cool to 0°C monitor->cool_quench Reaction Complete quench 8. Quench with Cold Water/Ice cool_quench->quench extract 9. Extract & Wash (Acid, Base, Brine) quench->extract dry 10. Dry & Concentrate extract->dry purify 11. Purify if Needed dry->purify stop_addition Stop Addition! temp_spike->stop_addition emergency_cool Emergency Cooling stop_addition->emergency_cool

Caption: A workflow diagram for a standard mesylation reaction.

Troubleshooting_Decision_Tree Troubleshooting Guide for MsCl Reactions start Problem Encountered q1 What is the primary issue? start->q1 temp_issue Uncontrolled Temperature Spike q1->temp_issue Temperature yield_issue Low Yield or Impure Product q1->yield_issue Yield/Purity action_temp1 Immediately stop MsCl addition temp_issue->action_temp1 action_temp2 Apply emergency cooling action_temp1->action_temp2 action_temp3 Review addition rate and cooling setup action_temp2->action_temp3 q2 What is the main impurity or problem? yield_issue->q2 sm_unreacted Unreacted Starting Material q2->sm_unreacted Starting Material byproduct Alkyl Chloride Byproduct q2->byproduct Byproduct tar Dark/Tarry Mixture q2->tar Decomposition sol_sm1 Check MsCl activity (use fresh bottle) sm_unreacted->sol_sm1 sol_sm2 Ensure anhydrous conditions sm_unreacted->sol_sm2 sol_sm3 Verify base stoichiometry sm_unreacted->sol_sm3 sol_byproduct1 Lower reaction temperature byproduct->sol_byproduct1 sol_byproduct2 Consider using methanesulfonic anhydride byproduct->sol_byproduct2 sol_tar1 Run reaction at lower temperature tar->sol_tar1 sol_tar2 Screen milder solvents/bases tar->sol_tar2

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Monitoring Mesylation Reaction Progress with TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor the progress of mesylation reactions.

Frequently Asked Questions (FAQs)

Q1: How does the R_f value change during a successful mesylation reaction?

A1: The mesylated product is typically less polar than the starting alcohol. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (R_f) value compared to the starting material.[1] You should observe the gradual disappearance of the starting material spot and the appearance of a new, higher R_f spot corresponding to the mesylate.

Q2: What is a suitable mobile phase for TLC analysis of a mesylation reaction?

A2: The ideal mobile phase (eluent) depends on the specific polarity of your substrate and product. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). The ratio can be adjusted to achieve optimal separation, where the R_f of the starting material is around 0.2-0.3 and the product R_f is around 0.5-0.7.[2][3]

Q3: How can I visualize the spots on the TLC plate if my compounds are not UV-active?

A3: Many alcohols and their corresponding mesylates are not UV-active. In such cases, chemical staining is necessary for visualization.[4][5] Commonly used stains that are effective for this purpose include:

  • Potassium permanganate (B83412) (KMnO₄) stain: This stain is excellent for detecting compounds that can be oxidized, such as alcohols.[6] The starting material (alcohol) will typically appear as a yellow or brown spot on a purple background. The mesylated product may also be visualized, though sometimes with less intensity.

  • p-Anisaldehyde stain: This is a good general-purpose stain that reacts with many functional groups, including alcohols, to produce colored spots upon heating.[7][8]

  • Ceric Ammonium Molybdate (CAM) stain: This is a highly sensitive and universal stain that will visualize most organic compounds as blue or green spots on a light background after heating.[8][9]

Q4: How do I perform a co-spot on my TLC plate?

A4: A co-spot is used to confirm the identity of a spot on the TLC plate. To perform a co-spot, you will spot the starting material in one lane, the reaction mixture in a middle lane, and a mixture of the starting material and the reaction mixture (the co-spot) in a third lane. If the spot in the reaction mixture lane is indeed the starting material, it will merge with the starting material spot in the co-spot lane.

Experimental Protocol: TLC Monitoring of a Mesylation Reaction

This protocol outlines the key steps for effectively monitoring a mesylation reaction using TLC.

1. Plate Preparation:

  • Obtain a silica (B1680970) gel TLC plate.
  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
  • Mark the lanes for the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).

2. Spotting the Plate:

  • Dissolve a small amount of your starting material in a suitable solvent (e.g., the reaction solvent).
  • Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane on the baseline.
  • Carefully take an aliquot from your reaction mixture and spot it onto the "Rxn" lane.
  • For the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.
  • Ensure the spots are small and concentrated for better resolution.

3. Developing the Plate:

  • Prepare the mobile phase in a developing chamber. Ensure the solvent level is below the baseline on your TLC plate.[10]
  • Place the TLC plate in the chamber and cover it.
  • Allow the solvent to travel up the plate until it is about 1 cm from the top.
  • Remove the plate and immediately mark the solvent front with a pencil.

4. Visualization:

  • If your compounds are UV-active, you can first visualize the plate under a UV lamp.[11]
  • For non-UV-active compounds, use an appropriate chemical stain. Dip the plate in the staining solution, then gently heat it with a heat gun until the spots appear.[4]

5. Analysis:

  • Calculate the R_f values for the starting material and the product.
  • Monitor the disappearance of the starting material spot and the appearance and intensification of the product spot over time.

Quantitative Data Summary

Compound TypeTypical PolarityExpected R_f RangeVisualization Notes
Starting AlcoholMore Polar0.1 - 0.4Reacts well with KMnO₄ and p-anisaldehyde stains.
Mesylated ProductLess Polar0.4 - 0.8May be less responsive to KMnO₄ than the alcohol.
Methanesulfonyl ChloridePolarVaries (can be reactive on silica)May not be easily visualized.
Triethylamine/PyridinePolarOften remains at the baseline or streaks.Can be visualized with certain stains.

Note: R_f values are highly dependent on the specific mobile phase used.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No spots are visible on the TLC plate. - The concentration of the sample is too low.[10][12] - The chosen stain is not suitable for your compounds. - The compounds are volatile and have evaporated.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10][12] - Try a more universal stain like Ceric Ammonium Molybdate (CAM). - If volatility is suspected, consider alternative monitoring techniques like GC-MS or LC-MS.
The spots are streaking. - The sample is overloaded (too concentrated).[10][12] - The sample is not fully dissolved in the spotting solvent. - The compound is acidic or basic.- Dilute your sample before spotting.[12] - Ensure your sample is fully dissolved before spotting. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape of basic or acidic compounds, respectively.[12]
The R_f values of the starting material and product are too close. - The mobile phase is not optimized for separation.- Adjust the polarity of the mobile phase. To increase the R_f of both spots, increase the proportion of the polar solvent. To decrease the R_f, increase the proportion of the non-polar solvent.[2] - Try a different solvent system. For example, switch from hexanes/ethyl acetate to dichloromethane/methanol.
Only the starting material spot is visible, even after a long reaction time. - The reaction has not proceeded. - The mesylating agent has degraded.- Verify the reaction conditions (temperature, inert atmosphere). - Ensure the purity and dryness of your reagents and solvents. Moisture can quench the mesyl chloride.[1][13]
A new spot appears at the baseline. - A highly polar byproduct has formed. - The starting material or product is decomposing on the silica gel plate.- Characterize the byproduct. It could be a result of side reactions. - Consider using a different stationary phase, such as alumina, or deactivating the silica gel with triethylamine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_eluent Prepare Mobile Phase develop Develop Plate in Chamber prep_eluent->develop spot_sm->develop spot_rxn Spot Reaction Mixture (Rxn) spot_rxn->develop spot_co Spot Co-spot (SM + Rxn) spot_co->develop mark_front Mark Solvent Front develop->mark_front visualize_uv UV Lamp (if applicable) mark_front->visualize_uv visualize_stain Chemical Staining & Heat visualize_uv->visualize_stain analyze Calculate Rf & Assess Progress visualize_stain->analyze troubleshooting_tree start Problem with TLC Analysis no_spots No Spots Visible? start->no_spots streaking Spots Streaking? start->streaking poor_sep Poor Separation? start->poor_sep no_spots->streaking No sol_no_spots1 Increase Concentration (Multi-spot) no_spots->sol_no_spots1 Yes streaking->poor_sep No sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes sol_poor_sep1 Adjust Mobile Phase Polarity poor_sep->sol_poor_sep1 Yes sol_no_spots2 Use a More Universal Stain (e.g., CAM) sol_no_spots1->sol_no_spots2 sol_streaking2 Add Acid/Base to Mobile Phase sol_streaking1->sol_streaking2 sol_poor_sep2 Change Solvent System sol_poor_sep1->sol_poor_sep2

References

Technical Support Center: Managing Sulfene Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of sulfene (B1252967) as a byproduct during chemical reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the undesired formation of sulfene.

Symptom Potential Cause Suggested Solution
Low yield of the desired sulfonated product and formation of a complex mixture of byproducts. Uncontrolled formation and reaction of sulfene. This is common when using hindered or unreactive nucleophiles with alkanesulfonyl chlorides in the presence of a strong base.1. Lower the reaction temperature: Reducing the temperature can decrease the rate of sulfene formation and favor the desired sulfonylation pathway. 2. Slow addition of reagents: Add the sulfonyl chloride or the base dropwise to maintain a low instantaneous concentration, minimizing side reactions. 3. Use a weaker base: A less hindered or weaker base can disfavor the E2 elimination that leads to sulfene. Consider using a stoichiometric amount of a weaker base. 4. Add a sulfene trapping agent: Introduce a nucleophile that rapidly reacts with sulfene to form a stable, easily separable product (see Experimental Protocols).
Formation of a significant amount of a highly polar, water-soluble byproduct. The sulfene byproduct may be reacting with water present in the reaction mixture to form methanesulfonic acid.1. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize hydrolysis of the sulfonyl chloride and reaction of sulfene with water. 2. Perform an aqueous workup at low temperature: If an aqueous workup is necessary, perform it quickly at a low temperature to minimize the hydrolysis of any remaining sulfonyl chloride.
Unreacted starting materials and the presence of unexpected adducts. The generated sulfene is reacting with the desired nucleophile or the amine base at a competitive rate.1. Choose a more nucleophilic trapping agent: If the goal is to trap the sulfene, select a "soft" nucleophile that reacts efficiently with the "hard" electrophilic sulfene. 2. Optimize stoichiometry: Carefully control the stoichiometry of your primary nucleophile and the base. An excess of the amine base can lead to the formation of sulfonamide adducts with sulfene.
Reaction mixture turns dark or forms tar-like substances. Polymerization or decomposition of the highly reactive sulfene intermediate.1. Lower the reaction temperature significantly. 2. Ensure rapid and efficient stirring to prevent localized high concentrations of reagents. 3. Use a trapping agent in situ from the start of the reaction to immediately quench any sulfene that forms.

Frequently Asked Questions (FAQs)

Q1: What is sulfene and why is it a problem in my reaction?

A1: Sulfene (H₂C=SO₂) is a highly reactive and unstable intermediate that can be generated as a byproduct, particularly in reactions involving alkanesulfonyl chlorides (like methanesulfonyl chloride) and a base. Its high electrophilicity leads to rapid and often unselective reactions with various nucleophiles, including your desired reactant, the amine base, or even the solvent. This can result in a complex mixture of byproducts, lowering the yield of your target molecule and complicating purification.

Q2: Under what conditions is sulfene formation most likely to occur?

A2: Sulfene formation is favored by the following conditions:

  • Use of alkanesulfonyl chlorides with α-hydrogens: this compound is a common precursor.

  • Presence of a strong, sterically hindered base: Triethylamine (B128534) is frequently implicated in sulfene generation.

  • Higher reaction temperatures: Increased thermal energy promotes the elimination reaction that forms sulfene.

  • Use of unreactive or sterically hindered primary nucleophiles: If the desired reaction is slow, the competing sulfene formation pathway can dominate.

Q3: How can I detect the presence of sulfene in my reaction?

A3: Direct detection of the transient sulfene intermediate is challenging. Its presence is typically inferred by the identification of its characteristic trapping products. For example, reaction with an enamine will yield a thietane (B1214591) 1,1-dioxide, while reaction with an alcohol will produce the corresponding alkyl sulfonate. Deuterium labeling studies can also provide evidence for a sulfene-mediated pathway.[1][2][3]

Q4: What are the most effective trapping agents for sulfene?

A4: The choice of trapping agent depends on the specific reaction conditions and the desired outcome. Generally, "soft" nucleophiles are effective at trapping the "hard" electrophile sulfene. Common and effective trapping agents include:

  • Enamines: These react with sulfene via a [2+2] cycloaddition to form stable thietane 1,1-dioxides.

  • Alcohols and Phenols: These readily react to form the corresponding sulfonate esters.

  • Dienes: Electron-rich dienes like cyclopentadiene (B3395910) can undergo a [4+2] cycloaddition.

  • Water: While it can act as a trapping agent to form methanesulfonic acid, its presence is often undesirable as it can lead to other side reactions.

Q5: Can I prevent sulfene formation altogether?

A5: While completely preventing sulfene formation can be difficult, you can significantly minimize it by carefully controlling the reaction conditions. Key strategies include using a less hindered base, maintaining low temperatures, and ensuring the slow addition of reagents.[4] If these measures are insufficient, employing an in-situ trapping strategy is the most effective way to manage the sulfene byproduct.

Data Presentation: Comparison of Sulfene Trapping Agent Efficiency

The following table summarizes the illustrative yields of a desired sulfonamide product versus the yield of the sulfene-trapped byproduct when different trapping agents are employed in a model reaction. The model reaction involves the sulfonylation of a primary amine with this compound in the presence of triethylamine, where sulfene is a known byproduct.

Trapping AgentDesired Sulfonamide Yield (%)Sulfene-Trapped Product Yield (%)Trapped Product Identity
None (Control)4540 (as various adducts)Complex mixture
Methanol (B129727)6530Methyl methanesulfonate
1-Morpholinocyclohexene (Enamine)7520Thietane 1,1-dioxide derivative
Cyclopentadiene7025Diels-Alder adduct

Note: These are representative yields to illustrate the concept and will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the In Situ Trapping of Sulfene with an Enamine

This protocol describes a general method to suppress the formation of sulfene-related byproducts during a sulfonylation reaction by trapping the sulfene as a thietane 1,1-dioxide.

Materials:

  • Substrate (primary or secondary amine)

  • This compound

  • Triethylamine

  • 1-Morpholinocyclohexene (or other suitable enamine)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the amine substrate (1.0 equiv.) and 1-morpholinocyclohexene (1.2 equiv.).

  • Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv.) to the stirred solution.

  • In the dropping funnel, prepare a solution of this compound (1.1 equiv.) in anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired sulfonamide from the thietane 1,1-dioxide byproduct.

Protocol 2: Quantitative Analysis of Sulfene Byproduct Formation by qNMR

This protocol outlines a method to quantify the amount of sulfene byproduct formed by trapping it with a deuterated alcohol and analyzing the product mixture by quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5][6][7]

Materials:

  • This compound

  • Triethylamine

  • Deuterated methanol (CD₃OD)

  • Anhydrous solvent (e.g., acetonitrile-d₃)

  • Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • In a flame-dried vial under an inert atmosphere, prepare a stock solution of the internal standard of a known concentration in the deuterated solvent.

  • In a separate flame-dried vial, dissolve this compound (1.0 equiv.) and deuterated methanol (5.0 equiv.) in the deuterated solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Add triethylamine (1.1 equiv.) dropwise to initiate the reaction.

  • Allow the reaction to proceed for a set amount of time (e.g., 1 hour).

  • Take a known volume of the reaction mixture and add it to a known volume of the internal standard stock solution in an NMR tube.

  • Acquire a ¹H NMR spectrum of the mixture using appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate the signal corresponding to the methyl group of the trapped product (methyl-d₃ methanesulfonate, which will show a singlet for the CH₃SO₃- group) and a known signal from the internal standard.

  • Calculate the concentration and thus the yield of the sulfene-trapped product relative to the initial amount of this compound.

Visualizations

Sulfene_Formation_and_Trapping Start Alkanesulfonyl Chloride + Amine/Alcohol Desired_Product Desired Sulfonated Product Start->Desired_Product Desired Reaction Pathway (SN2 on Sulfur) Sulfene Sulfene Intermediate (H2C=SO2) Start->Sulfene Side Reaction Pathway (E2 Elimination) Base Base (e.g., Et3N) Byproducts Undesired Byproducts Sulfene->Byproducts Reaction with nucleophiles (e.g., base, starting material) Trapped_Product Stable Trapped Product (e.g., Thietane-1,1-dioxide) Sulfene->Trapped_Product Controlled Trapping Trapping_Agent Trapping Agent (e.g., Enamine, Alcohol)

Caption: Reaction pathways in the presence of a sulfene byproduct.

Caption: A workflow for troubleshooting sulfene byproduct formation.

References

Technical Support Center: Managing Excess Methanesulfonyl Chloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess methanesulfonyl chloride (MsCl) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from a reaction mixture?

A1: Unreacted this compound is highly reactive and can lead to several complications during product isolation and purification.[1] It readily hydrolyzes in the presence of water to form methanesulfonic acid and hydrochloric acid, which can degrade acid-sensitive products or complicate purification.[1][2][3] Furthermore, its reactivity with nucleophiles means it can react with solvents (e.g., methanol) or other components during chromatography, generating impurities.[1]

Q2: What are the primary methods for removing excess this compound?

A2: The most common strategies involve quenching the excess MsCl to convert it into more easily removable byproducts. The main approaches are:

  • Aqueous Workup: This involves quenching the reaction with water or a basic aqueous solution, followed by liquid-liquid extraction to separate the desired organic product from the water-soluble byproducts.[1]

  • Scavenger Resins: These are solid-supported nucleophiles (e.g., amines) that react with the excess MsCl. The resulting resin-bound sulfonate is then removed by simple filtration.[1]

  • Chromatography: Direct purification of the crude reaction mixture via column chromatography can separate the product from unreacted MsCl and its byproducts, though this is typically performed after an initial workup.[1]

Q3: What are the byproducts of quenching this compound with water?

A3: this compound reacts with water in a process called hydrolysis. This reaction produces methanesulfonic acid (MSA) and hydrogen chloride (HCl), both of which are strong acids.[1][2]

Q4: How can I monitor the removal of this compound during the workup process?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of this compound in the reaction mixture.[1] A spot corresponding to MsCl should be visible, and its disappearance after the workup procedure indicates successful removal.

Q5: Are mesylates (the product of the reaction of an alcohol with MsCl) stable to aqueous workup?

A5: Generally, mesylates are stable to a standard aqueous workup.[4] However, prolonged exposure to aqueous conditions, especially at non-neutral pH, should be avoided to prevent potential hydrolysis of the mesylate product.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Product degradation during aqueous workup. The product is sensitive to the acidic byproducts (methanesulfonic acid, HCl) formed during quenching.Quench the reaction mixture at a low temperature (e.g., 0 °C) by slowly adding it to a cold, stirred basic solution like saturated sodium bicarbonate.[1] This will neutralize the acids as they are formed.
Formation of an emulsion during extraction. High concentrations of salts or acidic/basic byproducts can lead to emulsion formation.Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary.
Loss of a water-soluble product during aqueous workup. The desired product has significant solubility in the aqueous phase.Consider using a scavenger resin to remove excess MsCl, which avoids an aqueous workup.[1] Alternatively, back-extract the aqueous layer multiple times with the organic solvent to recover the product.
Unexpected byproducts are observed after workup. The quenching agent or workup solvent is reacting with the product or unreacted starting materials.Use a simple quenching agent like ice or water.[1] If a nucleophilic quenching agent is necessary, choose one that forms a byproduct that is easily separable from the desired product.
Incomplete removal of amine base (e.g., triethylamine) used in the mesylation reaction. Insufficient washing with an acidic solution.Wash the organic layer with a dilute acidic solution, such as 1M HCl, to protonate the amine and extract it into the aqueous phase.[1][5]

Data Presentation: Comparison of Removal Techniques

Technique Advantages Disadvantages Best Suited For
Aqueous Workup Cost-effective, widely applicable, efficient for water-insoluble products.[1]Can lead to product loss if the compound is water-soluble; may form emulsions.[1] Potential for product degradation if sensitive to acid/base.Water-insoluble and robust products.
Scavenger Resins High purity of the crude product, avoids aqueous workup, ideal for water-soluble products.[1]Resins can be expensive; potential for non-specific binding of the desired product.[1]Water-soluble or sensitive products where aqueous workup is problematic.
Chromatography Can provide a high degree of purification.Often requires a preliminary workup to remove the bulk of the reactive MsCl. Can be time-consuming and require large amounts of solvent.Final purification step after initial quenching and extraction.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of Excess this compound
  • Reaction Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add cold water or crushed ice to the reaction mixture with vigorous stirring to quench the unreacted this compound. Caution: This process is exothermic.[1]

  • Dilution: Dilute the mixture with an appropriate organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc).[1]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.[1]

  • Washing: Combine the organic layers and wash them sequentially with:

    • 1M HCl (if a tertiary amine base like triethylamine (B128534) was used) to remove the excess base.[1][5]

    • Saturated aqueous NaHCO₃ solution to neutralize and remove acidic byproducts like methanesulfonic acid.[1][6]

    • Brine (saturated aqueous NaCl) to remove residual water and aid in phase separation.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Removal of Excess this compound Using a Scavenger Resin
  • Resin Addition: Once the primary reaction is complete, add a solid-supported scavenger resin (e.g., an amine-functionalized polystyrene resin) to the reaction mixture.

  • Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.[1]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the this compound spot.[1]

  • Isolation: Once the MsCl is consumed, filter the reaction mixture to remove the scavenger resin.[1]

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[1]

Visualization

Removal_of_Excess_MsCl start Reaction Mixture (with excess MsCl) is_product_water_soluble Is the product water-soluble? start->is_product_water_soluble is_product_acid_base_sensitive Is the product sensitive to acid/base? is_product_water_soluble->is_product_acid_base_sensitive No scavenger_resin Use Scavenger Resin: 1. Add resin to mixture 2. Stir until MsCl is consumed 3. Filter to remove resin is_product_water_soluble->scavenger_resin Yes aqueous_workup Perform Aqueous Workup: 1. Quench with water/ice 2. Extract with organic solvent 3. Wash with NaHCO3/brine is_product_acid_base_sensitive->aqueous_workup No is_product_acid_base_sensitive->scavenger_resin Yes chromatography Purify by Column Chromatography aqueous_workup->chromatography scavenger_resin->chromatography end Purified Product chromatography->end

Caption: Decision tree for selecting a method to remove excess this compound.

References

Technical Support Center: Improving Substrate Solubility for Mesylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mesylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to substrate solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for converting a hydroxyl group to a mesylate?

A1: Alcohols are typically poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. Converting an alcohol to a methanesulfonate (B1217627) (mesylate, -OMs) transforms the hydroxyl group into an excellent leaving group. The resulting mesylate anion is a very weak base due to resonance stabilization of the negative charge across the sulfonyl group, which allows it to be easily displaced by a nucleophile.[1]

Q2: What are the standard solvents and bases used for mesylation reactions?

A2: Standard mesylation reactions are typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF).[1][2][3] A non-nucleophilic base, like triethylamine (B128534) (TEA) or pyridine (B92270), is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction when using methanesulfonyl chloride.[1][3]

Q3: My substrate is poorly soluble in standard mesylation solvents like DCM or toluene. What should I do first?

A3: If your substrate has limited solubility in common nonpolar aprotic solvents, the first step is to assess alternative solvents and techniques. A logical troubleshooting workflow can help guide your decision-making process.

graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Substrate Insoluble\nin DCM/Toluene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolventScreen [label="Screen Alternative Solvents\n(e.g., THF, MeCN, Dioxane)", fillcolor="#FBBC05", fontcolor="#202124"]; CoSolvent [label="Use a Co-solvent\n(e.g., DMF, NMP)", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTemp [label="Increase Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; PTC [label="Employ Phase-Transfer\nCatalysis (PTC)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Solubility Issue\nResolved", fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Consult Further/\nRe-evaluate Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Start -> SolventScreen [label="Initial Step"]; SolventScreen -> CoSolvent [label="If still insoluble"]; CoSolvent -> IncreaseTemp [label="If co-solvent alone\nis insufficient"]; IncreaseTemp -> PTC [label="For biphasic systems or\nif heating is ineffective"]; SolventScreen -> Success [label="If soluble"]; CoSolvent -> Success [label="If soluble"]; IncreaseTemp -> Success [label="If soluble"]; PTC -> Success [label="If successful"]; PTC -> Failure [label="If all methods fail"]; }

Initial troubleshooting workflow for substrate solubility.

Q4: Can I use a co-solvent to improve the solubility of my substrate?

A4: Yes, using a co-solvent is a common and effective strategy. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can significantly enhance the solubility of poorly soluble compounds.[4] These are often used in small amounts alongside the primary reaction solvent. For example, a mixture of MeCN/DMF (10:1) has been used effectively.

Q5: Will increasing the reaction temperature help with solubility?

A5: In many cases, increasing the temperature will increase the solubility of a solid in a liquid. However, this is not always the case and must be approached with caution. Higher temperatures can also lead to undesired side reactions or decomposition of starting materials or products. It is recommended to first attempt other methods, but gentle heating can be a useful tool if the substrate and product are thermally stable.

Q6: What is Phase-Transfer Catalysis (PTC) and can it be used for mesylation of insoluble substrates?

A6: Phase-Transfer Catalysis is a technique used for reactions where the reactants are in different, immiscible phases (e.g., a solid substrate and a liquid solvent). A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transport of a reactant from one phase to another where the reaction can occur. This can be a powerful method for the mesylation of substrates that are insoluble in the reaction medium.

Troubleshooting Guide

Problem 1: My substrate, a large hydrophobic alcohol, will not dissolve in DCM.

  • Solution 1: Change the Primary Solvent. Try a different aprotic solvent. Tetrahydrofuran (THF) is often a good alternative as it has a slightly higher polarity than DCM and can be a better solvent for more polar alcohols.

  • Solution 2: Use a Co-solvent. Add a small amount of DMF or NMP to your DCM suspension. Start with a small percentage (e.g., 5-10% v/v) and increase if necessary. Be aware that DMF can also act as a catalyst or reagent in some reactions.[4]

  • Solution 3: Gentle Heating. If your substrate is thermally stable, you can try gently warming the mixture to aid dissolution before cooling to the reaction temperature for the addition of this compound.

Problem 2: My reaction is incomplete, and I see starting material crashed out of the solution.

  • Cause: The substrate may have initially dissolved but precipitated out as the reaction proceeded, possibly due to changes in the composition of the reaction mixture or a decrease in temperature.

  • Solution:

    • Improve Agitation: Ensure vigorous stirring to keep the substrate suspended and maximize its contact with the reagents.

    • Re-dissolve and Re-initiate: Try warming the reaction mixture slightly to re-dissolve the starting material, then cool it back to the reaction temperature.

    • Consider a different solvent system: A solvent system in which the substrate has higher solubility from the outset is preferable. Refer to the co-solvent and alternative solvent suggestions in Problem 1.

Problem 3: I am working with a polyol, and it has very poor solubility in all common aprotic solvents.

  • Cause: Polyols, especially sugars and their derivatives, have multiple hydroxyl groups that make them very polar and often lead to low solubility in nonpolar solvents.

  • Solution 1: Use a more polar aprotic solvent system. A higher proportion of DMF or NMP might be necessary. In some cases, neat pyridine can act as both the base and the solvent.

  • Solution 2: Phase-Transfer Catalysis. For substrates with very low solubility, PTC can be highly effective. This involves a biphasic system where the substrate can be in a solid phase or a different liquid phase.

Data Presentation: Solubility of Representative Substrates

The following tables provide solubility data for various classes of alcohols in different organic solvents. This data is intended to be a guideline; actual solubility will depend on the specific structure of the substrate and the experimental conditions.

Table 1: Solubility of Steroids in Various Organic Solvents

CompoundSolventSolubility (mg/mL)Temperature (°C)
Testosterone (B1683101)Chloroform100Not Specified
TestosteroneEthanol (absolute)0.5Not Specified
TestosteroneMethanolSolubleNot Specified
CholesterolDichloromethane~16.725
CholesterolToluene~18.225

Data compiled from references[5][6][7][8][9][10][11].

Table 2: Solubility of Other Complex Alcohols and Polyols

CompoundSolventSolubility (mg/mL)Temperature (°C)
ErythromycinEthanol~30Not Specified
ErythromycinDMSO~15Not Specified
ErythromycinDMF~15Not Specified
D-(+)-GlucoseEthanol~0.3Not Specified
D-(+)-GlucoseDMSO~30Not Specified
D-(+)-GlucoseDMF~20Not Specified

Data compiled from references[2][12][13][14][15].

Experimental Protocols

Protocol 1: Standard Mesylation in Dichloromethane

This protocol is suitable for substrates that are soluble in DCM.

  • Preparation: In a flame- or oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, add triethylamine (1.5 eq.).

  • Mesyl Chloride Addition: Slowly add this compound (1.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction at 0 °C for the recommended time (typically 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel or recrystallization as appropriate.

graph Protocol1_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions A [label="Dissolve Alcohol in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Triethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Add Mesyl Chloride (dropwise)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Stir and Monitor by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Aqueous Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Purify Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Workflow for a standard mesylation reaction.
Protocol 2: Mesylation of a Poorly Soluble Substrate Using a Co-solvent

This protocol is an adaptation for substrates with low solubility in standard solvents.

  • Solvent Selection: In a test tube, attempt to dissolve a small amount of the substrate in the primary solvent (e.g., DCM or THF). If it is insoluble, add a co-solvent (e.g., DMF or NMP) dropwise with stirring until the substrate dissolves. Note the approximate ratio of solvents required.

  • Preparation: In a flame- or oven-dried round-bottom flask under an inert atmosphere, suspend the alcohol (1.0 eq.) in the primary solvent.

  • Co-solvent Addition: Add the minimum amount of co-solvent required to achieve a homogeneous solution, based on your prior test.

  • Reaction: Proceed with cooling, addition of base and this compound, reaction monitoring, and work-up as described in Protocol 1. Note that removal of high-boiling point co-solvents like DMF or NMP during work-up may require specific techniques such as vacuum distillation or extensive aqueous washes.

Protocol 3: Mesylation of an Insoluble Substrate via Phase-Transfer Catalysis (PTC)

This protocol is for substrates that remain insoluble even with co-solvents.

  • Preparation: To a round-bottom flask, add the insoluble alcohol (1.0 eq.), the primary organic solvent (e.g., toluene), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (0.05-0.1 eq.).

  • Base Addition: Add an aqueous solution of a base (e.g., 50% w/w KOH) to the flask.

  • Mesylating Agent: Add this compound (1.2 eq.) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The high shear rate is crucial for maximizing the interfacial area between the phases. Monitor the reaction by taking a small sample of the organic layer for TLC analysis.

  • Work-up: Upon completion, separate the organic layer. Wash it with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product as needed.

graph PTC_Mechanism { graph [rankdir="TB", splines=ortho, nodesep=0.7]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions Aqueous [label="Aqueous Phase\n(KOH, MsO⁻ Q⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Organic [label="Organic Phase\n(R-OH, Toluene, R-OMs)", fillcolor="#FBBC05", fontcolor="#202124"]; Interface [label="Interface", shape=plaintext, fontcolor="#202124"]; Q_X [label="Q⁺X⁻ (Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_OH [label="R-OH (Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_OMs [label="R-OMs (Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges to show the catalytic cycle Aqueous -> Q_X [label="1. Q⁺X⁻ enters\naqueous phase", dir=back]; Q_X -> Aqueous [label="2. Anion exchange\n(X⁻ for OH⁻)", arrowhead=open]; Aqueous -> Organic [label="3. Q⁺OH⁻ moves to\norganic phase", style=dashed]; Organic -> R_OH [label="4. Deprotonation\nof R-OH", dir=back]; R_OH -> Organic [label="5. R-O⁻ reacts\nwith MsCl", arrowhead=open]; Organic -> R_OMs [label="6. Product formed", style=invis]; R_OMs -> Organic [style=invis];

// Positioning nodes {rank=same; Aqueous; Interface; Organic;} {rank=same; Q_X} {rank=same; R_OH; R_OMs}

// Invisible edges for layout Q_X -> R_OH [style=invis]; }

Simplified representation of a PTC reaction cycle.

References

Best practices for running mesylation reactions under anhydrous conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting mesylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical for a successful mesylation reaction?

Anhydrous conditions are essential because methanesulfonyl chloride (MsCl) is highly reactive towards water.[1] Water can act as a nucleophile, reacting with MsCl to produce methanesulfonic acid and hydrochloric acid.[1] This consumption of the reagent not only reduces the yield of the desired mesylate but can also introduce acidic impurities that may cause side reactions or complicate the purification process.[2] Furthermore, the presence of moisture can affect the performance of the base used in the reaction.[2]

Q2: What is the purpose of the base (e.g., triethylamine (B128534), pyridine) in a mesylation reaction?

A base is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and this compound.[3] This is crucial because the accumulation of HCl can lead to unwanted side reactions, such as the conversion of the alcohol or the mesylate product into an alkyl chloride, particularly with acid-sensitive substrates.[4] Pyridine or triethylamine are commonly used for this purpose.[3][5]

Q3: Can I use methanesulfonic anhydride (B1165640) instead of this compound?

Yes, methanesulfonic anhydride ((MeSO₂)₂O) is a suitable alternative to this compound. A key advantage of using the anhydride is that it does not produce HCl as a byproduct, thus eliminating the possibility of forming an alkyl chloride side product.[4][5] However, this compound is often more cost-effective.[4]

Q4: How does the stability of the mesylate product affect the reaction and workup?

The stability of the resulting mesylate is a critical factor. While primary aliphatic mesylates are generally quite stable, others, such as benzylic and allylic mesylates, can be unstable and may readily undergo solvolysis.[6] The stability of your product will dictate the reaction conditions and the workup procedure. For instance, unstable mesylates require milder conditions, lower temperatures, and a rapid, non-aqueous or cold aqueous workup to prevent decomposition.[6][7]

Q5: Is an aqueous workup suitable for mesylation reactions?

Many mesylates are stable enough to withstand an aqueous workup.[6] A typical workup involves washing the reaction mixture with cold water, dilute acid (like 10% HCl) to remove the amine base, and a saturated sodium bicarbonate solution to neutralize any remaining acid.[7][8] Mesylates are often less polar than the starting alcohol, which facilitates their extraction into an organic layer.[6] However, for particularly sensitive substrates, it's crucial to minimize contact time with aqueous solutions.[6]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting alcohol.

  • Possible Cause 1: Inactive Reagents. this compound is sensitive to moisture and can degrade over time.[1]

    • Solution: Use a fresh bottle of this compound or purify older reagent by distillation. Ensure the amine base is pure and dry.

  • Possible Cause 2: Insufficiently Anhydrous Conditions. Trace amounts of water in the solvent, on the glassware, or in the starting material can consume the this compound.[1][2]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use a properly dried, anhydrous solvent (see Table 2). Dry the starting alcohol if it is hygroscopic. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Reaction Temperature is Too Low. While many mesylations proceed at 0 °C, some less reactive alcohols may require higher temperatures.

    • Solution: After adding the reagents at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC.[9]

Problem 2: Formation of an unexpected side product identified as an alkyl chloride.

  • Possible Cause: Reaction with HCl. The HCl generated during the reaction can react with the alcohol or the mesylate product to form an alkyl chloride. This is more common with substrates that can form stable carbocations (e.g., benzylic, allylic, tertiary alcohols).[5][10]

    • Solution 1: Ensure an adequate amount of base (at least 1.5 equivalents) is used to effectively scavenge all the generated HCl.[9]

    • Solution 2: Use methanesulfonic anhydride ((MeSO₂)₂O) instead of this compound, as this reagent does not produce HCl.[4][5]

    • Solution 3: Consider using a less polar solvent to disfavor SN1-type reactions that lead to the chloride.[10]

Problem 3: The reaction is complete by TLC, but the product decomposes during workup or purification.

  • Possible Cause: Unstable Mesylate. The mesylate product may be sensitive to acid, base, or chromatography on silica (B1680970) gel.[11]

    • Solution 1: Perform a rapid workup using ice-cold aqueous solutions to minimize contact time.[7]

    • Solution 2: Avoid acidic conditions during the workup if the substrate is acid-sensitive.[4]

    • Solution 3: For purification, consider using a neutral stationary phase like neutral alumina (B75360) instead of silica gel, or simply concentrate the organic layer and use the crude product in the next step if it is sufficiently pure.[8]

Problem 4: Difficulty removing the amine hydrochloride salt.

  • Possible Cause: The triethylammonium (B8662869) chloride or pyridinium (B92312) chloride salt formed can sometimes be difficult to remove completely by simple extraction.

    • Solution: After the aqueous wash, filter the organic layer through a small plug of silica gel to remove residual salts before concentrating the solution.

Experimental Protocols & Data

Detailed Protocol: General Procedure for Mesylation of a Primary Alcohol

This protocol is a generalized procedure based on common laboratory practices.[7][8][9][12]

  • Preparation: Flame-dry a round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet adapter. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Reagent Setup: Add the alcohol (1.0 eq.) to the flask and dissolve it in anhydrous dichloromethane (B109758) (DCM, approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Mesyl Chloride Addition: Add this compound (1.2 eq.) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[9]

  • Quenching & Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash with cold water (1 x volume).

    • Wash with cold 1 M HCl (1 x volume) to remove excess triethylamine.

    • Wash with saturated aqueous sodium bicarbonate solution (1 x volume).

    • Wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude mesylate.[8][9] The product can be used in the next step or purified by chromatography if necessary.[8]

Data Tables

Table 1: Typical Reagent Stoichiometry

ReagentEquivalents (eq.)Purpose
Alcohol1.0Substrate
This compound (MsCl)1.1 - 1.5Mesylating Agent[7][9]
Triethylamine (Et₃N) or Pyridine1.5 - 3.0HCl Scavenger[4][9]

Table 2: Recommended Methods for Drying Dichloromethane (DCM)

Drying AgentProcedureResulting Water Content (ppm)Reference
Calcium Hydride (CaH₂)Reflux and distill from CaH₂~13 ppm[13]
Phosphorus Pentoxide (P₂O₅)Stir over P₂O₅ (5% w/v), then distill. Avoid for acid-sensitive reactions.Not specified[14]
Molecular Sieves (4Å)Store over activated 4Å molecular sieves.Not specified[15]

Visual Guides

Experimental Workflow for Anhydrous Mesylation

Anhydrous_Mesylation_Workflow A 1. Prepare Glassware (Flame or Oven-Dry) B 2. Assemble Under Inert Gas (Nitrogen or Argon) A->B C 3. Add Anhydrous Solvent & Starting Alcohol B->C D 4. Cool to 0 °C C->D E 5. Add Base (e.g., Triethylamine) D->E F 6. Add MsCl Dropwise E->F G 7. Monitor by TLC F->G H 8. Aqueous Workup G->H Reaction Complete I 9. Dry & Concentrate H->I J Product I->J Troubleshooting_Mesylation Start Low Yield or Side Products? Check_Anhydrous Were conditions strictly anhydrous? Start->Check_Anhydrous Yes Check_Reagents Are reagents fresh and pure? Check_Anhydrous->Check_Reagents Yes Result_Dry Improve drying protocol: - Flame-dry glassware - Use freshly distilled solvent Check_Anhydrous->Result_Dry No Side_Product Is alkyl chloride the side product? Check_Reagents->Side_Product Yes Result_Reagent Use fresh or purified MsCl/base Check_Reagents->Result_Reagent No Check_Base Was sufficient base (>=1.5 eq) used? Result_Base Increase equivalents of base Check_Base->Result_Base No Result_Anhydride Switch to Ms2O to avoid HCl formation Check_Base->Result_Anhydride Yes Side_Product->Check_Base Yes Result_OK Investigate other issues (temp, stability, etc.) Side_Product->Result_OK No

References

Validation & Comparative

A Comparative Guide to Alcohol Activation: Methanesulfonyl Chloride vs. Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of alcohols is a fundamental transformation in organic synthesis, converting the poorly reactive hydroxyl group into a good leaving group, thereby facilitating nucleophilic substitution and elimination reactions. Among the various reagents developed for this purpose, methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are two of the most widely employed. Both reagents effectively convert alcohols into their respective sulfonate esters (mesylates and tosylates), which are excellent leaving groups. The choice between MsCl and TsCl can significantly impact reaction outcomes, including yield, reaction rate, and substrate scope. This guide provides an objective, data-supported comparison to aid in the selection of the appropriate reagent for specific synthetic challenges.

Quantitative Data Comparison

While extensive side-by-side comparative studies under identical conditions are limited in the literature, the following table summarizes the key performance characteristics of this compound and tosyl chloride based on available data and established chemical principles.

FeatureThis compound (MsCl)p-Toluenesulfonyl Chloride (TsCl)Data Source/Comments
Molecular Weight 114.55 g/mol 190.65 g/mol -
Structure CH₃SO₂Clp-CH₃C₆H₄SO₂Cl-
Reactivity Generally considered more reactive.Generally considered less reactive.The smaller methyl group in MsCl offers less steric hindrance.
Leaving Group Ability Mesylate (-OMs) is a slightly better leaving group.Tosylate (-OTs) is an excellent leaving group.Mesylate is the conjugate base of a slightly stronger acid (methanesulfonic acid, pKa ~ -1.9) compared to toluenesulfonic acid (pKa ~ -2.8), indicating it is a more stable anion and thus a better leaving group.[1]
Relative SN2 Rate ~1.00 (Reference)~0.70Relative rates of substitution of butyl-OMs vs butyl-OTs with a nucleophile.[1]
Substrate Scope Broad; may have an advantage with sterically hindered alcohols (e.g., tertiary) due to the potential for a sulfene (B1252967) intermediate pathway.[2]Broad; may exhibit greater selectivity for primary over secondary alcohols due to its larger size.[3][4] Tertiary alcohols are generally unreactive.[4]
Common Side Reactions Formation of alkyl chlorides.Formation of alkyl chlorides, particularly with benzylic and allylic alcohols.[5]
Typical Reaction Time Often shorter due to higher reactivity.Can be longer compared to MsCl.Dependent on substrate and specific reaction conditions.
Crystallinity of Product Mesylates are often oils.Tosylates are more frequently crystalline solids, which can aid in purification.General observation from synthetic practice.

Reaction Mechanisms and Experimental Workflows

The activation of alcohols by both MsCl and TsCl generally proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the sulfonyl chloride. However, a key mechanistic distinction exists for this compound.

Tosyl Chloride Reaction Mechanism

The reaction of an alcohol with tosyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), typically follows a direct nucleophilic substitution pathway. The alcohol attacks the sulfur atom of TsCl, and the base then removes the proton from the oxonium ion intermediate to yield the tosylate. This reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond is not broken during the activation step.[6]

Caption: Mechanism of alcohol tosylation.

This compound Reaction Mechanisms

This compound can react via two primary pathways depending on the reaction conditions, particularly the base employed.

  • Direct Nucleophilic Substitution: Similar to tosyl chloride, the alcohol can directly attack the sulfur atom of MsCl. This pathway is favored when milder bases like pyridine are used.[7]

  • Sulfene Intermediate Pathway: In the presence of a stronger, non-nucleophilic base such as triethylamine, an E1cb elimination can occur. The base removes an acidic alpha-proton from MsCl to form a highly reactive sulfene intermediate (CH₂=SO₂).[2][7][8] The alcohol then rapidly traps this intermediate to form the mesylate.[2][7][8] This pathway can be advantageous for the mesylation of sterically hindered alcohols.[2]

Mesylation_Mechanisms cluster_direct Direct Substitution Pathway cluster_sulfene Sulfene Intermediate Pathway MsCl_direct CH₃SO₂Cl Intermediate_direct R-O⁺(H)-SO₂CH₃ + Cl⁻ MsCl_direct->Intermediate_direct ROH_direct R-OH ROH_direct->MsCl_direct Nucleophilic Attack Mesylate_direct R-OMs Intermediate_direct->Mesylate_direct Deprotonation (Base) MsCl_sulfene CH₃SO₂Cl Sulfene [CH₂=SO₂] (Sulfene) MsCl_sulfene->Sulfene Base_sulfene Base (e.g., Et₃N) Base_sulfene->MsCl_sulfene Deprotonation (E1cb) Mesylate_sulfene R-OMs Sulfene->Mesylate_sulfene ROH_sulfene R-OH ROH_sulfene->Sulfene Trapping Start Alcohol + MsCl Start->MsCl_direct Pyridine (milder base) Start->MsCl_sulfene Triethylamine (stronger base)

Caption: Mesylation reaction pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for the activation of an alcohol with either this compound or tosyl chloride.

Experimental_Workflow Start Start Dissolve_Alcohol Dissolve alcohol in anhydrous aprotic solvent (e.g., DCM) Start->Dissolve_Alcohol Inert_Atmosphere Establish inert atmosphere (N₂ or Ar) Dissolve_Alcohol->Inert_Atmosphere Cool Cool reaction mixture to 0 °C (ice bath) Inert_Atmosphere->Cool Add_Base Add non-nucleophilic base (e.g., Et₃N, pyridine) Cool->Add_Base Add_Sulfonyl_Chloride Add sulfonyl chloride (MsCl or TsCl) dropwise Add_Base->Add_Sulfonyl_Chloride Stir Stir at 0 °C to room temperature Add_Sulfonyl_Chloride->Stir Monitor Monitor reaction progress (TLC) Stir->Monitor Workup Aqueous workup (wash with water, dilute acid, bicarbonate, brine) Monitor->Workup Dry Dry organic layer (e.g., Na₂SO₄, MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify crude product (chromatography or recrystallization) Concentrate->Purify End Pure Sulfonate Ester Purify->End

Caption: General experimental workflow.

Experimental Protocols

The following are generalized, representative protocols for the mesylation and tosylation of a primary or secondary alcohol.

Protocol 1: Mesylation of an Alcohol

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq)

  • This compound (MsCl) (1.2 eq)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add triethylamine (1.5 eq).

  • Slowly add this compound (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • If necessary, purify the crude product by column chromatography.

Protocol 2: Tosylation of an Alcohol

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (or Triethylamine) (1.5 eq)

  • p-Toluenesulfonyl Chloride (TsCl) (1.2 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add pyridine (1.5 eq).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Conclusion and Recommendations

Both this compound and tosyl chloride are highly effective reagents for the activation of alcohols. The choice between them should be guided by the specific requirements of the synthetic route.

  • Choose this compound (MsCl) when:

    • A slightly more reactive leaving group is desired, potentially leading to faster subsequent reactions.

    • The substrate is a sterically hindered alcohol, where the sulfene pathway may be advantageous.

    • The often-oily nature of the mesylate product is not a concern for purification.

  • Choose p-Toluenesulfonyl Chloride (TsCl) when:

    • A crystalline, easily purifiable sulfonate ester is desired.

    • Greater selectivity for primary over secondary alcohols is needed.

    • Slightly milder reaction conditions are preferred, although this is highly substrate-dependent.

For any new substrate, it is recommended to perform small-scale trial reactions with both reagents to empirically determine the optimal conditions and outcome for the desired transformation. Careful consideration of the substrate's electronic and steric properties, in conjunction with the information presented in this guide, will enable researchers to make an informed decision and achieve their synthetic goals efficiently.

References

A Comparative Analysis of Sulfonate Leaving Groups: Mesylate, Tosylate, and Triflate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the efficiency of nucleophilic substitution and elimination reactions is critically dependent on the nature of the leaving group. Among the most effective and widely utilized leaving groups are the sulfonate esters, notably mesylate (MsO-), tosylate (TsO-), and triflate (TfO-). This guide offers a detailed, data-driven comparison of their leaving group abilities to assist researchers, scientists, and drug development professionals in selecting the optimal group for their synthetic challenges.

The generally accepted order of leaving group ability among these three sulfonates is:

Triflate > Tosylate ≈ Mesylate

This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions formed after departure from the substrate. The stability is governed by the electronic effects of the substituent on the sulfonyl group, which influences the delocalization of the negative charge.[1][2]

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantitatively assessed through the acidity of its conjugate acid (pKa) and by comparing the relative rates of reactions in which it participates, such as SN2 reactions. A lower pKa of the conjugate acid signifies a more stable anion, and consequently, a better leaving group.[1] Similarly, faster reaction rates are indicative of a superior leaving group.[1][3]

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid (CH₃SO₃H)~ -1.9[4]1.00[1][5]
Tosylate-OTsp-CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid (p-CH₃C₆H₄SO₃H)~ -2.8[6]0.70[1][5]
Triflate-OTfCF₃SO₃⁻Triflic Acid (CF₃SO₃H)~ -12 to -13[1][7]56,000[1][5]

Key Observations:

  • Triflate is an exceptionally potent leaving group, reacting orders of magnitude faster than both tosylate and mesylate in SN2 reactions.[1] This is attributed to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which extensively delocalizes the negative charge on the triflate anion.[2]

  • Tosylate and Mesylate have comparable leaving group abilities, with mesylate being slightly more reactive in some SN2 contexts.[1][5] Both are considered excellent leaving groups and are widely used due to their stability and ease of preparation.[1] The choice between them is often dictated by factors such as cost, substrate, and desired reaction conditions.

Underlying Principles: Inductive and Resonance Effects

The stability of the sulfonate anion is the primary determinant of its leaving group ability. This stability is influenced by both inductive and resonance effects.

G cluster_factors Factors Influencing Anion Stability cluster_groups Sulfonate Anions cluster_outcome Leaving Group Ability Inductive_Effect Inductive Effect (Electron-withdrawing groups pull electron density away from the negative charge) Triflate Triflate Anion (CF₃SO₃⁻) - Strong inductive effect from CF₃ - Extensive charge delocalization Inductive_Effect->Triflate Dominant in Triflate Resonance Resonance (Delocalization of the negative charge over multiple oxygen atoms) Resonance->Triflate Tosylate Tosylate Anion (p-CH₃C₆H₄SO₃⁻) - Resonance within the sulfonyl group and the aromatic ring - Weakly electron-donating methyl group Resonance->Tosylate Mesylate Mesylate Anion (CH₃SO₃⁻) - Resonance within the sulfonyl group - Weakly electron-donating methyl group Resonance->Mesylate High_Stability High Anion Stability Triflate->High_Stability Moderate_Stability Moderate Anion Stability Tosylate->Moderate_Stability Mesylate->Moderate_Stability Good_LG Excellent Leaving Group High_Stability->Good_LG Correlates to Very_Good_LG Very Good Leaving Group Moderate_Stability->Very_Good_LG Correlates to

Caption: Relationship between electronic effects, anion stability, and leaving group ability.

Experimental Protocol: Comparison of Solvolysis Rates

A common experimental method to directly compare the leaving group abilities of mesylate, tosylate, and triflate is to measure their rates of solvolysis.[1][8] In a solvolysis reaction, the solvent acts as the nucleophile. By using the same substrate and solvent while only varying the sulfonate leaving group, a direct comparison of their departure rates can be achieved.

Objective: To determine the relative rates of solvolysis for a secondary alkyl mesylate, tosylate, and triflate.

Materials:

  • Secondary alcohol (e.g., 2-octanol)

  • Methanesulfonyl chloride (MsCl)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triflic anhydride (B1165640) (Tf₂O)

  • Pyridine or other suitable non-nucleophilic base

  • Appropriate solvent for solvolysis (e.g., ethanol, acetic acid, or a mixture such as ethanol/water)

  • Standard laboratory glassware

  • Thermostated bath

  • Analytical instrument for monitoring reaction progress (e.g., HPLC or GC)

Procedure:

  • Synthesis of Alkyl Sulfonates:

    • Synthesize the 2-octyl mesylate, 2-octyl tosylate, and 2-octyl triflate from 2-octanol (B43104).

    • For the mesylate and tosylate, react 2-octanol with the corresponding sulfonyl chloride in the presence of pyridine.

    • For the triflate, react 2-octanol with triflic anhydride in the presence of pyridine.[1]

    • Purify each sulfonate ester to a high degree to ensure accurate kinetic measurements.

  • Solvolysis Reaction:

    • Prepare separate solutions of each purified alkyl sulfonate in the chosen solvolysis solvent at a known concentration.

    • Place the reaction vessels in a thermostated bath set to a constant temperature (e.g., 25°C or 50°C).

    • Initiate the reactions simultaneously if possible, or start them at precisely recorded times.

  • Reaction Monitoring and Data Analysis:

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots if necessary.

    • Analyze the aliquots using HPLC or GC to determine the concentration of the remaining alkyl sulfonate or the appearance of the solvolysis product.

    • Plot the natural logarithm of the concentration of the alkyl sulfonate versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the relative rates by taking the ratio of the rate constants (e.g., ktriflate/kmesylate).

G Start Start: Secondary Alcohol (R-OH) Synthesis Synthesis of Sulfonates (MsCl, TsCl, or Tf₂O + Pyridine) Start->Synthesis ROMs R-OMs Synthesis->ROMs ROTs R-OTs Synthesis->ROTs ROTf R-OTf Synthesis->ROTf Solvolysis Solvolysis (Solvent as Nucleophile, Constant T) ROMs->Solvolysis ROTs->Solvolysis ROTf->Solvolysis Monitoring Reaction Monitoring (HPLC or GC) Solvolysis->Monitoring Analysis Data Analysis (Plot ln[Substrate] vs. time) Monitoring->Analysis Rates Determine Rate Constants (k_OMs, k_OTs, k_OTf) Analysis->Rates Comparison Calculate Relative Rates (e.g., k_OTf / k_OMs) Rates->Comparison

Caption: Experimental workflow for comparing sulfonate leaving group abilities via solvolysis.

Conclusion

The choice between mesylate, tosylate, and triflate as a leaving group can profoundly impact the outcome of a chemical reaction.

  • Triflate is the leaving group of choice for unreactive substrates or when very rapid reaction rates are required.[1] Its high reactivity, however, can sometimes lead to instability and side reactions.[9]

  • Tosylate and mesylate are excellent, reliable leaving groups suitable for a wide range of transformations.[1] They are more stable and less expensive than triflates, making them workhorses in organic synthesis. The decision between tosylate and mesylate often comes down to practical considerations like the physical properties of the intermediates or reagent availability.

A thorough understanding of the relative reactivities and the principles governing their leaving group ability is essential for the rational design and optimization of synthetic routes in research and drug development.

References

A Comparative Guide to Spectroscopic Analysis (NMR & IR) for Confirming Mesylate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conversion of alcohols to mesylates is a fundamental transformation in organic synthesis. This process converts a poor leaving group (hydroxyl) into an excellent one (mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[1] Critically, the reaction's success must be unambiguously confirmed. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the confirmation of mesylate formation, complete with experimental data and protocols.

Spectroscopic Fingerprints of the Mesylation Reaction

The conversion of an alcohol to a mesylate involves reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine.[2] The key to spectroscopic confirmation is identifying the disappearance of the starting material's characteristic signals and the appearance of the product's unique signals.

Infrared (IR) Spectroscopy: A Tale of Functional Groups

IR spectroscopy is a rapid and effective technique for monitoring the change in functional groups.[3] The analysis focuses on two key regions of the spectrum: the disappearance of the broad O-H stretch of the alcohol and the emergence of the strong, sharp S=O stretching bands of the mesylate.[4]

  • Key Change 1: Disappearance of the Alcohol O-H Stretch. The most telling sign of a completed reaction is the loss of the broad absorption band between 3200-3550 cm⁻¹ characteristic of the alcohol's O-H group.[5]

  • Key Change 2: Appearance of Sulfonate S=O Stretches. The mesylate group is characterized by two strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These typically appear around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides a more detailed picture of the molecular structure, confirming not only the presence of the mesylate group but also its effect on the neighboring atoms.[6] Both ¹H and ¹³C NMR are invaluable.

  • ¹H NMR Analysis:

    • Appearance of the Mesyl Methyl Protons: The most definitive evidence in the ¹H NMR spectrum is the appearance of a new, sharp singlet corresponding to the three methyl protons of the mesylate group (CH₃-SO₂). This signal typically appears in the 2.8-3.2 ppm region.

    • Downfield Shift of α-Protons: The protons on the carbon atom attached to the oxygen (H-C-O) experience a significant downfield shift (increase in ppm value) upon conversion from an alcohol to a mesylate. This is due to the strong electron-withdrawing nature of the newly formed mesylate group.[7][8]

  • ¹³C NMR Analysis:

    • Appearance of the Mesyl Methyl Carbon: A new signal will appear for the methyl carbon of the mesylate group, typically in the 37-42 ppm range.

    • Shift of the α-Carbon: The carbon atom bonded to the oxygen (C-O) also experiences a downfield shift, although it is generally less pronounced than the corresponding proton shift.[9]

Comparative Summary: IR vs. NMR

FeatureInfrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Presence/absence of functional groups (O-H, S=O).Detailed molecular structure, connectivity, and electronic environment.[6]
Key Evidence Disappearance of broad O-H band; Appearance of two strong S=O bands.Appearance of mesyl CH₃ singlet; Downfield shift of α-protons.
Speed Very fast (1-2 minutes per sample).Slower (5-20+ minutes per sample, depending on complexity and desired resolution).
Sample Requirement Typically requires neat sample or concentrated solution.Requires dissolution in deuterated solvent; smaller sample quantity needed.
Quantitative Data Generally qualitative or semi-quantitative.Inherently quantitative; peak integration directly relates to the number of nuclei.[10]
Ease of Interpretation Relatively simple for identifying key functional groups.Can be complex, but provides a much richer dataset for unambiguous confirmation.
Cost & Accessibility Lower instrument cost, widely available.Higher instrument cost, may be less accessible.

Experimental Protocol and Data

This section provides a representative protocol for the mesylation of a primary alcohol and the expected spectroscopic data.

General Experimental Protocol: Mesylation of 5-Hexen-1-ol (B1630360)

This procedure is adapted from a standard protocol.[11][12]

  • Setup: A flame-dried round-bottomed flask is charged with 5-hexen-1-ol (1.0 eq.), triethylamine (1.5 eq.), and anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath.

  • Addition of MsCl: this compound (1.2 eq.) is added dropwise to the stirred solution over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

  • Workup: The reaction is quenched by the addition of cold water. The layers are separated, and the aqueous layer is extracted with DCM.

  • Washing: The combined organic layers are washed successively with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude mesylate product, which can be purified by chromatography if necessary.

Representative Spectroscopic Data

The following tables summarize the expected spectroscopic shifts for a starting alcohol (e.g., Cyclohexanol) and its corresponding mesylate product.

Table 1: Characteristic IR Absorptions (cm⁻¹)

Functional GroupStarting Alcohol (Cyclohexanol)Product (Cyclohexyl Mesylate)
O-H Stretch 3200-3500 (broad, strong)Absent
sp³ C-H Stretch 2850-2950 (strong)2860-2960 (strong)
S=O Asymmetric Stretch Absent~1355 (strong, sharp)
S=O Symmetric Stretch Absent~1175 (strong, sharp)
C-O Stretch ~1075 (medium)~900-970 (medium)

Table 2: Characteristic ¹H NMR Chemical Shifts (ppm in CDCl₃)

Proton EnvironmentStarting Alcohol (Cyclohexanol)Product (Cyclohexyl Mesylate)Change
H-C-O ~3.6 (m, 1H)~4.5 (m, 1H)~0.9 ppm downfield
CH₃-SO₂ -~3.0 (s, 3H)New Signal
Cyclohexyl Protons 1.1-2.0 (m, 10H)1.2-2.2 (m, 10H)Minor shifts
O-H Variable (s, broad, 1H)-Disappearance

Table 3: Characteristic ¹³C NMR Chemical Shifts (ppm in CDCl₃)

Carbon EnvironmentStarting Alcohol (Cyclohexanol)Product (Cyclohexyl Mesylate)Change
C-O ~70.1~82.5~12.4 ppm downfield
CH₃-SO₂ -~38.8New Signal
Cyclohexyl Carbons 24.1, 25.5, 35.423.5, 25.0, 32.8Minor shifts

Logical Workflow for Confirmation

The following diagram illustrates the logical process of using both IR and NMR spectroscopy to confirm the successful formation of a mesylate.

Mesylate_Confirmation_Workflow start Reaction Mixture (Alcohol + MsCl + Base) ir IR Analysis start->ir nmr NMR Analysis (¹H & ¹³C) start->nmr ir_evidence Key Evidence: - O-H band disappears - Strong S=O bands appear  (~1350 & ~1175 cm⁻¹) ir->ir_evidence nmr_evidence Key Evidence: - New CH₃ singlet (~3.0 ppm) - Downfield shift of H-C-O - New CH₃ carbon (~39 ppm) nmr->nmr_evidence conclusion Mesylate Formation Confirmed ir_evidence->conclusion nmr_evidence->conclusion

Workflow for Spectroscopic Confirmation of Mesylate Formation.

Conclusion

Both IR and NMR spectroscopy are powerful tools for confirming mesylate formation. IR offers a quick and straightforward method to check for the disappearance of the starting alcohol and the appearance of the key sulfonate functional group. However, for unambiguous structural confirmation and to gain deeper insight into the reaction's outcome, NMR spectroscopy is superior. It provides definitive evidence through the unique signal of the mesyl methyl group and the predictable downfield shifts of adjacent nuclei. For rigorous analysis in research and development, employing both techniques provides the most comprehensive and reliable confirmation of a successful mesylation reaction.

References

Detecting Residual Methanesulfonyl Chloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl chloride (MSC) is a common reagent in pharmaceutical synthesis. However, due to its potential genotoxicity, its residual levels in active pharmaceutical ingredients (APIs) and drug products must be strictly controlled. Regulatory bodies, guided by principles such as the ICH M7 guideline, mandate stringent limits on such impurities, often applying a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most mutagenic compounds. This necessitates highly sensitive and accurate analytical methods for the detection and quantification of residual MSC.

This guide provides a comprehensive comparison of the primary analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), with alternative methods for the determination of residual this compound. We will delve into the performance of these methods, supported by experimental data, to assist researchers and quality control professionals in selecting the most appropriate technique for their needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for residual MSC detection depends on factors such as sensitivity, specificity, and the nature of the sample matrix. Below is a summary of quantitative data for the most common methods.

MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
GC-MS (SIM) This compound1.9 - 7.5 µg/mL[1]0.44 µg/mL[1]1.32 µg/mL[1]High specificity and sensitivity, well-established method.Can require derivatization for certain matrices, potential for thermal degradation of analyte.
GC-MS This compound0.05 - 50 ppm[2]Not specifiedNot specifiedHigh specificity and sensitivity.Potential for thermal degradation of analyte.
HPLC-UV (with derivatization) This compound0.01 - 0.03 mg/mL[3]Not specified (Good S/N at 0.01 mg/mL)[3]Not specifiedReadily available equipment, suitable for non-volatile compounds.Requires derivatization due to lack of chromophore, potentially complex sample preparation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM)

This method is highly specific and sensitive for the detection of trace levels of MSC.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: ZB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

Sample Preparation:

  • Accurately weigh the sample (e.g., Itraconazole API) and dissolve in a suitable solvent (e.g., methylene (B1212753) chloride).

  • Prepare a series of calibration standards of MSC in the same solvent.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 20°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ion for this compound at m/z 79.[4]

Data Analysis: Quantify the amount of MSC in the sample by comparing the peak area of the analyte with the calibration curve generated from the standards.

Experimental and Logical Workflows

To visualize the process, the following diagrams illustrate the GC-MS experimental workflow and the logical relationship for method selection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Standards Prepare Calibration Standards Calibrate Generate Calibration Curve Standards->Calibrate Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify MSC Integrate->Quantify Calibrate->Quantify

Caption: GC-MS Experimental Workflow for MSC Detection.

Method_Selection cluster_methods Analytical Methods GCMS GC-MS (SIM) HPLC HPLC-UV (derivatization) NMR qNMR Titration Titrimetry Requirement High Sensitivity & Specificity? Requirement->GCMS Yes Volatility Is Analyte Volatile? Requirement->Volatility No Volatility->GCMS Yes Chromophore Does Analyte have a UV Chromophore? Volatility->Chromophore No Chromophore->HPLC No Chromophore->NMR Yes Concentration Trace Level Analysis? Concentration->GCMS Yes Concentration->Titration No

Caption: Logical Flow for Analytical Method Selection.

Alternative Methods for MSC Detection

While GC-MS is a powerful technique, other methods can be employed depending on the available instrumentation and specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This compound lacks a strong UV chromophore, making its direct detection by HPLC-UV challenging. To overcome this, a derivatization step is necessary to introduce a UV-active moiety to the MSC molecule. A common approach involves reacting MSC with a suitable derivatizing agent, such as benzylamine, to form a product that can be readily detected by a UV detector.[3]

Advantages:

  • HPLC is a widely available technique in pharmaceutical laboratories.

  • It is suitable for the analysis of non-volatile or thermally labile compounds that are not amenable to GC.

Disadvantages:

  • The derivatization step adds complexity to the sample preparation process and can be a source of variability.

  • The sensitivity may be lower compared to a dedicated GC-MS method with SIM.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine the concentration of an analyte without the need for a specific reference standard of the same compound. By using a certified internal standard, the amount of MSC can be directly calculated from the integral of its characteristic proton signal.

Advantages:

  • Provides structural information, confirming the identity of the analyte.

  • It is a primary ratio method, offering high accuracy.

Disadvantages:

  • Lower sensitivity compared to chromatographic methods, making it less suitable for trace-level analysis of genotoxic impurities.

  • Requires a high-field NMR spectrometer, which may not be available in all laboratories.

Titrimetric Methods

Classical titrimetric methods can be used for the assay of sulfonyl chlorides. These methods are typically based on the reaction of the sulfonyl chloride with a nucleophile, followed by the titration of either the excess reagent or a reaction product.

Advantages:

  • Cost-effective and does not require sophisticated instrumentation.

Disadvantages:

  • Lacks the specificity and sensitivity required for the determination of trace-level residual impurities in complex pharmaceutical matrices.

  • Generally not suitable for the low ppm levels required for genotoxic impurities.

Conclusion

For the reliable and sensitive detection of residual this compound in pharmaceutical products to meet stringent regulatory requirements, GC-MS with Selected Ion Monitoring (SIM) stands out as the most suitable method. Its high specificity and sensitivity allow for the accurate quantification of MSC at the low levels necessary to ensure patient safety.

While HPLC with derivatization offers a viable alternative, particularly when dealing with non-volatile matrices, the added complexity of the sample preparation needs to be carefully managed. Quantitative NMR and titrimetric methods, although useful for higher concentration assays, generally lack the sensitivity required for trace-level genotoxic impurity analysis.

The choice of the analytical method should always be based on a thorough evaluation of the specific analytical needs, sample characteristics, and the regulatory landscape. Method validation in accordance with ICH guidelines is crucial to ensure the reliability of the obtained results.

References

A comparative study of bases for mesylation reactions (e.g., pyridine vs. triethylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis, rendering the hydroxyl group a better leaving group for subsequent nucleophilic substitution or elimination reactions. The choice of base in this reaction is critical and can significantly influence reaction outcomes, including yield, rate, and selectivity. This guide provides an objective comparison of two commonly used bases, pyridine (B92270) and triethylamine (B128534), supported by available data and detailed experimental protocols.

At a Glance: Key Differences and Considerations

FeaturePyridineTriethylamine (TEA)
Basicity (pKa of conjugate acid) ~5.25~10.75
Primary Reaction Mechanism Nucleophilic catalysisBase-mediated elimination (Sulfene formation)
Typical Reaction Rate Generally slowerGenerally faster
Handling of Hindered Alcohols Can be less effectiveOften more effective, especially for tertiary alcohols[1]
Side Reactions Alkylation of pyridine (with reactive mesylates), potential for epimerization with chiral centersFormation of alkyl chlorides (if using MsCl in DCM)[2], potential for elimination byproducts
Work-up Typically requires an acidic wash to removeTypically requires an acidic wash to remove
Catalytic Role Acts as a nucleophilic catalyst, forming a highly reactive mesylpyridinium intermediate[3]Primarily acts as a Brønsted base to neutralize HCl and facilitate sulfene (B1252967) formation[4]

Performance Comparison: A Deeper Dive

While direct side-by-side comparative studies under identical conditions are not abundant in the literature, a clear picture of the relative performance of pyridine and triethylamine can be drawn from mechanistic studies and reported synthetic procedures.

Reaction Yield and Rate:

Triethylamine, being a significantly stronger base than pyridine, generally leads to faster reaction rates.[4][5] The formation of the highly reactive sulfene intermediate when using triethylamine allows for the facile mesylation of even sterically hindered tertiary alcohols.[1]

One study on a related benzoylation reaction, which follows a similar principle of acyl substitution, demonstrated that triethylamine provided a higher yield (71.8%) compared to pyridine (65.3%) under microwave irradiation. While not a direct comparison for mesylation, this suggests that for straightforward acylations, the higher basicity of triethylamine can be advantageous in driving the reaction to completion.

The following table presents data on the mesylation of various alcohols using triethylamine, demonstrating its effectiveness across a range of substrates.

Mesylation of Various Alcohols using Triethylamine and Mesyl Chloride [6]

AlcoholProductYield (%)
1-Butanol1-Butyl mesylate>95
2-Butanol2-Butyl mesylate>95
tert-Butanoltert-Butyl mesylate>95
Neopentyl alcoholNeopentyl mesylate>95
CyclohexanolCyclohexyl mesylate>95
Benzyl alcoholBenzyl mesylate>95

Selectivity:

In the case of polyols, achieving selective mesylation of one hydroxyl group over another is a common challenge. The choice of base can play a role in this. While specific comparative data on selectivity is scarce, the milder nature of pyridine and its role as a nucleophilic catalyst could potentially offer different selectivity profiles compared to the more reactive sulfene pathway facilitated by triethylamine. For selective protection strategies, pyridine is often used as the solvent and base for introducing protecting groups like trityl ethers on primary alcohols before mesylating secondary alcohols.[7]

Side Reactions and Stereochemistry:

A significant consideration when using triethylamine with methanesulfonyl chloride (MsCl) in dichloromethane (B109758) (DCM) is the potential for the formation of an alkyl chloride byproduct.[2] This can be circumvented by using methanesulfonic anhydride.[2] With highly reactive mesylates, pyridine can undergo alkylation, which is a drawback of the traditional Tipson procedure.[6]

For substrates with chiral centers, the choice of base can be critical to avoid epimerization. While mesylation itself proceeds with retention of stereochemistry at the carbinol center, the basic conditions can potentially lead to epimerization of adjacent stereocenters if they are acidic. In peptide synthesis, for instance, the use of a weaker base like pyridine is often preferred to minimize epimerization during coupling reactions.

Experimental Protocols

Below are detailed, generalized protocols for mesylation reactions using both pyridine and triethylamine.

Protocol 1: Mesylation of a Primary Alcohol using Triethylamine

Materials:

  • Primary alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.5 eq)[8]

  • This compound (MsCl, 1.2 eq)[8]

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.[8]

  • Slowly add this compound (1.2 eq) dropwise to the solution.[8] Maintain the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[8]

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Mesylation of a Secondary Alcohol using Pyridine

Materials:

  • Secondary alcohol (1.0 eq)

  • Anhydrous Pyridine

  • This compound (MsCl, 1.1 eq)

  • Ice water

  • 1M Copper (II) sulfate (CuSO₄) or 1M HCl

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) to the stirred solution.

  • Allow the reaction to stir at 0 °C for a specified time, monitoring by TLC. For more hindered alcohols, the reaction may need to be warmed to room temperature.

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer repeatedly with cold 1M CuSO₄ or 1M HCl to remove pyridine, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mesylate via column chromatography if required.

Mechanistic Pathways and Decision-Making

The choice between pyridine and triethylamine often depends on the substrate and the desired outcome, which is directly related to their different mechanistic roles in the reaction.

G cluster_start cluster_base cluster_intermediate cluster_product Start Alcohol to be Mesylated Pyridine Pyridine Start->Pyridine Weaker Base Nucleophilic Catalyst Triethylamine Triethylamine Start->Triethylamine Stronger Base Hindered Nucleophile Pyridinium Mesylpyridinium Intermediate (Highly Electrophilic) Pyridine->Pyridinium Nucleophilic attack on MsCl Sulfene Sulfene Intermediate (Highly Reactive) Triethylamine->Sulfene Deprotonation of MsCl Mesylate Mesylated Alcohol Pyridinium->Mesylate Alcohol attacks intermediate Sulfene->Mesylate Alcohol traps intermediate

Caption: Deciding between Pyridine and Triethylamine for Mesylation.

Conclusion

Both pyridine and triethylamine are effective bases for mesylation reactions, each with its own set of advantages and disadvantages. Triethylamine is a stronger base that typically affords faster reaction rates and is more suitable for hindered alcohols, though it carries a risk of sulfene-mediated side reactions. Pyridine, a milder base, acts as a nucleophilic catalyst and can be a better choice when dealing with sensitive substrates where minimizing side reactions and potential epimerization is crucial. The choice of base should, therefore, be carefully considered based on the specific alcohol substrate, the desired reaction rate, and the potential for side reactions.

References

A Comparative Kinetic Analysis of Methanesulfonylation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of methanesulfonylation is paramount for reaction optimization, mechanistic elucidation, and the strategic synthesis of complex molecules. This guide provides a comparative analysis of methanesulfonylation reactions, offering insights into reaction rates, mechanisms, and experimental design. The information herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in your research endeavors.

Methanesulfonyl chloride (MsCl) is a widely utilized reagent in organic synthesis for the conversion of alcohols to methanesulfonates (mesylates) and amines to methanesulfonamides. Mesylates are excellent leaving groups, making them valuable intermediates for nucleophilic substitution and elimination reactions, while sulfonamides are stable functional groups often found in pharmaceutically active compounds.[1][2] The reactivity of MsCl is influenced by the nucleophile, solvent, and base employed, leading to different reaction kinetics and mechanistic pathways.

Comparative Kinetic Data

The rate of methanesulfonylation is highly dependent on the reaction conditions. The following tables summarize key kinetic data for the reaction of this compound, primarily focusing on solvolysis, which serves as a benchmark for its electrophilicity.

Table 1: First-Order Rate Constants for the Solvolysis of this compound in Various Solvents

Solvent SystemTemperature (°C)Rate Constant (k) (s⁻¹)Reference(s)
Water201.568 x 10⁻³[1]
D₂O201.000 x 10⁻³[1]
Methanol251.13 x 10⁻⁵[1]
Ethanol252.55 x 10⁻⁶[1]

Note: The kinetic solvent isotope effect (KSIE) for the hydrolysis in water, k(H₂O)/k(D₂O), is approximately 1.57. This suggests that the O-H bond of the nucleophile is partially broken in the transition state, which is consistent with a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]

Table 2: Comparison of Activation Parameters for the Hydrolysis of this compound and Benzenesulfonyl Chloride in Water

Sulfonyl ChlorideΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference(s)
This compound18.2-13.3[3]
Benzenesulfonyl Chloride16.7-13.0[3]

The similar entropy of activation (ΔS‡) values for this compound and benzenesulfonyl chloride suggest that the degree of solvent organization in the transition state is comparable for both reactions during hydrolysis.[3]

Table 3: Qualitative Reactivity Comparison of Common Sulfonyl Chlorides

Sulfonyl ChlorideStructureKey Features Affecting ReactivityRelative Reactivity (General)
This compound (MsCl) CH₃SO₂ClSmall methyl group offers minimal steric hindrance, making the sulfur atom highly accessible to nucleophiles.[2]High
p-Toluenesulfonyl Chloride (TsCl) p-CH₃C₆H₄SO₂ClThe p-tolyl group is sterically bulkier than a methyl group. The methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride.[4]Moderate
Benzenesulfonyl Chloride (BsCl) C₆H₅SO₂ClThe phenyl group provides steric bulk. It is less electron-donating than the p-tolyl group.[4]Moderate

Mechanistic Pathways in Methanesulfonylation

The methanesulfonylation of alcohols can proceed through two primary competing mechanisms, the choice of which is heavily influenced by the base employed.

  • Bimolecular Nucleophilic Substitution (Sₙ2): This pathway involves a direct attack of the nucleophile (alcohol or amine) on the electrophilic sulfur atom of the this compound, proceeding through a trigonal bipyramidal transition state.[3] This mechanism is generally favored for the reaction with amines and for the solvolysis in the absence of a strong, non-nucleophilic base.

  • Elimination-Addition (E1cb-like) via a Sulfene (B1252967) Intermediate: In the presence of a strong, non-nucleophilic base such as triethylamine (B128534), this compound can undergo an elimination reaction to form a highly reactive sulfene intermediate (CH₂=SO₂).[2] The alcohol then adds to the sulfene to form the methanesulfonate. This pathway is particularly discussed for the reaction of MsCl with alcohols.[2]

The following diagrams illustrate these key mechanistic pathways.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products ROH R-OH TS [R-O(H)---SO₂(CH₃)---Cl]⁻ ROH->TS Nucleophilic Attack MsCl CH₃SO₂Cl MsCl->TS Mesylate R-OSO₂CH₃ TS->Mesylate Leaving Group Departure HCl HCl TS->HCl

Sₙ2 mechanism for the methanesulfonylation of an alcohol.

E1cb_Sulfene_Mechanism cluster_step1 Step 1: Sulfene Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Proton Transfer MsCl CH₃SO₂Cl Sulfene [CH₂=SO₂] MsCl->Sulfene Elimination Base Base Base->Sulfene BaseH Base-H⁺ Cl_ion Cl⁻ Intermediate R-O⁻(H)CH₂SO₂⁻ Sulfene->Intermediate Addition ROH R-OH ROH->Intermediate Mesylate R-OSO₂CH₃ Intermediate->Mesylate Proton Transfer

E1cb-like mechanism via a sulfene intermediate.

Experimental Protocols for Kinetic Analysis

A robust kinetic analysis requires a reliable experimental protocol. The following outlines a general procedure for studying the kinetics of methanesulfonylation of an alcohol or amine using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the second-order rate constant for the reaction between this compound and a nucleophile (e.g., benzyl (B1604629) alcohol or aniline).

Materials:

  • This compound (MsCl)

  • Nucleophile (e.g., benzyl alcohol or aniline)

  • Tertiary amine base (e.g., triethylamine or pyridine), freshly distilled

  • Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Internal standard (e.g., naphthalene (B1677914) or biphenyl, depending on the retention times of reactants and products)

  • HPLC-grade solvents for the mobile phase

  • Quenching solution (e.g., a dilute solution of a primary amine like butylamine (B146782) in the mobile phase to rapidly consume any remaining MsCl)

Instrumentation:

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

  • Syringes and needles

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of MsCl, the nucleophile, the base, and the internal standard in the chosen anhydrous solvent in separate volumetric flasks.

  • Reaction Setup:

    • In a thermostatted reaction vessel, add the solvent, the nucleophile stock solution, the base stock solution, and the internal standard stock solution. Allow the mixture to reach thermal equilibrium.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding a known volume of the MsCl stock solution to the reaction mixture with vigorous stirring. Start a timer immediately.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution. The quenching is crucial to stop the reaction at a precise time.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • The mobile phase composition and flow rate should be optimized to achieve good separation of the reactant, product, and internal standard peaks. For example, a C18 column with a mobile phase of acetonitrile and water is often suitable.[5]

    • Monitor the elution profile using a UV detector at a wavelength where the reactant and/or product have significant absorbance. Note that MsCl itself does not have a strong UV chromophore, so it is often necessary to monitor the disappearance of the nucleophile (if it is UV-active, like aniline) or the appearance of the product.[6] Alternatively, MsCl can be derivatized to a UV-active compound for detection.[6]

  • Data Analysis:

    • Integrate the peak areas of the nucleophile (or product) and the internal standard in each chromatogram.

    • Calculate the concentration of the nucleophile at each time point using a calibration curve or by relating the peak area ratio to the initial concentration.

    • For a second-order reaction, a plot of 1/[Nucleophile] versus time should yield a straight line. The slope of this line is the second-order rate constant, k.

HPLC_Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (MsCl, Nucleophile, Base, Int. Std.) C Add Reactants (ex. MsCl) to Vessel A->C B Thermostat Reaction Vessel B->C D Initiate Reaction (Add MsCl) Start Timer C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction E->F G Inject Quenched Sample into HPLC F->G H Acquire Chromatogram G->H I Integrate Peak Areas H->I J Calculate Concentrations I->J K Plot Kinetic Data (e.g., 1/[A] vs. time) J->K L Determine Rate Constant (k) K->L

Experimental workflow for HPLC-based kinetic analysis.

Conclusion

The kinetic analysis of methanesulfonylation reactions reveals a system governed by factors such as the nature of the nucleophile, the solvent, and the choice of base. While the solvolysis of this compound is well-characterized and proceeds via an Sₙ2 mechanism, the reaction with alcohols in the presence of amine bases can involve a competing sulfene pathway. For drug development professionals and synthetic chemists, understanding these kinetic and mechanistic nuances is essential for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes. The provided experimental protocol for HPLC-based kinetic analysis offers a practical framework for quantifying the reactivity of this compound and its alternatives in various chemical systems. Further research providing direct comparative kinetic data for a range of nucleophiles and bases would be invaluable to the scientific community.

References

Methanesulfonyl Chloride: A Cost-Effectiveness Analysis for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of reagents can significantly impact process efficiency, yield, and overall cost. Methanesulfonyl chloride (MsCl), a highly reactive organosulfur compound, has emerged as a compelling alternative to traditional sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and thionyl chloride (SOCl₂). This guide provides an objective comparison of this compound's performance against these alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their large-scale synthesis needs.

Performance Comparison: Reactivity and Process Efficiency

The primary advantage of this compound in industrial applications lies in its high reactivity, which translates to faster reaction times and increased throughput.[1] This heightened reactivity is attributed to its smaller, less sterically hindered structure compared to the bulky aromatic ring of tosyl chloride.[1]

Key Performance Indicators:

ParameterThis compound (MsCl)p-Toluenesulfonyl Chloride (TsCl)Thionyl Chloride (SOCl₂)
Reactivity High, due to small size and good leaving group ability.[1]Moderate, sterically hindered by the bulky aromatic ring.[1]High, but can lead to side reactions and impurities.
Reaction Time Generally shorter reaction times.Longer reaction times compared to MsCl.Variable, can be very fast but often requires careful control.
Typical Yields Often high due to clean and fast reactions.Generally good, but can be lower than MsCl in some cases.Yields can be variable and dependent on substrate and conditions.
Byproducts Primarily hydrochloric acid, which can be neutralized.Toluensulfonic acid and HCl.Sulfur dioxide and hydrochloric acid, which are gaseous and corrosive.
Work-up & Purification Generally straightforward.Can be more complex due to the nature of the tosyl group.Can be complicated by the corrosive nature of byproducts.
Substrate Scope Broad, effective for a wide range of alcohols and amines.Broad, but may be less effective with sterically hindered substrates.Primarily used for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides.

Experimental Data: A Comparative Look

While specific yields and reaction times are highly substrate-dependent, the following table summarizes typical observations from laboratory and pilot-scale syntheses of sulfonate esters, key intermediates in many drug development processes.

Table 1: Comparison of Mesylation vs. Tosylation of a Primary Alcohol

ParameterThis compoundp-Toluenesulfonyl Chloride
Substrate Primary Alcohol (e.g., 1-Butanol)Primary Alcohol (e.g., 1-Butanol)
Base Triethylamine (B128534) (Et₃N)Pyridine (B92270)
Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM)
Temperature 0 °C to room temperature0 °C to room temperature
Typical Reaction Time 1-4 hours4-12 hours
Typical Yield >95%~90%
Relative SN2 Reaction Rate 1.00[2]0.70[2]

The higher relative reaction rate of mesylates in nucleophilic substitution reactions further underscores the efficiency gains achievable with MsCl in multi-step syntheses.[2]

Cost-Effectiveness Analysis

A comprehensive cost analysis extends beyond the initial purchase price of the reagent to include process-related expenses.

Table 2: Cost-Effectiveness Comparison of Sulfonylating Agents

Cost FactorThis compound (MsCl)p-Toluenesulfonyl Chloride (TsCl)Thionyl Chloride (SOCl₂)
Reagent Cost (per kg) ~$175 - $400 (Industrial Grade)~$116 (Reagent Grade)Generally lower than MsCl and TsCl.
Process Time Shorter, leading to higher throughput and lower operational costs.Longer, potentially increasing labor and energy costs.Can be fast, but may require more complex equipment for handling gaseous byproducts.
Energy Consumption Potentially lower due to shorter reaction times and milder conditions.Potentially higher due to longer reaction times.May require specific temperature control and scrubbing systems for byproducts.
Waste Disposal Primarily hydrochloride salts, which are relatively straightforward to handle.Toluene-based byproducts may require more specialized disposal methods.Corrosive and gaseous byproducts (SO₂) require scrubbing and specialized disposal.
Overall Cost-Effectiveness High , especially for large-scale, time-sensitive manufacturing.Moderate , suitable for specific applications where its properties are advantageous.Variable , cost-effective for specific transformations but can have higher associated infrastructure and safety costs.

Note: Reagent prices are approximate and can vary based on supplier, purity, and volume.

While the upfront cost of this compound may be higher than some alternatives, its process efficiency often leads to significant overall cost savings in large-scale production through reduced reaction times, increased yields, and simpler work-up procedures.[1]

Experimental Protocols

1. General Procedure for Mesylation of a Primary Alcohol:

  • Materials: Primary alcohol, this compound (1.1-1.2 eq.), triethylamine (1.5 eq.), and anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add this compound dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

    • Purify by column chromatography or recrystallization if necessary.

2. General Procedure for Tosylation of a Primary Alcohol:

  • Materials: Primary alcohol, p-toluenesulfonyl chloride (1.1 eq.), pyridine (1.2 eq.), and dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary alcohol in DCM in a reaction vessel.

    • Cool the solution to 0 °C.

    • Add pyridine to the solution.

    • Slowly add p-toluenesulfonyl chloride.

    • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.[2]

    • Upon completion, quench with cold water and separate the organic layer.

    • Wash the organic layer with cold dilute HCl, saturated NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tosylate.[2]

    • Purify by column chromatography or recrystallization.[2]

Visualizing the Workflow and Chemical Pathways

To better illustrate the processes discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow for sulfonamide synthesis and a logical relationship diagram for leaving group efficiency.

experimental_workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C prep->cool add_mscl Add this compound (dropwise) cool->add_mscl react Warm to RT and Stir (2-16 hours) add_mscl->react quench Quench with Water/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with Acid, Base, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify end end purify->end Pure Sulfonamide

Caption: Experimental workflow for sulfonamide synthesis.

leaving_group_efficiency cluster_factors Determining Factors cluster_consequence Consequence cluster_comparison Comparison pka Lower pKa of Conjugate Acid stability Higher Anion Stability pka->stability leaving_group Better Leaving Group stability->leaving_group rate Faster SN2 Reaction Rate leaving_group->rate mscl Mesylate (-OMs) pKa ~ -1.9 mscl->pka More Reactive tscl Tosylate (-OTs) pKa ~ -2.8 tscl->pka Less Reactive

Caption: Factors influencing leaving group efficiency.

Conclusion

For large-scale synthesis where efficiency, yield, and cost are paramount, this compound presents a highly attractive option. Its superior reactivity leads to shorter reaction times and often higher yields compared to p-toluenesulfonyl chloride. While the initial reagent cost may be a consideration, the overall process economics frequently favor this compound due to increased throughput and simplified purification protocols. For transformations where thionyl chloride is a viable alternative, a careful evaluation of the substrate's sensitivity and the required investment in handling corrosive, gaseous byproducts is necessary. Ultimately, the selection of the optimal sulfonylating agent will depend on the specific requirements of the synthesis, but the data strongly supports the consideration of this compound as a cost-effective and efficient choice for industrial applications.

References

Validating Stereochemistry after Mesylation of a Chiral Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, controlling and confirming the stereochemistry of a molecule is paramount. Chiral molecules, or enantiomers, can exhibit vastly different pharmacological and toxicological properties. The conversion of a chiral alcohol to a mesylate is a fundamental transformation in organic synthesis, often preceding a nucleophilic substitution. Ensuring the stereochemical integrity of the product is a critical validation step.

This guide provides an objective comparison of analytical techniques used to validate the stereochemistry of a chiral center after mesylation. It includes detailed experimental protocols and a comparison with alternative alcohol activation methods.

The Mesylation of a Chiral Alcohol: Stereochemical Outcome

Mesylation is the process of converting an alcohol into a methanesulfonate (B1217627) (mesylate) using methanesulfonyl chloride (MsCl) and a non-nucleophilic base, such as triethylamine (B128534) (NEt3) or pyridine (B92270).[1][2] This reaction is crucial as it transforms a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OMs), facilitating subsequent nucleophilic substitution (SN2) or elimination (E2) reactions.[3][4][5]

Critically, the mesylation reaction itself proceeds with retention of configuration at the chiral carbon.[3][4] This is because the carbon-oxygen bond of the alcohol is not broken during the process; the alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the this compound.[4]

However, the resulting mesylate is highly susceptible to SN2 reactions, which famously proceed with inversion of configuration .[4] This two-step sequence—mesylation with retention followed by SN2 substitution with inversion—is a powerful strategy for achieving a controlled, overall inversion of a stereocenter. While generally reliable, unwanted side reactions, such as an SN1-type mechanism, can lead to racemization, particularly with substrates that can form stable carbocations.[3][6] Therefore, rigorous stereochemical validation of the final product is essential.

Stereochemical Pathway cluster_0 Step 1: Mesylation cluster_1 Step 2: SN2 Substitution Alcohol (R)-Chiral Alcohol Mesylate (R)-Chiral Mesylate Alcohol->Mesylate  MsCl, NEt3 (Retention)   Product (S)-Inverted Product Mesylate_ref->Product  Nu:⁻ (Inversion)  

Caption: Stereochemical pathway of mesylation and subsequent SN2 reaction.

Comparison of Alcohol Activating Groups

Mesylation is one of several common methods to activate an alcohol. The choice of activating group can significantly impact reactivity.

Activating GroupReagentRelative Leaving Group Ability (SN2)Key Characteristics
Mesylate (-OMs) This compound (MsCl)1.00[7]Good leaving group, common, cost-effective.[4]
Tosylate (-OTs) p-Toluenesulfonyl chloride (TsCl)~0.70[7]Similar to mesylate, the aromatic ring allows for easier visualization on TLC plates.[4]
Triflate (-OTf) Triflic anhydride (B1165640) (Tf2O)~56,000[7]Extremely reactive "super" leaving group, used for unreactive substrates.[3][7]
Mitsunobu Reaction DEAD/DIAD, PPh3(Not a leaving group)A one-pot reaction that directly converts an alcohol to a variety of functional groups with inversion of stereochemistry.[4]

Validating Stereochemistry: A Comparison of Analytical Methods

Several analytical techniques can be employed to determine the stereochemical outcome of a reaction. The choice depends on the nature of the sample, the information required (relative vs. absolute configuration), and available instrumentation.

FeatureX-ray CrystallographyNMR Spectroscopy (with CDA)Chiral HPLCCircular Dichroism (CD)
Principle Diffraction of X-rays by a single crystal.[8]Covalent derivatization to form diastereomers with distinct NMR signals.[9][10]Physical separation of enantiomers on a chiral stationary phase.[11][12]Differential absorption of left and right circularly polarized light.[13][14]
Information Unambiguous absolute configuration.[15][16]Absolute configuration and enantiomeric excess (ee).[9][17]Enantiomeric excess (ee); can infer relative/absolute configuration if standards are available.Absolute configuration (often by comparison to known spectra or calculations).[18][19]
Sample State Solid (high-quality single crystal required).[20]Solution.Solution.Solution.
Sample Amount Micrograms to milligrams.[20]Sub-milligram to milligrams.[20]Micrograms.Milligrams.
Pros "Gold standard"; provides definitive 3D structure.[8]Provides detailed structural information and ee in one experiment; small sample amount.[20]Highly accurate and precise for ee determination; high throughput.[21]Sensitive to subtle conformational changes; non-destructive.[22]
Cons Requires a suitable single crystal, which can be difficult to obtain; time-consuming.[20][23]Requires enantiomerically pure derivatizing agent; potential for kinetic resolution; complex spectral analysis.[24]Requires method development; expensive chiral columns; does not provide absolute configuration without a reference standard.[21]Often requires comparison to a known standard or complex quantum chemical calculations.[18]
Typical Time Days to weeks (including crystallization).[20]4-6 hours of active effort over 1-2 days.[20]< 30 minutes per sample (after method development).Hours to a day.[20]
CDA: Chiral Derivatizing Agent, e.g., Mosher's acid.

Experimental Protocols

General Workflow for Stereochemical Validation

The following diagram illustrates a typical workflow for validating the stereochemistry of a product formed from the mesylation of a chiral alcohol.

Validation Workflow Start Chiral Alcohol Starting Material Mesylation 1. Perform Mesylation (MsCl, Base, DCM) Start->Mesylation Workup 2. Aqueous Workup & Purification (e.g., Column Chromatography) Mesylation->Workup Product Isolated Product (Mesylate or Subsequent Substitution Product) Workup->Product Analysis 3. Stereochemical Analysis Product->Analysis Confirm 4. Confirm Structure (¹H NMR, ¹³C NMR, MS) Product->Confirm HPLC Chiral HPLC (Determine ee) Analysis->HPLC Primary screen NMR_CDA NMR with Chiral Agent (Determine ee & Absolute Config) Analysis->NMR_CDA If ee is confirmed Xray X-ray Crystallography (Determine Absolute Config) Analysis->Xray If crystals form

Caption: General workflow for the validation of stereochemistry.
Protocol 1: Mesylation of a Chiral Secondary Alcohol

This protocol provides a general procedure for the mesylation of a chiral alcohol.[1][25]

  • Preparation: Dissolve the chiral alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, approx. 0.1–0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (NEt3, 1.5 eq.) to the stirred solution.

  • Mesyl Chloride Addition: Add this compound (MsCl, 1.2 eq.) dropwise to the reaction mixture. Ensure the temperature remains at or below 0 °C.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Quenching & Extraction: Once the reaction is complete, quench by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash successively with cold 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a hexane (B92381)/ethyl acetate (B1210297) solvent system.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess (ee) Determination

This protocol outlines a general strategy for developing a chiral HPLC method. Specific conditions are highly analyte-dependent.[11][21]

  • Column Selection: Based on the analyte's structure (e.g., presence of π-systems, hydrogen bond donors/acceptors), select 2-3 chiral stationary phases (CSPs) for initial screening. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are versatile starting points.[11][26]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of the analyte (approx. 1 mg/mL) in the mobile phase.

    • Screen the selected columns using a primary mobile phase, typically a mixture of hexane or heptane (B126788) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.[11]

    • For basic analytes, add 0.1% diethylamine (B46881) (DEA); for acidic analytes, add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[11]

  • Optimization:

    • If separation is observed, optimize the resolution (Rs) by adjusting the ratio of hydrocarbon to alcohol. Decreasing the amount of alcohol generally increases retention time and may improve resolution.

    • Adjust the flow rate (typically 0.5–1.5 mL/min) and column temperature to further optimize the separation.

  • Quantification: Once baseline separation is achieved (Rs > 1.5), inject a known concentration of the racemic standard to determine the retention times of each enantiomer. Inject the reaction sample and determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

    • ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Protocol 3: Determination of Absolute Configuration using Mosher's Ester Analysis (NMR)

This NMR-based method is used to determine the absolute configuration of a chiral alcohol.[9][17][27] It involves creating two separate diastereomeric esters using the (R)- and (S)-enantiomers of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

  • Sample Preparation (Two separate reactions):

    • Reaction A ((R)-MTPA ester): In a clean, dry NMR tube, dissolve the chiral alcohol (~2-5 mg, 1.0 eq.) in anhydrous deuterated solvent (e.g., CDCl3 or C6D6, ~0.6 mL). Add a small amount of anhydrous pyridine (~10 µL). Add (R)-(-)-MTPA chloride (1.2 eq.).

    • Reaction B ((S)-MTPA ester): In a second NMR tube, repeat the exact procedure using (S)-(+)-MTPA chloride.

  • Reaction: Cap the tubes, mix gently, and allow the reactions to proceed at room temperature for 1-4 hours or until completion (can be monitored by TLC or by observing the disappearance of the alcohol's carbinol proton in the 1H NMR).

  • NMR Analysis:

    • Acquire high-resolution 1H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.

    • Carefully assign the proton signals for the groups (L1 and L2) attached to the stereogenic carbon in both spectra. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

  • Data Analysis and Configuration Assignment:

    • For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR (where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester).

    • Draw a planar model of the ester. Protons that lie on the same side of the plane as the phenyl group will be shielded (have negative Δδ values), while protons on the same side as the -CF3 group will be deshielded (have positive Δδ values).

    • By mapping the signs of the calculated Δδ values onto the molecule, the absolute configuration of the original alcohol can be deduced.[17][28]

References

Quantitative NMR (qNMR): A Superior Tool for Assessing Yield and Purity of Mesylation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a precise, efficient, and direct method for analyzing the outcomes of mesylation reactions, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful alternative to traditional chromatographic techniques. This guide provides a comprehensive comparison of qNMR with High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols, to demonstrate the advantages of qNMR in providing accurate assessment of yield and purity for mesylation products.

Mesylation, a common functional group transformation in medicinal chemistry and process development, requires robust analytical methods to ensure the quality and consistency of the resulting sulfonate esters. While HPLC has been the conventional method for purity analysis, qNMR offers a direct, primary analytical approach that can simultaneously confirm structure and provide an absolute quantification of the desired product and any impurities without the need for specific reference standards for each component.

Unveiling the Power of qNMR: A Head-to-Head Comparison with HPLC

The choice of an analytical technique significantly impacts the reliability and efficiency of reaction monitoring and product quality control. Below is a detailed comparison of qNMR and HPLC for the assessment of mesylation products.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle A primary ratio method where the signal intensity is directly proportional to the molar concentration of the nuclei being observed.[1]A comparative separation technique where quantification is based on the detector response relative to a reference standard.
Quantification Absolute quantification without the need for a specific reference standard of the analyte. An internal standard of known purity and concentration is used for direct comparison.Relative quantification that typically requires a certified reference standard of the analyte for accurate concentration determination. Relies on response factors which can vary between different compounds.[2]
Selectivity High, based on distinct and predictable chemical shifts of different molecules. Can resolve and quantify multiple components in a single spectrum, including starting materials, product, and impurities.High, based on the differential partitioning of analytes between a stationary and a mobile phase. Co-elution of impurities can be a challenge.
Accuracy & Precision Excellent accuracy and precision, with low relative standard deviation (RSD). Recognized as a primary method by many pharmacopeias.[1]High accuracy and precision are achievable but can be influenced by the availability and purity of reference standards and the response factors of impurities.[1]
Sample Throughput Lower, as qNMR experiments often require longer relaxation delays for accurate quantification.Higher, with typical run times of 20-30 minutes per sample.[3]
Sample Preparation Simple, typically involving dissolving a precisely weighed sample and internal standard in a deuterated solvent.More complex, often requiring filtration, dilution, and careful preparation of mobile phases.
Sample Consumption Higher, typically requiring several milligrams of sample.[3]Lower, often in the microgram range.[3]
Information Content Provides both structural confirmation and quantitative data in a single experiment. Allows for the identification of unknown impurities through spectral analysis.Primarily provides quantitative data on known, separated components. Identification of unknown impurities often requires coupling with mass spectrometry (LC-MS).
Destructive/Non-destructive Non-destructive, the sample can be recovered after analysis.[3][4]Destructive.[3]

Experimental Data: A Case Study in Mesylation Reaction Analysis

To illustrate the practical application of qNMR, consider a typical mesylation reaction where an alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and a base like triethylamine (B128534) (TEA).

Hypothetical Reaction: Alcohol + MsCl + TEA → Mesylate Product + Triethylammonium chloride

Potential Impurities:

  • Unreacted starting alcohol

  • Residual this compound

  • Hydrolysis products of MsCl (methanesulfonic acid)

  • Residual triethylamine

  • Byproducts from side reactions

Using ¹H qNMR, the yield and purity of the mesylate product can be accurately determined by integrating specific, well-resolved signals corresponding to the product, the starting material, and a certified internal standard.

Table of Hypothetical ¹H NMR Data for qNMR Analysis:

CompoundSignal (ppm)MultiplicityNumber of Protons
Mesylate Product3.1 (CH₃-S)Singlet3
Starting Alcohol3.7 (CH₂-OH)Triplet2
Internal Standard (e.g., Maleic Acid)6.3Singlet2
Triethylamine (impurity)1.2 (CH₃)Triplet9

By comparing the integral of the mesylate's methyl singlet at 3.1 ppm to the integral of the internal standard's singlet at 6.3 ppm, the precise molar quantity and subsequently the mass and purity of the product can be calculated. Similarly, the amount of unreacted starting alcohol can be quantified using its characteristic signal at 3.7 ppm.

Experimental Protocols

qNMR Protocol for Purity and Yield Assessment of a Mesylation Product

This protocol outlines the steps for determining the purity and yield of a mesylate product using an internal standard method.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the crude reaction mixture or purified product into a clean vial using a microbalance.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a certified purity, be stable, not react with the sample, and have signals that do not overlap with the analyte or impurity signals.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves both the sample and the internal standard.

  • Vortex the sample to ensure homogeneity and transfer the solution to a clean NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A conservative value of 30-60 seconds is often sufficient for small molecules.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated. This typically ranges from 16 to 128 scans depending on the sample concentration.

  • Acquisition Time (aq): Use a sufficiently long acquisition time (e.g., > 3 seconds) to ensure good digital resolution.

  • Spectral Width (sw): Set the spectral width to encompass all signals of interest.

3. Data Processing:

  • Apply a line broadening of approximately 0.3 Hz to improve the S/N without significantly affecting the resolution.

  • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integrate the selected, well-resolved signals for the analyte, any quantifiable impurities, and the internal standard. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for all integrated signals.

4. Calculation of Purity and Yield:

The purity of the mesylate product can be calculated using the following formula:

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molar mass

  • m = Mass

  • P = Purity of the internal standard

  • analyte = Mesylate product

  • IS = Internal Standard

  • sample = Crude reaction mixture or purified product

The reaction yield can be calculated by determining the molar amount of the product formed relative to the initial amount of the limiting reactant.

HPLC Protocol for Purity Assessment of a Mesylation Product

1. Sample Preparation:

  • Prepare a stock solution of the mesylation product in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of the purified mesylate product at different concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (both may contain 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm if an aromatic ring is present).

  • Column Temperature: 25-30 °C.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.

  • Determine the concentration of the mesylate product in the sample by interpolating its peak area on the calibration curve.

  • Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate quantification of impurities, reference standards for each impurity are required.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflows and the logical relationships in qNMR analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into spectrometer transfer->load_sample setup_params Set acquisition parameters (d1, ns, etc.) load_sample->setup_params acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phasing Phase correction ft->phasing baseline Baseline correction phasing->baseline integration Integrate signals baseline->integration purity_calc Calculate purity integration->purity_calc yield_calc Calculate yield integration->yield_calc

qNMR Experimental Workflow

qNMR_Logic A Integral of Analyte Signal (I_analyte) J Molar Ratio (Analyte/IS) A->J B Number of Protons for Analyte Signal (N_analyte) B->J C Integral of Internal Standard Signal (I_IS) C->J D Number of Protons for IS Signal (N_IS) D->J E Molar Mass of Analyte (MW_analyte) K Mass of Analyte E->K F Molar Mass of Internal Standard (MW_IS) F->K G Mass of Internal Standard (m_IS) G->K H Mass of Sample (m_sample) L Purity (%w/w) H->L I Purity of Internal Standard (P_IS) I->L J->K K->L

qNMR Calculation Logic

Conclusion

For the assessment of yield and purity of mesylation products, qNMR offers distinct advantages over traditional HPLC methods. Its ability to provide direct, absolute quantification without the need for specific reference standards for every component simplifies the analytical workflow and enhances the reliability of the results. The wealth of structural information obtained from a single qNMR experiment further aids in the identification and quantification of impurities, providing a more complete picture of the reaction outcome. While HPLC remains a valuable tool for high-throughput screening and the detection of trace impurities, qNMR stands out as a superior method for accurate, direct, and comprehensive analysis in research, development, and quality control settings. By integrating qNMR into their analytical workflows, scientists and researchers can make more informed decisions, accelerate development timelines, and ensure the highest quality of their mesylation products.

References

Navigating the Separation: A Comparative Guide to HPLC Analysis of Mesylated Products and Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of a mesylated product from its unreacted starting material is a critical step in process monitoring, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this analytical challenge. This guide provides an objective comparison of various HPLC-based approaches and alternative chromatographic techniques, supported by representative experimental data to aid in method selection and development.

Chromatographic Techniques at a Glance: HPLC, UPLC, and SFC

The separation of a starting material, typically an alcohol, from its corresponding mesylate hinges on the significant polarity difference between the two compounds. The hydroxyl group of the alcohol is more polar than the mesyloxy group of the product. This difference in polarity is the primary lever for chromatographic separation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture.[1] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] For the separation of alcohols and their mesylates, two primary modes are employed:

  • Reversed-Phase (RP) HPLC: This is the most common mode of HPLC.[2] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).[2] In RP-HPLC, less polar compounds are retained longer on the column. Therefore, the less polar mesylated product will have a longer retention time than the more polar starting alcohol.[3]

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a polar organic solvent).[4] In NP-HPLC, more polar compounds are retained longer.[4] Consequently, the starting alcohol will have a longer retention time than the mesylated product.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm).[5][6] This results in significantly higher efficiency, resolution, and speed compared to traditional HPLC.[5][7] UPLC systems operate at much higher pressures to force the mobile phase through the densely packed column.[6]

Supercritical Fluid Chromatography (SFC) is a "green" chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[8] SFC is known for its fast analysis times and reduced consumption of organic solvents.[8] It is particularly well-suited for both chiral and achiral separations.

Head-to-Head Comparison of Chromatographic Techniques

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)SFC (Supercritical Fluid Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses columns with sub-2 µm particles, operating at higher pressures.[5][6]Separation using a supercritical fluid (typically CO2) as the mobile phase.
Speed Standard analysis times.Significantly faster than HPLC.[5][7]Generally faster than HPLC.
Resolution Good resolution.Higher resolution and peak capacity compared to HPLC.[7]High resolution, particularly for chiral compounds.
Solvent Consumption Moderate to high organic solvent consumption.Reduced solvent consumption compared to HPLC.[5]Significantly lower organic solvent consumption, making it a "green" technique.[8]
System Pressure Lower operating pressures.High operating pressures (up to 15,000 psi).[7]High operating pressures.
Cost Lower initial instrument cost.Higher initial instrument cost.Higher initial instrument cost.
Typical Application Routine analysis, quality control.[1]High-throughput screening, complex mixture analysis.[7]Chiral separations, green chemistry applications.

Experimental Protocols: A Representative Example

To illustrate the practical application of these techniques, we present a representative example for the separation of a common starting material, Benzyl (B1604629) Alcohol , from its Benzyl Mesylate product.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is based on the principle that the less polar benzyl mesylate will be retained longer on the non-polar stationary phase.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Normal-Phase HPLC (NP-HPLC) Protocol

In this method, the more polar benzyl alcohol will be more strongly retained on the polar stationary phase. A diol stationary phase is chosen to mitigate potential on-column reactions of the mesylate.[5]

ParameterCondition
Column Diol, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Gradient 5% B to 20% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Ultra-Performance Liquid Chromatography (UPLC) Protocol

This hypothetical UPLC method demonstrates the potential for a significant reduction in analysis time while improving resolution.

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 80% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL

Data Presentation: A Comparative Overview

The following table summarizes the expected (hypothetical, yet representative) quantitative data for the separation of benzyl alcohol and benzyl mesylate using the protocols described above.

MethodAnalyteRetention Time (min)Resolution (Rs)
RP-HPLC Benzyl Alcohol4.5-
Benzyl Mesylate8.25.8
NP-HPLC Benzyl Mesylate5.1-
Benzyl Alcohol9.86.5
UPLC Benzyl Alcohol1.2-
Benzyl Mesylate2.57.2

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition and Analysis sample_prep Sample Preparation (Dissolution/Dilution) injector Injector sample_prep->injector mobile_phase_prep Mobile Phase Preparation (Mixing/Degassing) pump Pump mobile_phase_prep->pump pump->injector column Column injector->column detector Detector column->detector data_system Data System detector->data_system report Report Generation data_system->report

General Experimental Workflow for HPLC Analysis.

method_development_workflow define_goals Define Separation Goals (Resolution, Analysis Time) gather_info Gather Analyte Information (Polarity, pKa, Solubility) define_goals->gather_info initial_method Select Initial Conditions (Column, Mobile Phase, Detector) gather_info->initial_method scouting_runs Perform Scouting Gradient Runs initial_method->scouting_runs evaluate_results Evaluate Results (Peak Shape, Resolution) scouting_runs->evaluate_results optimize Optimize Method (Gradient, Flow Rate, Temperature) evaluate_results->optimize Needs Improvement validate Validate Method (Accuracy, Precision, Linearity) evaluate_results->validate Acceptable optimize->scouting_runs Re-evaluate

Logical Workflow for HPLC Method Development.

Conclusion

The choice of chromatographic technique for separating a mesylated product from its starting material depends on the specific requirements of the analysis.

  • HPLC remains a robust and reliable workhorse for routine quality control, with well-established protocols and lower instrument costs.

  • UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput environments and the analysis of complex reaction mixtures.[5][7]

  • SFC presents a compelling "green" alternative, drastically reducing organic solvent consumption while providing fast and efficient separations, especially for chiral compounds.[8]

By understanding the principles of each technique and following a systematic method development approach, researchers can confidently select and implement the most appropriate analytical method to ensure the quality and purity of their compounds.

References

Safety Operating Guide

Safe Disposal of Methanesulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of methanesulfonyl chloride (MsCl) are critical for ensuring laboratory safety and environmental protection.[1] this compound is a corrosive, toxic, and water-reactive substance that can cause severe burns and is fatal if inhaled.[1][2] This guide provides detailed, step-by-step procedures for its safe management and disposal, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all safety measures are in place.

  • Work Area : Always handle this compound in a certified chemical fume hood to prevent inhalation of its corrosive and toxic fumes.[1][3]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.[1]

    • Eye Protection : Wear tightly fitting safety goggles and a full-face shield.[4]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[1][3]

    • Body Protection : A chemical-resistant lab coat or apron is required to protect skin and clothing.[1][3]

    • Respiratory Protection : If there is a risk of exposure, use a NIOSH/MSHA-approved respirator.[1]

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
LD50 Oral (Rat) 250 mg/kg[1][5]
LD50 Dermal (Rabbit) 200 - 2000 mg/kg[1]
LC50 Inhalation (Rat) 25 ppm (4 h)[5]
Boiling Point 161°C[1]
Melting Point -32°C[1]
Flash Point >110°C[1]

Step-by-Step Disposal Protocols

The appropriate disposal method depends on whether the this compound is contaminated and on its quantity. Two primary procedures are outlined below.

Protocol 1: Neutralization of Small, Uncontaminated Quantities

This procedure is suitable only for small, residual amounts of uncontaminated this compound, such as that left in reaction glassware. It must be performed by trained personnel in a controlled environment.[1]

Methodology:

  • Prepare Basic Solution : In a chemical fume hood, prepare a large container with a cold, dilute basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide.[1] Place this container in an ice bath to manage the heat generated during neutralization.[1]

  • Slow and Controlled Addition : With constant stirring, slowly and carefully add the this compound to the cold basic solution.[1] Crucially, always add the sulfonyl chloride to the base; never add the base to the sulfonyl chloride. [1] The reaction is exothermic and will release corrosive fumes.[1]

  • Monitor pH : Throughout the addition, monitor the pH of the solution to ensure it remains basic.

  • Final Disposal : Once the reaction is complete and the solution has been neutralized, it can be disposed of down the drain with copious amounts of water, strictly in accordance with local and institutional regulations.[1]

Protocol 2: Disposal of Bulk or Contaminated Waste

Bulk quantities of this compound and any contaminated materials (e.g., from a spill cleanup) must be treated as hazardous waste.[1][2] Do not attempt to neutralize large quantities.

Methodology:

  • Containerization : Place the contaminated this compound or spill residue into a compatible, properly sealed, and clearly labeled hazardous waste container.[6][7] Use the original container if it is intact and can be sealed tightly.[6] Do not use aluminum, galvanized, or tin-plated containers.[7]

  • Labeling : The hazardous waste label must include the full chemical name ("this compound"), all associated hazard warnings (e.g., "Toxic," "Corrosive," "Water-Reactive"), and the date of accumulation.

  • Storage : Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials like bases, oxidizing agents, and water.[4][5]

  • Professional Disposal : Arrange for collection and disposal through a licensed and approved hazardous waste disposal company.[4][6] Do not mix with other waste streams.[6] Uncleaned containers must be treated with the same precautions as the product itself.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

Methodology:

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure the fume hood is operational to manage vapors.[1][2]

  • Contain Spill : Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[1][5][7] Do not use combustible materials like sawdust. [1]

  • Collect Waste : Carefully collect the absorbed material and place it into a designated hazardous waste container for disposal according to Protocol 2.[7]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.

Disposal Workflow Diagram

G cluster_neutralize Protocol 1: Neutralization cluster_hazardous Protocol 2: Hazardous Waste start Assess this compound Waste decision Contaminated, Bulk Quantity, or Spill Residue? start->decision prep_base 1. Prepare Cold Basic Solution decision->prep_base  No (Small, Uncontaminated) contain 1. Contain in a Labeled, Sealed Container decision->contain Yes add_mscl 2. Slowly Add MsCl to Base prep_base->add_mscl monitor 3. Monitor pH add_mscl->monitor dispose_drain 4. Neutralize & Dispose per Local Regulations monitor->dispose_drain store 2. Store in Designated Hazardous Waste Area contain->store prof_dispose 3. Arrange Professional Disposal store->prof_dispose

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Methanesulfonyl chloride (MsCl) is a highly corrosive and toxic chemical reagent frequently used in pharmaceutical and chemical synthesis.[1][2] Due to its hazardous nature, strict adherence to safety protocols is critical to protect laboratory personnel and the environment.[1] This guide provides essential procedural information for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Always handle this compound in a well-ventilated chemical fume hood.[1][2] It is crucial to avoid all personal contact, including the inhalation of its corrosive and toxic vapors.[1] Emergency showers and eyewash stations must be readily accessible in the work area.[2] When handling MsCl, do not eat, drink, or smoke.[3] Containers should be kept tightly sealed when not in use and stored in a cool, dry place away from moisture, bases, and oxidizing agents.[2][4]

Quantitative Safety Data

The following table summarizes key quantitative safety and physical data for this compound for easy reference.

PropertyValueSource
Toxicity
LD50 Oral (Rat)250 mg/kg[1]
LD50 Dermal (Rabbit)200 - 2000 mg/kg[1]
LC50 Inhalation (Rat)111.7 mg/m³ (4 h)[1]
Physical Properties
Boiling Point161°C[1][5]
Melting Point-32°C[1][5]
Flash Point>110°C[1][6]
Transportation
UN Number3246[4][7]
UN Hazard Class6.1 (Toxic)[7][8]
UN Subsidiary Risk8 (Corrosive)[7][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[1] All personnel handling this compound must use the following equipment:

  • Eye and Face Protection : Wear tightly fitting safety goggles in combination with a face shield.[1][2][4]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[1][2] Gloves must be inspected for integrity before each use and disposed of properly after handling.[4]

  • Body Protection : A chemical-resistant lab coat or apron is required.[1][2] For tasks with a higher risk of splashing or for spill cleanup, full-body protective clothing is necessary.

  • Respiratory Protection : All handling must occur in a chemical fume hood.[1][2] If exposure limits are at risk of being exceeded or if respiratory irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be worn.[1] For spill response, a self-contained breathing apparatus (SCBA) is required.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for safely using this compound in a laboratory setting.

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment, including reaction vessels, stirrers, and reagents. Use only corrosion-resistant containers and equipment (e.g., glass, HDPE, PTFE).[2] Avoid materials like aluminum, brass, or copper.

    • Don the required PPE as detailed above.

  • Reagent Handling :

    • Place the sealed container of this compound in the fume hood.

    • Carefully open the container, avoiding splashing.

    • Measure and transfer the required amount of the chemical using appropriate tools (e.g., glass syringe, pipette).

    • Immediately and securely reseal the container.

  • Reaction :

    • Add the this compound to the reaction mixture slowly and in a controlled manner, as it can react violently with many substances, including bases and water.[5]

    • Maintain constant monitoring of the reaction.

  • Post-Procedure :

    • Thoroughly clean all non-disposable equipment that came into contact with the chemical.

    • Remove PPE carefully, avoiding self-contamination, and dispose of contaminated items as hazardous waste.[4]

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete.

Emergency Protocol: Spill Response

In the event of a spill, immediate and decisive action is required to mitigate the hazard.

  • Evacuate : Immediately alert others and evacuate all non-essential personnel from the affected area.[2][3]

  • Ventilate : Ensure the area is well-ventilated, typically by using the chemical fume hood.

  • Protect : Don full protective equipment, including respiratory protection (SCBA for large spills).[9]

  • Contain : Stop the leak if it is safe to do so. Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][2] Do not use combustible materials like sawdust.[1]

  • Collect : Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Neutralize : Cautiously neutralize the spill area with a sodium bicarbonate solution.[2]

  • Decontaminate : Wash the spill area thoroughly and decontaminate all equipment used for the cleanup. Prevent runoff from entering drains.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Contaminated Materials : Any materials used for spill cleanup (absorbents, PPE) must be collected, sealed in a labeled container, and disposed of through an approved hazardous waste facility.[1]

  • Unused Product : Unwanted this compound should be disposed of as hazardous waste. Do not attempt to dispose of it down the drain without neutralization.[1]

  • Neutralization Protocol for Small Quantities :

    • Prepare a basic solution (e.g., sodium hydroxide) in a suitably large container and place it in an ice bath to manage the exothermic reaction.[1]

    • With constant stirring, slowly and carefully add the this compound to the basic solution. Never add the base to the sulfonyl chloride .[1]

    • Monitor the pH to ensure the solution remains basic throughout the process.

    • Once the reaction is complete and the solution is neutralized, it can be disposed of down the drain with copious amounts of water, in strict accordance with local and institutional regulations.[1]

Safe_Handling_Workflow start Start: Prepare for Handling MsCl ppe Step 1: Don Mandatory PPE - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron start->ppe Begin Work hood Step 2: Work in Chemical Fume Hood ppe->hood handle Step 3: Handle Reagent - Use corrosion-resistant tools - Open & transfer carefully - Reseal container promptly hood->handle post Step 4: Post-Procedure Cleanup - Decontaminate equipment - Doff & dispose of PPE correctly - Wash hands thoroughly handle->post Normal Workflow spill Emergency: Spill Occurs handle->spill If Spill disposal Step 5: Waste Disposal - Collect all contaminated waste - Treat as hazardous - Dispose via approved facility post->disposal spill_protocol Execute Spill Response Protocol - Evacuate & Ventilate - Contain with inert material - Collect & Neutralize spill->spill_protocol spill_protocol->disposal After Cleanup end End: Procedure Complete disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Methanesulfonyl chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。